molecular formula C18H11N3O6 B1313751 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid CAS No. 216018-58-5

2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid

Cat. No.: B1313751
CAS No.: 216018-58-5
M. Wt: 365.3 g/mol
InChI Key: NTXWAWVRPLVLKC-UHFFFAOYSA-N
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Description

2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C18H11N3O6 and its molecular weight is 365.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O6/c22-16(23)9-1-3-19-12(5-9)14-7-11(18(26)27)8-15(21-14)13-6-10(17(24)25)2-4-20-13/h1-8H,(H,22,23)(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXWAWVRPLVLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C2=CC(=CC(=N2)C3=NC=CC(=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459647
Record name [1~2~,2~2~:2~6~,3~2~-Terpyridine]-1~4~,2~4~,3~4~-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216018-58-5
Record name [1~2~,2~2~:2~6~,3~2~-Terpyridine]-1~4~,2~4~,3~4~-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid, a versatile tridentate ligand. The document details its synthesis, characterization, and key applications, with a focus on its role in coordination chemistry and materials science.

Chemical Identity and Physical Properties

2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid, also widely known by its synonym [2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid, is a highly functionalized heterocyclic compound. Its structure, featuring a central pyridine ring flanked by two carboxypyridinyl moieties and an additional carboxylic acid group on the central ring, makes it an excellent chelating agent for various metal ions.

Table 1: General and Physicochemical Properties

PropertyValue
IUPAC Name 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid
Synonyms [2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid, 4,4',4''-Tricarboxy-2,2':6',2''-terpyridine
CAS Number 216018-58-5
Molecular Formula C₁₈H₁₁N₃O₆
Molecular Weight 365.3 g/mol
Appearance Yellow to green-black solid[1][2]
Melting Point >300°C[1][2]
Density 1.54 g/cm³[1][2]
Solubility Soluble in most organic solvents and water.

Synthesis and Characterization

The synthesis of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid can be achieved through various methods, with the Kröhnke pyridine synthesis being a classical approach.[3] More recently, a more environmentally friendly ("green") synthesis route has been developed, offering a higher yield and reduced environmental impact.[4]

Experimental Protocol: Green Synthesis

This protocol is a representative procedure based on the principles of the greener synthesis route.

Materials:

  • 4-methyl-2,6-lutidine

  • Selenium dioxide

  • Pyridine

  • Aqueous solution of potassium hydroxide

  • Hydrochloric acid

Procedure:

  • Oxidation: 4-methyl-2,6-lutidine is oxidized using selenium dioxide in a suitable solvent like pyridine. The reaction mixture is refluxed for a specified period.

  • Purification of Intermediate: The resulting intermediate, 2,6-bis(4-formyl-2-pyridyl)pyridine, is purified using column chromatography.

  • Oxidation to Carboxylic Acid: The purified intermediate is then subjected to a second oxidation step, for example, using potassium permanganate in an alkaline solution, to convert the formyl groups into carboxylic acid groups.

  • Acidification and Isolation: The reaction mixture is acidified with hydrochloric acid to precipitate the crude product.

  • Purification of Final Product: The crude 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid is purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol.

Characterization Data

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons in the pyridine rings would appear as multiplets in the downfield region (typically δ 7.0-9.0 ppm). The carboxylic acid protons would likely appear as a broad singlet at a very downfield chemical shift (>10 ppm), and its observation may depend on the solvent used.
¹³C NMR Aromatic carbons would resonate in the range of δ 120-160 ppm. The carbonyl carbons of the carboxylic acid groups would be expected at a downfield chemical shift (>165 ppm).
FT-IR (cm⁻¹) Broad O-H stretch from the carboxylic acid groups (around 3000 cm⁻¹). A sharp C=O stretch from the carboxylic acid groups (around 1700 cm⁻¹). C=N and C=C stretching vibrations of the pyridine rings (in the 1400-1600 cm⁻¹ region).

Applications

The primary application of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid lies in its function as a tridentate ligand in coordination chemistry.

  • Dye-Sensitized Solar Cells (DSSCs): It is a crucial component of the "black dye," a ruthenium complex used as a photosensitizer in DSSCs.[1] The three carboxylic acid groups provide strong anchoring to the titanium dioxide (TiO₂) photoanode, facilitating efficient electron injection.[1]

  • Metal-Organic Frameworks (MOFs): The rigid structure and multiple coordination sites of this ligand make it an ideal building block for the construction of porous MOFs. These materials have potential applications in gas storage, catalysis, and sensing.

  • Catalysis: As a ligand, it can be used to synthesize metal complexes that act as catalysts in various organic transformations. The electronic properties of the ligand can be tuned to influence the catalytic activity of the metal center.

Biological and Pharmacological Properties

There is currently a lack of publicly available data on the biological and pharmacological properties of the free ligand, 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid. Research has primarily focused on the biological activities of its metal complexes. For instance, ruthenium and platinum complexes of terpyridine derivatives have been investigated for their potential anticancer and antimicrobial activities. However, the toxicity and biological effects of the unbound ligand remain an area for future investigation.

Visualizations

Synthesis Workflow```dot

G

Caption: Major applications of the title compound as a versatile ligand.

References

An In-depth Technical Guide to [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid, a functionalized tridentate ligand, has garnered significant interest since its development. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and modern, more sustainable production methods. Key quantitative data, including physicochemical and photophysical properties, are summarized. Detailed experimental protocols for its synthesis are provided, alongside an exploration of its primary application in dye-sensitized solar cells. While direct applications in drug development are still emerging, the broader context of terpyridine derivatives in medicinal chemistry is discussed, highlighting potential avenues for future research.

Introduction

[2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid (tpy-COOH) is a heterocyclic compound featuring a terpyridine core symmetrically substituted with three carboxylic acid groups. The parent compound, 2,2′:6′,2″-terpyridine, was first synthesized in 1932 by Morgan and Burstall. The introduction of carboxylic acid moieties at the 4, 4′, and 4″ positions significantly enhances the molecule's functionality, particularly its ability to anchor to semiconductor surfaces and modulate the electronic properties of its metal complexes. This has made it a crucial component in the development of efficient light-harvesting systems.

Physicochemical Properties

Basic physicochemical properties of [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid are summarized in the table below.

PropertyValueReference
CAS Number 216018-58-5[1]
Molecular Formula C₁₈H₁₁N₃O₆[1]
Molecular Weight 365.3 g/mol [1]
IUPAC Name 2,6-bis(4-carboxy-2-pyridinyl)pyridine-4-carboxylic acid[1]
Appearance Solid

Historical and Modern Synthesis

The synthesis of [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid has evolved from early, low-yielding methods to more efficient and environmentally friendly protocols.

The Original Synthetic Pathway

The initial approach to synthesizing tpy-COOH involved a two-step process. The first step was the creation of the alkyl-substituted terpyridine precursor, 4,4′,4″-trimethyl-2,2′:6′,2″-terpyridine, through the dehydrogenative coupling of 4-picoline. This reaction, reported by Rosevear and Sasse, utilized a palladium on carbon (Pd/C) catalyst at high temperatures.[2] The subsequent step involved the oxidation of the methyl groups to carboxylic acids, a transformation that often employed harsh oxidizing agents like potassium dichromate. This original route suffered from low overall yields and the use of hazardous materials.[3]

An Improved, Greener Synthetic Route

In 2011, Dehaudt and colleagues reported a more efficient and sustainable synthesis of [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid.[3] This method offers a significant improvement in terms of yield, atom economy, and reduced environmental impact. It notably avoids the use of heavy metal oxidants. The key steps of this improved synthesis are outlined below.

Step 1: Synthesis of 1,5-di(pyridin-2-yl)-3-(furan-2-yl)pentane-1,5-dione

  • To a solution of 2-acetylpyridine (2 equivalents) and furfural (1 equivalent) in ethanol, an aqueous solution of sodium hydroxide is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for several hours.

  • The resulting precipitate is filtered, washed with water and ethanol, and dried to yield the desired product.

Step 2: Synthesis of 4′-(furan-2-yl)-2,2′:6′,2″-terpyridine

  • The product from Step 1 is dissolved in acetic acid.

  • Ammonium acetate is added, and the mixture is refluxed for several hours.

  • After cooling, the mixture is poured into an aqueous solution of ammonia.

  • The precipitate is filtered, washed with water, and dried.

Step 3: Synthesis of [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid

  • The furan-substituted terpyridine from Step 2 is subjected to a two-step oxidation.

  • First, it is treated with N-bromosuccinimide in a mixture of acetone and water.

  • Then, sodium periodate and a catalytic amount of ruthenium(III) chloride hydrate are added.

  • The reaction is quenched, and the pH is adjusted to precipitate the product.

  • The solid is filtered, washed with water, and dried to give the final product.

dot

Caption: Comparison of synthetic pathways for [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid.

Characterization Data

Data TypeExpected Features
¹H NMR Aromatic protons of the pyridine rings are expected in the 7-9 ppm region. The carboxylic acid protons would appear as a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR Aromatic carbons would be observed in the 120-160 ppm range. The carbonyl carbon of the carboxylic acid groups would be found further downfield (>165 ppm).
IR Spectroscopy Characteristic peaks for the carboxylic acid group would include a broad O-H stretch around 3000 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.

Applications in Dye-Sensitized Solar Cells (DSSCs)

The most prominent application of [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid is as a ligand in ruthenium-based dyes for DSSCs. The "Black Dye" (N749) is a prime example, where the tricarboxylic acid ligand serves to anchor the ruthenium complex to the titanium dioxide (TiO₂) surface of the solar cell.

dot

G Sunlight Sunlight Black_Dye Black Dye (N749) Sunlight->Black_Dye Excitation TiO2 TiO2 Conduction Band Black_Dye->TiO2 Dye_Regeneration Dye Regeneration Black_Dye->Dye_Regeneration Electron_Injection Electron Injection TiO2->Electron_Injection External Circuit External Circuit Electron_Injection->External Circuit Electricity Generation Electrolyte I-/I3- Electrolyte Electrolyte->Black_Dye

Caption: Simplified mechanism of a Dye-Sensitized Solar Cell using the "Black Dye".

The photophysical and photovoltaic properties of the N749 "Black Dye" are summarized below.

PropertyValueReference
Absorption Maxima (λ_max) 329, 341, 415, 615 nm (in ethanol)
Optical Bandgap 1.38 eV[4]
Power Conversion Efficiency (PCE) up to 11.1%[5]
HOMO Level -5.2 eV[5]
LUMO Level -3.8 eV[5]

Relevance to Drug Development

While [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid has not been directly reported in clinical drug development, the broader class of terpyridine derivatives and their metal complexes exhibit a range of biological activities, suggesting potential therapeutic applications.

Pyridine carboxylic acids are known to possess diverse biological activities, and many are found in approved drugs for conditions such as infections, inflammation, and cancer.[6] The pyridine ring can engage in π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group can enhance polarity and coordinate with metal ions in enzymes.[6]

Ruthenium-terpyridine complexes, in particular, have been investigated for their anticancer properties. Some complexes have shown cytotoxicity against various cancer cell lines, with mechanisms of action that can include the inhibition of enzymes like telomerase and the induction of apoptosis. The presence of carboxylic acid functionalities on the terpyridine ligand can influence the DNA/protein binding affinity, antioxidant activity, and overall cytotoxicity of the metal complex.[7]

Although specific signaling pathways involving [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid have not been elucidated, the known biological activities of related compounds suggest that it could serve as a valuable scaffold for the design of novel therapeutic agents. Future research could explore its potential as a chelating agent or as a component of photoactivatable drugs for photodynamic therapy.

Conclusion

[2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid is a versatile ligand with a well-established history and an evolving synthetic methodology that now favors greener chemical processes. Its primary application lies in the field of solar energy, where it plays a critical role in the efficiency of dye-sensitized solar cells. While its direct role in drug development is yet to be fully explored, the demonstrated biological activities of related terpyridine and pyridine carboxylic acid derivatives provide a strong rationale for its investigation in medicinal chemistry. The detailed information presented in this guide serves as a valuable resource for researchers interested in harnessing the potential of this intriguing molecule.

References

An In-depth Technical Guide to [2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic Acid (CAS 216018-58-5): Properties and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of [2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid (CAS 216018-58-5). While the compound itself serves as a versatile ligand, its primary biological significance, particularly in anticancer research, is manifested through its coordination complexes with various metal ions. This document details the mechanisms of action of these metal complexes, including DNA interaction, induction of oxidative stress, cell cycle arrest, and apoptosis. Detailed experimental protocols for the synthesis of the ligand and the biological evaluation of its metal complexes are provided to facilitate further research and development in this promising area.

Chemical and Physical Properties

[2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid is a complex organic molecule featuring a terpyridine core functionalized with three carboxylic acid groups.[1] This substitution enhances its solubility in polar solvents and provides multiple coordination sites for metal ions.[1]

PropertyValueReference(s)
CAS Number 216018-58-5[2][3][4][5][6]
Molecular Formula C₁₈H₁₁N₃O₆[2][3][4]
Molecular Weight 365.30 g/mol [2][3][4]
IUPAC Name 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid[3][5]
Synonyms [2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid; 4,4',4"-tricarboxy-2,2':6',2"-terpyridine[5]
Appearance Yellow to green-black solid[5]
Melting Point >300°C[5]
Boiling Point 890.254°C at 760 mmHg (Predicted)[5]
Density 1.54 g/cm³ (Predicted)[5]
SMILES OC(=O)c1ccnc(c1)-c1cc(cc(n1)-c1cc(ccn1)C(O)=O)C(O)=O[3]
InChI Key NTXWAWVRPLVLKC-UHFFFAOYSA-N[2][3]

Synthesis

The most common and versatile method for the synthesis of substituted terpyridines, including the title compound, is the Kröhnke pyridine synthesis.[2] This reaction involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of an ammonia source.[2][3]

General Kröhnke Synthesis Protocol for 4'-Aryl-2,2':6',2''-terpyridines

This one-pot method is often preferred for its simplicity and high yields.[2]

Materials:

  • 2-Acetylpyridine

  • Substituted aromatic aldehyde

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Aqueous ammonia solution (e.g., 35%)

Procedure:

  • In a round-bottom flask, dissolve 2-acetylpyridine (2 equivalents) and the desired aromatic aldehyde (1 equivalent) in methanol.

  • Add potassium hydroxide pellets to the mixture.

  • Add the aqueous ammonia solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction to room temperature, allowing a precipitate to form.

  • Collect the solid product by filtration and wash with water.

  • The crude product can be further purified by recrystallization or column chromatography.

kröhnke_synthesis_workflow start Start reactants Mix 2-Acetylpyridine, Aromatic Aldehyde, KOH, and Methanol start->reactants add_ammonia Add Aqueous Ammonia reactants->add_ammonia reflux Reflux for 4-6 hours add_ammonia->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate Forms cool->precipitate filter Filter and Wash with Water precipitate->filter purify Purify Product (Recrystallization/ Chromatography) filter->purify end End Product: Substituted Terpyridine purify->end

Kröhnke Synthesis Workflow

Applications in Drug Development and Research

While [2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid itself has limited direct biological activity, its metal complexes are of significant interest in drug development, particularly as anticancer agents.[7] The terpyridine ligand acts as a scaffold, and the coordinated metal ion plays a crucial role in the biological activity of the complex.

Anticancer Activity of Metal Complexes

Terpyridine-based metal complexes, especially those with copper (II), have demonstrated significant cytotoxicity against various cancer cell lines.[7] The anticancer mechanism of these complexes is multifactorial and typically involves the following:

  • DNA Interaction: Terpyridine complexes can interact with DNA through intercalation, groove binding, and covalent binding.[7] This interaction can disrupt DNA replication and transcription, leading to cell death.

  • Generation of Reactive Oxygen Species (ROS): Many terpyridine metal complexes can catalyze the production of ROS within cancer cells.[5] The resulting oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.

  • Cell Cycle Arrest: These complexes can interfere with the normal progression of the cell cycle, often causing arrest in the G0/G1 or G2/M phases, which prevents cancer cell proliferation.[4][5]

  • Induction of Apoptosis: A primary mechanism of cell death induced by these complexes is apoptosis, or programmed cell death.[5] This is often initiated by the cellular damage caused by DNA interaction and ROS generation.

anticancer_mechanism compound Terpyridine Metal Complex (e.g., with Cu(II)) dna_interaction DNA Interaction (Intercalation, Groove Binding) compound->dna_interaction ros_generation Generation of Reactive Oxygen Species (ROS) compound->ros_generation cell_cycle_arrest Cell Cycle Arrest (G0/G1 or G2/M phase) dna_interaction->cell_cycle_arrest apoptosis Apoptosis (Programmed Cell Death) ros_generation->apoptosis cell_cycle_arrest->apoptosis

Anticancer Mechanism of Action

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the anticancer activity of metal complexes of [2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Harvest the cells after treatment.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

Cell Cycle Analysis

Objective: To determine the effect of the compound on cell cycle progression.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer.

Reactive Oxygen Species (ROS) Detection

Objective: To measure the intracellular generation of ROS.

Materials:

  • Treated and untreated cells

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Fluorescence microscope or microplate reader

Procedure:

  • Load the cells with DCFH-DA.

  • Treat the cells with the test compound.

  • Measure the fluorescence intensity, which is proportional to the level of intracellular ROS.

biological_evaluation_workflow start Synthesized Terpyridine Metal Complex cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) start->apoptosis cell_cycle Cell Cycle Analysis start->cell_cycle ros ROS Detection start->ros data_analysis Data Analysis and Mechanism Elucidation cytotoxicity->data_analysis apoptosis->data_analysis cell_cycle->data_analysis ros->data_analysis

Biological Evaluation Workflow

Conclusion

[2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid is a valuable building block in the development of novel therapeutic agents. Its ability to form stable complexes with a variety of metal ions allows for the fine-tuning of their biological activities. The resulting metal complexes have shown significant promise as anticancer agents, operating through multiple mechanisms including DNA damage, oxidative stress, and induction of apoptosis. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of new terpyridine-based compounds, paving the way for future advancements in drug discovery and development. Further research into the specific signaling pathways affected by these complexes will be crucial for their clinical translation.

References

An In-depth Technical Guide to the Molecular Structure of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid, a significant heterocyclic compound in materials science and coordination chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated quantitative data, and visualizations of its synthetic pathway.

Introduction

2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid, also known by its synonym [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid, is a tridentate chelating ligand. Its robust structure, featuring three pyridine rings and three carboxylic acid functional groups, makes it an excellent candidate for the formation of stable complexes with a variety of metal ions. The presence of the carboxyl groups enhances its solubility in polar solvents and provides anchoring points for surface attachment, a property extensively utilized in the development of dye-sensitized solar cells (DSSCs). This guide delves into the core aspects of this molecule, providing a foundational resource for its application and study.

Molecular Structure and Physicochemical Properties

The molecular structure of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid is characterized by a central pyridine ring substituted at the 2 and 6 positions with 4-carboxypyridin-2-yl moieties, and a carboxylic acid group at the 4-position of the central ring.

Table 1: Physicochemical Properties

PropertyValueReference
IUPAC Name 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid[1]
Synonyms [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid; 4,4′,4″-Tricarboxy-2,2′:6′,2″-terpyridine[2]
CAS Number 216018-58-5[1][2][3][4]
Molecular Formula C₁₈H₁₁N₃O₆[1][2][4]
Molecular Weight 365.30 g/mol [1][4]
Appearance White to off-white powder
Melting Point >300 °C
Solubility Soluble in polar organic solvents such as DMF and DMSO.[2]

Synthesis

The synthesis of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid can be achieved through various methods, with the Kröhnke pyridine synthesis being a classical approach. A more recent and efficient method has been reported, emphasizing greener reaction conditions.[5][6]

General Synthetic Approach: Kröhnke Reaction

The Kröhnke synthesis generally involves the reaction of a 1-(pyridin-2-yl)ethan-1-one derivative with an α,β-unsaturated ketone in the presence of ammonium acetate. For this specific tricarboxylic acid derivative, the starting materials would be appropriately substituted to yield the final product.

Detailed Experimental Protocol: An Efficient Green Synthesis

While the full detailed protocol from the primary literature requires access to the full-text article, a general outline of an environmentally benign synthesis has been described.[5][6] This method utilizes renewable resources and aims for a lower ecological impact. The key steps are outlined below.

3.2.1. Materials and Methods

  • 2-acetylpyridine derivatives

  • A suitable aldehyde (potentially derived from biomass, such as furfural)[7]

  • Ammonium acetate

  • Solvents (e.g., ethanol, water)

  • Standard laboratory glassware and purification apparatus (e.g., filtration, recrystallization)

3.2.2. Reaction Procedure

  • Condensation: Two equivalents of a 2-acetylpyridine derivative are reacted with one equivalent of an appropriate aldehyde in a suitable solvent.

  • Cyclization: The intermediate product is then treated with a source of ammonia, such as ammonium acetate, to facilitate the formation of the central pyridine ring.

  • Oxidation: An oxidation step may be necessary to form the aromatic terpyridine core.

  • Purification: The crude product is purified by methods such as recrystallization or column chromatography to yield the final 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid.

Table 2: Representative Reaction Parameters (Hypothetical)

ParameterValue
Reactant 1 Substituted 2-acetylpyridine
Reactant 2 Substituted aldehyde
Ammonia Source Ammonium acetate
Solvent Ethanol/Water mixture
Temperature Reflux
Reaction Time 24-48 hours
Purification Recrystallization from ethanol
Typical Yield >80%

Synthetic Workflow Visualization

Synthetic_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_purification Purification cluster_product Final Product Reactant1 2-acetylpyridine derivative Condensation Condensation Reactant1->Condensation Reactant2 Aldehyde Reactant2->Condensation Ammonia Ammonia Source (e.g., NH4OAc) Cyclization Cyclization Ammonia->Cyclization Condensation->Cyclization Intermediate Oxidation Oxidation Cyclization->Oxidation Purification Recrystallization / Chromatography Oxidation->Purification Crude Product Product 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid Purification->Product

Caption: Synthetic workflow for 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid.

Spectroscopic Characterization

The structural elucidation of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine-H (aromatic) 7.5 - 9.0120 - 155
Carboxyl-H 12.0 - 13.0-
Pyridine-C (aromatic) -120 - 155
Carboxyl-C -165 - 175

Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is instrumental in identifying the functional groups present in the molecule.

Table 4: Characteristic FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid) 3200 - 2500Broad
C-H stretch (Aromatic) 3100 - 3000Medium
C=O stretch (Carboxylic acid) 1720 - 1680Strong
C=N, C=C stretch (Pyridine ring) 1600 - 1450Medium-Strong
C-O stretch (Carboxylic acid) 1320 - 1210Medium
O-H bend (Carboxylic acid) 1440 - 1395Medium
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Table 5: Expected Mass Spectrometry Data

TechniqueExpected m/z
Electrospray Ionization (ESI-MS) [M+H]⁺: 366.07
[M-H]⁻: 364.06

Applications

The primary application of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid lies in the field of materials science, particularly in the development of photosensitizers for dye-sensitized solar cells (DSSCs). Its terpyridine core allows for the formation of highly stable ruthenium and other transition metal complexes, which exhibit strong absorption in the visible spectrum. The carboxylic acid groups serve as effective anchors for attaching these complexes to the surface of semiconductor materials like titanium dioxide (TiO₂).

Conclusion

2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid is a versatile and valuable compound in coordination chemistry and materials science. Its well-defined structure and functional groups allow for the synthesis of sophisticated metal complexes with tailored photophysical properties. The availability of efficient and greener synthetic routes further enhances its appeal for various research and industrial applications. This guide provides a solid foundation of its molecular structure, properties, and synthesis to aid researchers in its further exploration and utilization.

References

An In-depth Technical Guide on the Solubility of Tricarboxylated Terpyridine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tricarboxylated terpyridine ligands, with a primary focus on 2,2':6',2''-terpyridine-4,4',4''-tricarboxylic acid. Due to the limited availability of precise quantitative data in published literature, this guide summarizes the available qualitative information and provides context through comparison with related, less carboxylated analogues. Furthermore, a detailed, generalized experimental protocol for determining the solubility of such ligands is presented.

Introduction to Tricarboxylated Terpyridine Ligands

Terpyridine-based ligands are of significant interest in coordination chemistry and materials science due to their ability to form stable complexes with a wide range of metal ions. The introduction of carboxylic acid functional groups onto the terpyridine scaffold, particularly to create tricarboxylated variants like 2,2':6',2''-terpyridine-4,4',4''-tricarboxylic acid, is a key strategy to modulate the electronic properties and, crucially, the solubility of these ligands. These modifications are vital for applications in dye-sensitized solar cells, the formation of metal-organic frameworks (MOFs), and the development of functional materials where solution-phase processing is required.[1][2]

Solubility Profile of Terpyridine Carboxylic Acids

The solubility of terpyridine ligands is significantly influenced by the number and position of polar functional groups, such as carboxylic acids. The data presented below is collated from chemical supplier information and academic literature.

Table 1: Qualitative Solubility of 2,2':6',2''-Terpyridine-4,4',4''-tricarboxylic Acid

Solvent ClassCommon SolventsSolubility Description
Polar Protic Water, Methanol, EthanolGenerally described as "soluble".[2] The presence of three carboxylic acid groups, which can engage in hydrogen bonding and deprotonation, confers solubility in polar protic media.[1][2]
Polar Aprotic DMSO, DMFImplied to be soluble, as these are common solvents for reactions involving carboxylated ligands for MOF and dye synthesis.[3][4]
Non-Polar Toluene, HexaneExpected to have very low solubility due to the high polarity of the ligand.

Table 2: Solubility of a Mono-carboxylated Terpyridine Analogue for Comparison

To illustrate the impact of the degree of carboxylation on solubility, the following table summarizes the properties of 2,2':6',2''-terpyridine-4'-carboxylic acid.

LigandSolvent(s)Solubility Description
2,2':6',2''-Terpyridine-4'-carboxylic acid Water, Alcohols, Organic SolventsSoluble[5]
WaterSlightly soluble[6]

The enhanced solubility of the tricarboxylated version compared to the mono-carboxylated analogue in polar solvents is a direct consequence of the increased number of hydrophilic carboxylic acid groups.[2]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a tricarboxylated terpyridine ligand, based on established methods for organic compounds and carboxylic acids.[7][8]

Objective: To determine the saturation solubility of a tricarboxylated terpyridine ligand in a given solvent at a specific temperature.

Materials:

  • Tricarboxylated terpyridine ligand (e.g., 2,2':6',2''-terpyridine-4,4',4''-tricarboxylic acid)

  • Selected solvents (e.g., deionized water, DMSO, DMF, ethanol)

  • Thermostatically controlled shaker or incubator

  • Analytical balance (±0.01 mg)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Vials with screw caps

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Methodology: Isothermal Shake-Flask Method

  • Preparation: Prepare a stock solution of the ligand in a solvent in which it is highly soluble to establish a calibration curve using UV-Vis spectrophotometry.

  • Sample Preparation: Add an excess amount of the solid tricarboxylated terpyridine ligand to a series of vials, ensuring there is undissolved solid at the bottom.

  • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. For colloidal suspensions, centrifuge the samples at a high speed (e.g., 10,000 rpm) for 15 minutes.

  • Sample Extraction and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles. Record the exact volume of the aliquot.

  • Quantification: Dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the previously established UV-Vis calibration curve. Measure the absorbance of the diluted solution.

  • Calculation: Use the calibration curve to determine the concentration of the ligand in the diluted sample. Back-calculate to find the concentration in the original saturated solution. The solubility can be expressed in units such as g/L, mg/mL, or mol/L.

  • Replication: Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the solubility of tricarboxylated terpyridine ligands.

G Structure-Solubility Relationship cluster_0 Ligand Structure cluster_1 Properties cluster_2 Solubility Profile A Unsubstituted Terpyridine D Low Polarity A->D B Mono-carboxylated Terpyridine E Moderate Polarity B->E C Tri-carboxylated Terpyridine F High Polarity C->F I Soluble in Polar Protic Solvents (e.g., Water, Ethanol) C->I Increased H-bonding & deprotonation G Soluble in Non-Polar Solvents (e.g., Toluene) D->G H Soluble in Polar Aprotic Solvents (e.g., DMF, DMSO) E->H F->I

Caption: Ligand functionality and its effect on solubility.

G Experimental Workflow for Solubility Determination start Start prep Add excess ligand to solvent in vial start->prep equilibrate Equilibrate at constant T (e.g., 24-48h with shaking) prep->equilibrate settle Settle / Centrifuge to separate phases equilibrate->settle extract Filter supernatant settle->extract quantify Quantify concentration (e.g., UV-Vis Spectroscopy) extract->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Shake-Flask method workflow.

Conclusion

While precise quantitative solubility data for 2,2':6',2''-terpyridine-4,4',4''-tricarboxylic acid remains elusive in readily available literature, a strong qualitative understanding has been established. The three carboxylic acid groups significantly enhance the ligand's affinity for polar solvents, particularly protic solvents like water and alcohols, through hydrogen bonding and potential deprotonation. For researchers requiring exact solubility values for applications such as drug formulation, reaction optimization, or materials fabrication, it is imperative to perform experimental determinations. The generalized shake-flask protocol provided in this guide serves as a robust starting point for such investigations. Further studies to quantify and publish the solubility of this and other functionalized terpyridine ligands in a range of common solvents would be of great value to the scientific community.

References

The Cornerstone of Modern Therapeutics: A Technical Guide to Pyridinecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the fundamental chemistry, synthesis, and biological significance of picolinic, nicotinic, and isonicotinic acids for researchers, scientists, and drug development professionals.

Pyridinecarboxylic acids, a class of organic compounds featuring a pyridine ring substituted with a carboxylic acid group, represent a cornerstone in the development of pharmaceuticals and other bioactive molecules. Their unique electronic properties, structural versatility, and significant roles in biological pathways have made them indispensable scaffolds in medicinal chemistry. This technical guide provides a comprehensive overview of the core chemistry of the three primary isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid or niacin), and isonicotinic acid (pyridine-4-carboxylic acid)—with a focus on their physicochemical properties, synthesis, and involvement in key signaling and metabolic pathways.

Physicochemical Properties: A Comparative Analysis

The positional isomerism of the carboxylic acid group on the pyridine ring significantly influences the physicochemical properties of these molecules, which in turn dictates their biological activity and pharmaceutical applications. A summary of their key quantitative data is presented below for easy comparison.

PropertyPicolinic Acid (2-Pyridinecarboxylic Acid)Nicotinic Acid (3-Pyridinecarboxylic Acid)Isonicotinic Acid (4-Pyridinecarboxylic Acid)
Molecular Formula C₆H₅NO₂C₆H₅NO₂C₆H₅NO₂
Molecular Weight 123.11 g/mol [1]123.11 g/mol 123.11 g/mol
Melting Point 137–142 °C[1]236.6 °C≥300 °C[2]
Solubility in Water ~960 mg/mL at 20 °C[1]Slightly solubleSlightly soluble in cold water, more soluble in hot water[2]
pKa pKa1 ≈ 1.0, pKa2 ≈ 5.4pKa1 ≈ 2.0, pKa2 ≈ 4.8pKa1 ≈ 1.7, pKa2 ≈ 4.9
Appearance White to off-white crystalline solid[1]White crystalline powderWhite to light yellow crystal powder[2]

Synthesis and Experimental Protocols

The synthesis of pyridinecarboxylic acids is of significant industrial and academic interest. The most common synthetic routes involve the oxidation of the corresponding methylpyridines (picolines). Detailed experimental protocols for the synthesis of each isomer are outlined below.

Synthesis of Picolinic Acid via Oxidation of α-Picoline

A prevalent method for synthesizing picolinic acid is the oxidation of α-picoline using potassium permanganate.[3]

Experimental Protocol:

  • Reaction Setup: In a 5-liter three-necked flask equipped with a reflux condenser and a stirrer, add 2500 mL of water and 50 g (0.54 mole) of α-picoline.[3]

  • Oxidation: Add 90 g (0.57 mole) of potassium permanganate to the solution and heat on a steam bath until the purple color disappears (approximately 1 hour).[3]

  • Further Oxidation: Introduce a second 90 g portion of potassium permanganate, followed by 500 mL of water, and continue heating until the purple color is gone (2–2.5 hours).[3]

  • Work-up: Allow the reaction mixture to cool slightly, filter the precipitated manganese oxides, and wash them with 1 L of hot water.[3]

  • Isolation: Concentrate the filtrate under reduced pressure to 150–200 mL, filter if necessary, and acidify to Congo red with concentrated hydrochloric acid.[3] Evaporate the acidified solution to dryness under reduced pressure.

  • Purification: Reflux the solid residue with 250 mL of 95% ethanol, filter, and repeat the extraction with 150 mL of 95% ethanol.[3] Pass dry hydrogen chloride into the combined ethanolic filtrates until crystals of picolinic acid hydrochloride begin to separate.[3] Chill the solution to approximately 10°C while continuing to saturate with hydrogen chloride. Filter and air-dry the crystals.[3]

Experimental Workflow for Picolinic Acid Synthesis

G Figure 1: Experimental Workflow for Picolinic Acid Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification A Mix α-picoline and water in a 3-necked flask B Add KMnO4 and heat on steam bath A->B C Add second portion of KMnO4 and water, continue heating B->C D Cool and filter MnO2 precipitate C->D E Wash precipitate with hot water D->E F Concentrate filtrate under reduced pressure E->F G Acidify with HCl and evaporate to dryness F->G H Extract residue with ethanol G->H I Precipitate picolinic acid hydrochloride with HCl gas H->I J Filter and dry the final product I->J

Caption: Workflow for the synthesis of picolinic acid.

Synthesis of Nicotinic Acid via Oxidation of Nicotine

Nicotinic acid can be synthesized through the oxidation of nicotine using nitric acid.[4]

Experimental Protocol:

  • Reaction Setup: In a 5-liter round-bottomed flask under a fume hood, place 4 kg of concentrated nitric acid.[5]

  • Addition of Nicotine: Carefully add 210 g of nicotine in 25-cc portions, shaking the flask after each addition.[5]

  • Reaction: Heat the flask on a steam bath until the liquid reaches 70°C.[5] Remove the flask from the heat, and the reaction will proceed spontaneously, causing the liquid to boil.[5]

  • Completion: After the initial boiling subsides (about 1 hour), return the flask to the steam bath for 10-12 hours.[5]

  • Isolation: Pour the contents into an evaporating dish and evaporate to near dryness on the steam bath.[5]

  • Purification: Transfer the resulting nicotinic acid nitrate to a beaker and add 400 cc of distilled water. Heat to form a complete solution. Upon cooling, nicotinic acid nitrate crystallizes. Filter the crystals.[5]

  • Final Product: Dissolve the crude nicotinic acid nitrate in boiling water and add crystalline disodium phosphate. Stir and heat the mixture, then cool and chill to 0°C to precipitate nicotinic acid.[4]

Experimental Workflow for Nicotinic Acid Synthesis

G Figure 2: Experimental Workflow for Nicotinic Acid Synthesis cluster_reaction Reaction cluster_isolation Isolation cluster_purification Purification A Add nicotine to concentrated nitric acid B Heat to 70°C to initiate spontaneous reaction A->B C Continue heating on steam bath for 10-12 hours B->C D Evaporate reaction mixture to near dryness C->D E Dissolve residue in water and crystallize nicotinic acid nitrate D->E F Dissolve nitrate salt in boiling water E->F G Add disodium phosphate to precipitate nicotinic acid F->G H Cool, filter, and dry the final product G->H

Caption: Workflow for the synthesis of nicotinic acid.

Synthesis of Isonicotinic Acid via Hydrolysis of 4-Cyanopyridine

Isonicotinic acid can be prepared by the hydrolysis of 4-cyanopyridine.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, combine 4-cyanopyridine with an aqueous solution of a strong base, such as sodium hydroxide.

  • Hydrolysis: Heat the mixture under reflux to facilitate the hydrolysis of the nitrile group to a carboxylate salt.

  • Acidification: After the reaction is complete, cool the mixture and carefully acidify it with a strong acid, such as hydrochloric acid, to a pH of approximately 3.5.

  • Isolation: The isonicotinic acid will precipitate out of the solution upon acidification.

  • Purification: Collect the precipitate by filtration, wash it with cold water, and then with a suitable organic solvent like methanol to remove impurities. Dry the purified product.[6]

Experimental Workflow for Isonicotinic Acid Synthesis

G Figure 3: Experimental Workflow for Isonicotinic Acid Synthesis cluster_reaction Reaction cluster_isolation Isolation cluster_purification Purification A Combine 4-cyanopyridine with aqueous NaOH B Heat the mixture under reflux A->B C Cool the reaction mixture B->C D Acidify with HCl to pH ~3.5 to precipitate isonicotinic acid C->D E Filter the precipitate D->E F Wash with cold water and methanol E->F G Dry the final product F->G

Caption: Workflow for the synthesis of isonicotinic acid.

Analytical Characterization

A variety of spectroscopic techniques are employed to characterize pyridinecarboxylic acids.

  • Infrared (IR) Spectroscopy: The IR spectra of pyridinecarboxylic acids exhibit characteristic broad absorption bands for the O-H stretching of the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. The C=O stretching vibration is observed around 1700 cm⁻¹. The presence of intramolecular hydrogen bonding, particularly in picolinic acid, can influence the positions of these bands.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure and purity of pyridinecarboxylic acid isomers. The chemical shifts of the aromatic protons and carbons are indicative of the substituent position on the pyridine ring.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecules, further confirming their identity.

Biological Significance and Signaling Pathways

Pyridinecarboxylic acids are not only important synthetic building blocks but also play vital roles in various biological processes. Their involvement in key signaling and metabolic pathways is a major reason for their extensive use in drug development.[8][9]

Nicotinic Acid (Niacin) in Metabolism and Signaling

Nicotinic acid is an essential nutrient, vitamin B3, and a precursor for the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[10] These coenzymes are critical for numerous metabolic redox reactions.[11]

Beyond its role in metabolism, nicotinic acid is a well-known lipid-lowering agent. Its therapeutic effects are mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂).[10][11] Activation of this receptor in adipocytes inhibits lipolysis, leading to a reduction in the release of free fatty acids into the bloodstream.[11] This, in turn, decreases the synthesis of triglycerides and very-low-density lipoprotein (VLDL) in the liver.

Nicotinic Acid Signaling Pathway

G Figure 4: Nicotinic Acid Signaling Pathway in Adipocytes Nicotinic_Acid Nicotinic Acid GPR109A GPR109A (HCA2 Receptor) Nicotinic_Acid->GPR109A binds Gi Gi Protein GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL activates Triglycerides Triglycerides FFA Free Fatty Acids (FFA) Triglycerides->FFA hydrolysis by HSL Bloodstream Bloodstream FFA->Bloodstream

Caption: Nicotinic acid inhibits lipolysis in adipocytes.

Picolinic Acid in Tryptophan Metabolism and Immunology

Picolinic acid is an endogenous metabolite of the amino acid tryptophan, formed via the kynurenine pathway.[12][13] This pathway is a major route for tryptophan degradation. While the precise physiological role of picolinic acid is still under investigation, it is known to possess neuroprotective, immunological, and anti-proliferative properties.[13] It is also a potent chelator of divalent metal ions like zinc, which is believed to facilitate their intestinal absorption.[13]

Kynurenine Pathway Leading to Picolinic Acid

G Figure 5: Simplified Kynurenine Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Aminocarboxymuconate_semialdehyde 2-amino-3-carboxymuconate semialdehyde Kynurenine->Aminocarboxymuconate_semialdehyde Quinolinic_Acid Quinolinic Acid Aminocarboxymuconate_semialdehyde->Quinolinic_Acid non-enzymatic Picolinic_Acid Picolinic Acid Aminocarboxymuconate_semialdehyde->Picolinic_Acid enzymatic (ACMSD) NAD NAD+ Quinolinic_Acid->NAD

Caption: Picolinic acid is a metabolite of the kynurenine pathway.

Isonicotinic Acid in Drug Metabolism

Isonicotinic acid is a key metabolite of the anti-tuberculosis drug isoniazid (isonicotinic acid hydrazide).[14] The metabolism of isoniazid is a critical factor in both its therapeutic efficacy and its potential for hepatotoxicity. Isoniazid is primarily metabolized in the liver by N-acetylation to acetylisoniazid, which is then hydrolyzed to isonicotinic acid and acetylhydrazine.[14] Isonicotinic acid itself can also be formed directly from isoniazid through hydrolysis.[14]

Metabolic Pathway of Isoniazid

G Figure 6: Simplified Metabolic Pathway of Isoniazid Isoniazid Isoniazid (Isonicotinic Acid Hydrazide) Acetylisoniazid Acetylisoniazid Isoniazid->Acetylisoniazid N-acetylation (NAT2) Isonicotinic_Acid Isonicotinic Acid Isoniazid->Isonicotinic_Acid Hydrolysis Hydrazine Hydrazine Isoniazid->Hydrazine Hydrolysis Acetylisoniazid->Isonicotinic_Acid Hydrolysis Acetylhydrazine Acetylhydrazine Acetylisoniazid->Acetylhydrazine Hydrolysis Reactive_Metabolites Reactive Metabolites (Hepatotoxicity) Acetylhydrazine->Reactive_Metabolites

Caption: Isonicotinic acid is a major metabolite of isoniazid.

Conclusion

The pyridinecarboxylic acids—picolinic, nicotinic, and isonicotinic acid—are a fascinating and fundamentally important class of molecules. Their distinct physicochemical properties, arising from the isomeric placement of the carboxylic acid group, have led to a diverse range of applications, most notably in the pharmaceutical industry. A thorough understanding of their synthesis, characterization, and biological roles is crucial for the continued development of novel therapeutics that leverage these versatile chemical scaffolds. This guide provides a foundational resource for researchers and professionals dedicated to advancing the science of drug discovery and development.

References

Terpyridine-Based Ligands for Metal Complexes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of terpyridine-based ligands and their metal complexes, focusing on their synthesis, characterization, and applications, with a particular emphasis on their potential in drug development. The versatile coordination chemistry of terpyridine ligands allows for the formation of stable and diverse metal complexes with tunable photophysical, electrochemical, and biological properties.

Introduction to Terpyridine Ligands

2,2':6',2''-Terpyridine (tpy) is a tridentate heterocyclic ligand composed of three pyridine rings linked at the 2 and 6 positions of the central pyridine.[1] This rigid, planar structure and the presence of three nitrogen donor atoms enable strong chelation with a wide variety of transition metal ions, forming highly stable complexes.[1][2] The electronic properties of the resulting metal complexes can be readily tuned by introducing various substituents onto the terpyridine scaffold, making them attractive for a range of applications, including catalysis, materials science, and medicine.[3][4]

Synthesis of Terpyridine-Based Ligands and Metal Complexes

The synthesis of terpyridine ligands is most commonly achieved through the Kröhnke pyridine synthesis.[1][5] This method involves the condensation of a 2-acetylpyridine derivative with a substituted aldehyde in the presence of a base and an ammonia source.[1][5] The resulting terpyridine ligand can then be reacted with a metal salt to form the desired metal complex.[1]

Experimental Protocols

Protocol 1: Synthesis of a 4'-Aryl-Substituted 2,2':6',2''-Terpyridine Ligand (Kröhnke Method) [1]

  • Materials: 2-acetylpyridine, substituted aromatic aldehyde, potassium hydroxide (KOH), methanol, and aqueous ammonia.[1]

  • Procedure:

    • Dissolve 2-acetylpyridine (2.0 equivalents) and the substituted aromatic aldehyde (1.0 equivalent) in methanol.[1]

    • Add potassium hydroxide pellets (2.4 equivalents) and a 35% aqueous ammonia solution to the mixture.[1]

    • Reflux the reaction mixture for 4-6 hours.[1]

    • Cool the mixture to room temperature to allow for the precipitation of the product.[5]

    • Collect the precipitate by filtration and wash with cold ethanol.[6]

    • The crude product can be purified by recrystallization from ethanol.[1]

Protocol 2: Synthesis of a Bis(terpyridine) Metal Complex [1]

  • Materials: Substituted terpyridine ligand, metal salt (e.g., CoCl₂·6H₂O, Fe(NH₄)₂(SO₄)₂·6H₂O, Zn(OAc)₂·2H₂O), methanol, and dichloromethane.[1][7]

  • Procedure:

    • Dissolve the terpyridine ligand (2.0 equivalents) in dichloromethane.[1]

    • Prepare a hot methanolic solution of the metal salt (1.0 equivalent).[1]

    • Add the hot metal salt solution dropwise to the ligand solution with continuous stirring.[1]

    • The resulting precipitate is the metal complex, which can be collected by filtration and washed with ethanol.[1]

Characterization of Terpyridine Ligands and Complexes

The structural and photophysical properties of terpyridine ligands and their metal complexes are typically characterized using a variety of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized ligands and to probe the coordination environment of the metal ion in diamagnetic complexes.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify characteristic vibrational modes of the terpyridine ligand and to observe shifts upon coordination to a metal ion. A shift in the ν(C=N) band to a lower frequency is indicative of coordination.[1]

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectroscopy provides information about the electronic transitions within the molecule. Terpyridine complexes typically exhibit intense ligand-centered (π-π*) transitions in the UV region and metal-to-ligand charge transfer (MLCT) bands in the visible region.[9]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and confirm their identity.[8]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry of the metal center.[7][10]

Quantitative Data Summary

The following tables summarize key quantitative data for representative terpyridine ligands and their metal complexes as reported in the literature.

Table 1: Physicochemical Properties of Selected 4'-Aryl-2,2':6',2''-Terpyridine Ligands

Ligand (Substituent)FormulaM.p. (°C)Yield (%)Reference
4'-(4-Methylphenyl)C₂₂H₁₇N₃168-17075[1]
4'-(4-Methoxyphenyl)C₂₂H₁₇N₃O158-16080[1]
4'-(4-Nitrophenyl)C₂₁H₁₄N₄O₂240-24265[1]

Table 2: Spectroscopic Data for Selected Terpyridine Ligands and a Co(II) Complex

CompoundKey ¹H NMR Signals (δ, ppm)Key IR Bands (ν, cm⁻¹)UV-Vis λmax (nm)Reference
(4'-(p-tolyl)tpy)8.71 (d), 8.65 (d), 7.89 (t), 7.37 (t), 2.45 (s)1585 (C=N)254, 282, 315[1]
--INVALID-LINK--₂ 9.05 (d), 8.45 (d), 7.95 (t), 7.25 (t)1560 (C=N)275, 330, 450, 550[1]

Applications in Drug Development

Terpyridine-based metal complexes have emerged as promising candidates for the development of novel therapeutic agents, particularly in the field of oncology.[11][12] Their mechanism of action often involves multiple pathways, making them potent anticancer agents.[13]

Mechanism of Anticancer Activity

The anticancer activity of terpyridine metal complexes is often attributed to their ability to:

  • Interact with DNA: Many terpyridine complexes can bind to DNA through intercalation, where the planar terpyridine ligand stacks between the base pairs of the DNA double helix.[7][14] This interaction can disrupt DNA replication and transcription, leading to cell death.[15]

  • Generate Reactive Oxygen Species (ROS): Some terpyridine metal complexes can catalytically generate reactive oxygen species (ROS) within cancer cells.[13][16] Elevated ROS levels lead to oxidative stress, which can damage cellular components and trigger apoptosis (programmed cell death).[13][17]

  • Induce Apoptosis: By damaging DNA and inducing oxidative stress, these complexes can activate cellular signaling pathways that lead to apoptosis.[13][16]

  • Disrupt Mitochondrial Function: Some gold(III)-terpyridine complexes have been shown to disrupt the mitochondrial membrane, further contributing to cell death.[12]

Visualizations

Synthetic and Mechanistic Diagrams

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and biological mechanisms discussed in this guide.

Kröhnke_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Acetylpyridine 2-Acetylpyridine Enolate Enolate 2-Acetylpyridine->Enolate Base Chalcone Chalcone 2-Acetylpyridine->Chalcone Aromatic_Aldehyde Aromatic_Aldehyde Aromatic_Aldehyde->Chalcone Condensation Base_Ammonia Base (e.g., KOH) Ammonia (NH₃) 1,5-Diketone 1,5-Diketone Base_Ammonia->1,5-Diketone Enolate->1,5-Diketone Michael Addition Chalcone->1,5-Diketone Terpyridine_Ligand 4'-Aryl-2,2':6',2''-Terpyridine 1,5-Diketone->Terpyridine_Ligand Cyclization (Ammonia)

Caption: Kröhnke synthesis of a 4'-aryl-substituted terpyridine.

Anticancer_Mechanism Tpy_Complex Terpyridine Metal Complex DNA_Intercalation DNA Intercalation Tpy_Complex->DNA_Intercalation ROS_Generation ROS Generation Tpy_Complex->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction Tpy_Complex->Mitochondrial_Dysfunction DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Oxidative_Stress->Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: Anticancer mechanisms of terpyridine metal complexes.

Experimental_Workflow Start Ligand_Synthesis Terpyridine Ligand Synthesis Start->Ligand_Synthesis Purification1 Purification & Characterization (NMR, IR, MS) Ligand_Synthesis->Purification1 Complex_Synthesis Metal Complex Synthesis Purification1->Complex_Synthesis Purification2 Purification & Characterization (IR, UV-Vis, X-ray) Complex_Synthesis->Purification2 Application_Study Application Study (e.g., Cytotoxicity Assay) Purification2->Application_Study End Application_Study->End

Caption: Experimental workflow for terpyridine complexes.

References

In-Depth Technical Guide on the Electronic Structure of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid, also known as 4,4',4''-tricarboxy-2,2':6',2''-terpyridine (H₃tctpy), is a key organic ligand in the fields of coordination chemistry, materials science, and photovoltaics. Its robust tridentate coordination to metal ions, coupled with the electronic properties endowed by its pyridine rings and electron-withdrawing carboxylic acid groups, makes it a versatile building block for functional materials. This guide provides a detailed theoretical examination of the electronic structure of this molecule, offering insights into its reactivity, spectroscopic properties, and potential applications.

Synthesis and Molecular Structure

The synthesis of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid has been approached through various methods. A notable and environmentally conscious approach involves a multi-step synthesis starting from biomass-derived furfural.[1][2] This method represents a greener alternative to earlier syntheses that often employed harsher reagents and produced more waste.[1][2] The fundamental structure of the molecule consists of a central pyridine ring connected to two flanking pyridine rings at the 2 and 6 positions, with each of the three rings functionalized with a carboxylic acid group at the 4-position.

Theoretical Methodology for Electronic Structure Analysis

The electronic properties of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid are primarily investigated using computational quantum chemistry methods. Density Functional Theory (DFT) is the most common and effective approach for determining the ground-state electronic structure of such molecules.[3][4][5] For excited-state properties and the simulation of absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is employed.[3]

Computational Details: A Typical Protocol

A standard computational protocol for analyzing the electronic structure of this molecule would involve the following steps:

  • Geometry Optimization: The molecular geometry is optimized to find its lowest energy conformation. This is typically performed using DFT with a functional such as B3LYP and a basis set like 6-31G*.[6][7][8]

  • Frequency Analysis: A frequency calculation is then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.[9]

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.

  • Simulated Absorption Spectrum: TD-DFT calculations are carried out to predict the electronic absorption spectrum, providing insights into the molecule's light-harvesting capabilities.[9]

Electronic Structure and Properties

While a dedicated theoretical study on the isolated 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid molecule is not extensively available in the literature, its electronic properties can be inferred from studies on its metal complexes and related substituted terpyridines.

The terpyridine core itself is an electron-deficient π-system. The introduction of three carboxylic acid groups, which are electron-withdrawing, is expected to further lower the energy levels of the molecular orbitals, particularly the LUMO.

Frontier Molecular Orbitals (HOMO and LUMO)

The electronic transitions in terpyridine-based molecules are primarily of a π → π* nature.

  • HOMO: The Highest Occupied Molecular Orbital is anticipated to be a π-orbital delocalized across the entire terpyridine framework.

  • LUMO: The Lowest Unoccupied Molecular Orbital is also expected to be a π*-orbital, predominantly localized on the terpyridine rings. Studies on ruthenium complexes of this ligand have shown that the LUMO is indeed centered on the 4,4',4''-tricarboxy-2,2':6',2''-terpyridine moiety. This localization is crucial for its function in applications like dye-sensitized solar cells, where the LUMO accepts an electron from the metal center upon photoexcitation.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's electronic behavior. A smaller gap generally implies higher reactivity and a red-shift in the absorption spectrum. For terpyridines with electron-withdrawing substituents, the HOMO-LUMO gap is expected to be smaller compared to the unsubstituted terpyridine.[4]

Calculated Electronic Properties

The following table summarizes the expected electronic properties based on DFT calculations of similar molecules. The exact values would require specific calculations for 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid.

PropertyExpected Value/CharacteristicSignificance
HOMO Energy Relatively lowIndicates good stability against oxidation
LUMO Energy LowIndicates good electron-accepting capability
HOMO-LUMO Gap (ΔE) Relatively smallSuggests potential for visible light absorption and higher reactivity
Dipole Moment Non-zeroIndicates a polar nature, influencing solubility and intermolecular interactions

Experimental Data and Correlation with Theory

Experimental techniques such as UV-Vis spectroscopy and cyclic voltammetry are essential for validating the theoretical predictions.

UV-Vis Absorption Spectrum

The UV-Vis absorption spectrum of terpyridine derivatives typically shows intense π → π* transitions in the UV region.[3] For 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid, these bands are expected to be influenced by the carboxylic acid groups. When complexed with a metal, new charge-transfer bands often appear in the visible region, which are responsible for the color of the complexes. For instance, an osmium complex of this ligand exhibits multiple metal-to-ligand charge transfer (MLCT) bands across the visible spectrum.[10]

Visualizations

Molecular Structure and Logic

The following diagrams illustrate the molecular structure and a simplified workflow for its theoretical analysis.

molecular_structure Molecular Structure of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid cluster_terpyridine Terpyridine Core cluster_substituents Carboxylic Acid Groups N1 N C1_1 C1_1 N1->C1_1 N2 N C2_1 C2_1 N2->C2_1 N3 N C3_1 C3_1 N3->C3_1 C1_2 C1_2 C1_1->C1_2 C1_3 C1_3 C1_2->C1_3 C2_6 C2_6 C1_2->C2_6 C1_4 C1_4 C1_3->C1_4 C1_5 C1_5 C1_4->C1_5 COOH1 COOH C1_4->COOH1 at C4 C1_5->N1 C2_2 C2_2 C2_1->C2_2 C2_3 C2_3 C2_2->C2_3 C3_6 C3_6 C2_2->C3_6 C2_4 C2_4 C2_3->C2_4 C2_5 C2_5 C2_4->C2_5 COOH2 COOH C2_4->COOH2 at C4' C2_5->N2 C3_2 C3_2 C3_1->C3_2 C3_3 C3_3 C3_2->C3_3 C3_4 C3_4 C3_3->C3_4 C3_5 C3_5 C3_4->C3_5 COOH3 COOH C3_4->COOH3 at C4'' C3_5->N3

Caption: Molecular structure representation.

theoretical_workflow Workflow for Theoretical Electronic Structure Analysis start Define Molecular Structure geom_opt Geometry Optimization (DFT) start->geom_opt freq_analysis Frequency Analysis geom_opt->freq_analysis fmo_analysis Frontier Molecular Orbital (HOMO/LUMO) Analysis freq_analysis->fmo_analysis mep_map Molecular Electrostatic Potential (MEP) Mapping freq_analysis->mep_map td_dft TD-DFT for Excited States freq_analysis->td_dft abs_spectrum Simulated Absorption Spectrum td_dft->abs_spectrum

Caption: Theoretical analysis workflow.

Conclusion

The electronic structure of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid is characterized by a π-conjugated terpyridine core functionalized with electron-withdrawing carboxylic acid groups. This combination results in a low-lying LUMO, making the molecule an excellent electron acceptor, a property that is exploited in its metal complexes for applications in solar energy conversion and catalysis. Theoretical calculations using DFT and TD-DFT are indispensable tools for understanding and predicting the electronic behavior of this important ligand, guiding the design of new materials with tailored properties. While further dedicated computational studies on the isolated molecule would be beneficial, the existing body of research on its complexes provides a solid foundation for understanding its fundamental electronic characteristics.

References

Potential Research Areas for [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of a Versatile Ligand for Emerging Applications

Introduction: [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid (tctpy) is a highly functionalized tridentate ligand that has garnered significant interest in recent years. Its unique electronic properties and multiple coordination sites, provided by the terpyridine core and carboxylic acid groups, make it a versatile building block for a wide range of applications. This technical guide explores the core properties of tctpy, its synthesis, and its burgeoning potential in materials science, catalysis, and drug development, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical Properties

[2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid is a white solid organic compound.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₈H₁₁N₃O₆[2]
Molecular Weight 365.3 g/mol [2]
CAS Number 216018-58-5[2]
Appearance White solid[1]
Solubility Soluble in water and some organic solvents (alcohols, esters, ketones)[1]

Synthesis and Characterization

A common strategy for synthesizing terpyridine derivatives is the Kröhnke synthesis.[4] This method typically involves the reaction of a 1,5-dicarbonyl compound or its equivalent with an ammonia source.[4] For substituted terpyridines, this often entails the condensation of 2-acetylpyridine with an appropriate aldehyde.[4]

General Synthetic Workflow:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_Acetylpyridine 2-Acetylpyridine Condensation Kröhnke Condensation (or similar methodology) 2_Acetylpyridine->Condensation Aldehyde Substituted Aldehyde Aldehyde->Condensation tctpy [2,2′:6′,2″-Terpyridine]- 4,4′,4″-tricarboxylic acid Condensation->tctpy

Caption: General workflow for the synthesis of tctpy.

Characterization: The successful synthesis of tctpy is confirmed through various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the presence of the terpyridine core and carboxylic acid groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule, such as the C=O stretching of the carboxylic acids and the C=N and C=C vibrations of the pyridine rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and confirm the elemental composition.

  • UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Spectroscopic DataDescription
¹H NMR The proton NMR spectrum would show characteristic signals for the aromatic protons on the pyridine rings, with their chemical shifts and coupling patterns confirming the substitution pattern.
¹³C NMR The carbon NMR spectrum would display distinct resonances for the carbon atoms of the pyridine rings and the carboxyl groups.
**IR (cm⁻¹) **Characteristic peaks would include O-H stretching (broad, ~3000 cm⁻¹), C=O stretching (~1700 cm⁻¹), and aromatic C=C and C=N stretching (1600-1400 cm⁻¹).
UV-Vis (λmax) The UV-Vis spectrum in solution typically shows absorption bands in the UV region corresponding to π-π* transitions of the terpyridine core.

Potential Research Areas and Applications

The unique structural features of tctpy make it a promising candidate for a variety of research areas.

Materials Science: Metal-Organic Frameworks (MOFs) and Hybrid Materials

The presence of both nitrogen-containing heterocycles and carboxylic acid groups makes tctpy an excellent ligand for the construction of metal-organic frameworks (MOFs) and other hybrid materials.[1] The terpyridine unit can coordinate to a metal center, while the carboxylate groups can bridge to other metal ions, leading to the formation of extended, porous structures.

Potential Research Directions:

  • Gas Storage and Separation: Investigating the porosity and selective gas adsorption properties of tctpy-based MOFs for applications in carbon capture and hydrogen storage.

  • Heterogeneous Catalysis: Utilizing the well-defined active sites within tctpy-MOFs for catalytic transformations.

  • Sensors: Developing tctpy-based MOFs as chemical sensors, where the luminescence or other properties of the framework change upon interaction with specific analytes.

Optoelectronics: Dye-Sensitized Solar Cells (DSSCs)

Terpyridine complexes, particularly those of ruthenium(II), are known for their excellent photophysical properties and have been extensively studied as sensitizers in dye-sensitized solar cells (DSSCs).[3] The carboxylic acid groups of tctpy can serve as anchoring groups to bind the dye to the surface of a semiconductor photoanode, such as titanium dioxide (TiO₂).

Potential Research Directions:

  • Novel Sensitizers: Synthesizing and characterizing new ruthenium(II) and other transition metal complexes of tctpy with tailored absorption spectra and redox properties to improve the power conversion efficiency of DSSCs.

  • Device Fabrication and Optimization: Investigating the performance of tctpy-based dyes in complete DSSC devices and optimizing device parameters to maximize efficiency.

DSSC Performance MetricsDescriptionPotential for tctpy-based dyes
Power Conversion Efficiency (PCE) The overall efficiency of converting sunlight into electrical energy.The strong light absorption and efficient charge transfer properties of Ru(II)-terpyridine complexes suggest high potential for achieving high PCE.
Short-Circuit Current Density (Jsc) The maximum current that can be drawn from the solar cell.Can be enhanced by designing dyes with broad and intense absorption spectra.
Open-Circuit Voltage (Voc) The maximum voltage that can be obtained from the solar cell.Influenced by the energy levels of the dye and the semiconductor.
Fill Factor (FF) A measure of the "squareness" of the J-V curve, indicating the ideality of the solar cell.Can be improved by optimizing the charge transport properties of the device.
Catalysis

The terpyridine core of tctpy can form stable complexes with a wide range of transition metals, creating catalytically active species.[5] The electronic properties of the terpyridine ligand can be tuned by the carboxylic acid groups, influencing the reactivity of the metal center.

Potential Research Directions:

  • Homogeneous Catalysis: Exploring the use of tctpy-metal complexes as catalysts for various organic transformations, such as C-C coupling reactions, oxidations, and reductions.

  • Water-Soluble Catalysts: The carboxylic acid groups can impart water solubility to the metal complexes, allowing for catalysis in aqueous media, which is environmentally benign.

Catalytic ReactionMetal ComplexTurnover Number (TON)Yield (%)Reference
Alkane and Alcohol OxidationCopper(II) terpyridine derivativeup to 210 (cyclohexane oxidation)up to 98 (alcohol oxidation)[6]
Drug Development and Biomedical Applications

The ability of terpyridine ligands to coordinate to metal ions and interact with biological macromolecules like DNA and proteins has opened up avenues for their exploration in drug development.[1][7][8] Metal complexes of terpyridine derivatives have shown promising anticancer activity.[1][7][8]

Mechanism of Anticancer Activity: The anticancer activity of terpyridine metal complexes is often attributed to their ability to induce oxidative stress in cancer cells.[7] This involves the generation of reactive oxygen species (ROS), which can damage cellular components and trigger programmed cell death (apoptosis).[1][7][8]

Apoptosis_Pathway Tctpy_Complex tctpy-Metal Complex ROS Reactive Oxygen Species (ROS) Generation Tctpy_Complex->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation DNA_Damage->Caspase_Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway for apoptosis induced by tctpy-metal complexes.

Potential Research Directions:

  • Anticancer Drug Discovery: Synthesizing and screening a library of tctpy-metal complexes against various cancer cell lines to identify lead compounds with high efficacy and selectivity. Recent studies have shown that some terpyridine-metal complexes exhibit high activity with IC50 values as low as 0.605 µM and a selectivity index greater than 41.32 on normal human fibroblasts.[7]

  • Drug Delivery Systems: Utilizing the carboxylic acid groups to conjugate tctpy-metal complexes to targeting moieties or to formulate them into nanoparticles for targeted drug delivery to tumor sites.

  • Bioimaging: Developing luminescent tctpy-metal complexes as probes for cellular imaging and diagnostics.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the anticancer activity of tctpy-metal complexes.

  • Cell Culture:

    • Culture cancer cells in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest cells and seed them into 96-well plates at a predetermined density.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the tctpy-metal complex in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture media.

    • Replace the media in the 96-well plates with the media containing different concentrations of the compound.

    • Include a vehicle control (media with the same concentration of the solvent) and a positive control (a known anticancer drug).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Treatment Treat with tctpy-Metal Complexes (various conc.) Cell_Seeding->Compound_Treatment Incubation Incubate (e.g., 48h) Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (2-4h) for Formazan Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (e.g., 570 nm) Solubilization->Absorbance_Reading IC50_Determination Calculate IC50 Value Absorbance_Reading->IC50_Determination

Caption: Workflow for determining the in vitro cytotoxicity of tctpy-metal complexes.

Conclusion

[2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid is a ligand with immense potential across multiple scientific disciplines. Its robust coordination chemistry, coupled with the versatility of its carboxylic acid functionalities, provides a rich platform for the design and synthesis of novel materials, catalysts, and therapeutic agents. The research areas highlighted in this guide represent just a fraction of the possibilities that tctpy and its derivatives offer. As research continues to advance, it is anticipated that tctpy will play an increasingly important role in the development of innovative technologies and treatments.

References

Methodological & Application

Synthesis Protocol for 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the synthesis of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid, a tripodal ligand also known as 4,4′,4′′-tricarboxy-2,2′:6′,2′′-terpyridine. This compound is of significant interest in coordination chemistry, materials science, and drug development due to its strong and rigid coordination to metal ions. The protocol outlined below is based on a green chemistry approach that utilizes a furan-substituted terpyridine intermediate, which is subsequently oxidized to the desired tricarboxylic acid.[1][2][3][4] An alternative synthetic route involving the oxidation of 4,4′,4′′-trimethyl-2,2′:6′,2′′-terpyridine is also briefly discussed.

Overview of the Synthetic Strategy

The primary synthetic pathway detailed here, the "Furan Route," offers an environmentally conscious method for preparing the target compound. This strategy employs a furan moiety as a latent carboxylic acid, which is introduced into the terpyridine core via a Kröhnke-type condensation reaction. The furan ring is then oxidatively cleaved to yield the central carboxylic acid group. The peripheral carboxylic acid groups are introduced using a pyridine precursor already functionalized with an ester group, which is later hydrolyzed.

An alternative approach, the "Trimethyl Oxidation Route," involves the synthesis of 4,4′,4′′-trimethyl-2,2′:6′,2′′-terpyridine through the oxidative coupling of 4-picoline.[5][6][7][8] The three methyl groups are then oxidized to carboxylic acids. While conceptually straightforward, this route can present challenges in controlling the oxidation and may involve harsher reaction conditions.

Data Presentation

The following table summarizes the key transformations and reported yields for the "Furan Route."

StepReactionStarting MaterialsProductReported Yield
1Radical AcylationEthyl isonicotinate, Pyruvic acidEthyl 2-acetylisonicotinate~45%
2Kröhnke CondensationEthyl 2-acetylisonicotinate, Furfural4′-(Furan-2-yl)-[2,2′:6′,2′′-terpyridine]-4,4′′-dicarboxylate~70-80%
3Oxidation and Saponification4′-(Furan-2-yl)-[2,2′:6′,2′′-terpyridine]-4,4′′-dicarboxylate, Potassium permanganate2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid (as potassium salt)High
4AcidificationPotassium salt of the final product, Hydrochloric acid2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid Quantitative

Experimental Protocols: The Furan Route

Step 1: Synthesis of Ethyl 2-acetylisonicotinate

This step involves the radical acylation of ethyl isonicotinate.

  • Materials: Ethyl isonicotinate, pyruvic acid, silver nitrate (AgNO₃), ammonium persulfate ((NH₄)₂S₂O₈), sulfuric acid (H₂SO₄), dichloromethane (CH₂Cl₂), saturated sodium bicarbonate solution (NaHCO₃), brine, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • In a round-bottom flask, dissolve ethyl isonicotinate (1 equivalent) in a mixture of dichloromethane and water.

    • Add pyruvic acid (4 equivalents) and a catalytic amount of silver nitrate.

    • Slowly add a solution of ammonium persulfate (2 equivalents) in water to the reaction mixture while stirring vigorously at room temperature.

    • Continue stirring for 12-16 hours.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain ethyl 2-acetylisonicotinate.

Step 2: Synthesis of Diethyl 4'-(furan-2-yl)-[2,2':6',2''-terpyridine]-4,4''-dicarboxylate

This step utilizes the Kröhnke condensation reaction.

  • Materials: Ethyl 2-acetylisonicotinate, furfural, potassium hydroxide (KOH), ethanol, aqueous ammonia (NH₃).

  • Procedure:

    • Dissolve ethyl 2-acetylisonicotinate (2 equivalents) in ethanol in a round-bottom flask.

    • Add furfural (1 equivalent) to the solution.

    • Add powdered potassium hydroxide (2.2 equivalents) and concentrated aqueous ammonia.

    • Stir the reaction mixture at room temperature for 48-72 hours.

    • Collect the resulting precipitate by filtration.

    • Wash the solid with water and then with a small amount of cold ethanol.

    • Dry the product, diethyl 4'-(furan-2-yl)-[2,2':6',2''-terpyridine]-4,4''-dicarboxylate, under vacuum.

Step 3 & 4: Oxidation and Saponification followed by Acidification to yield 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic Acid

This final two-part step involves the oxidation of the furan ring and hydrolysis of the ester groups, followed by protonation to yield the final product.[1][3][4]

  • Materials: Diethyl 4'-(furan-2-yl)-[2,2':6',2''-terpyridine]-4,4''-dicarboxylate, potassium permanganate (KMnO₄), potassium hydroxide (KOH), water, hydrochloric acid (HCl).

  • Procedure:

    • Suspend diethyl 4'-(furan-2-yl)-[2,2':6',2''-terpyridine]-4,4''-dicarboxylate (1 equivalent) in a solution of potassium hydroxide in water.

    • Heat the mixture to reflux.

    • Slowly add a solution of potassium permanganate (excess) in water to the refluxing suspension over several hours.

    • After the addition is complete, continue to reflux for an additional 1-2 hours.

    • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate.

    • The filtrate contains the potassium salt of the desired product.

    • Slowly acidify the filtrate with concentrated hydrochloric acid with cooling in an ice bath until the pH is approximately 1-2.

    • A precipitate will form. Collect the solid by filtration.

    • Wash the precipitate with cold water and then with a small amount of ethanol.

    • Dry the solid under vacuum to yield 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid as a solid.

Visualizations

Synthesis Workflow: The Furan Route

Synthesis_Workflow cluster_0 Step 1: Radical Acylation cluster_1 Step 2: Kröhnke Condensation cluster_2 Step 3 & 4: Oxidation & Hydrolysis A Ethyl isonicotinate + Pyruvic acid B Ethyl 2-acetylisonicotinate A->B (NH₄)₂S₂O₈, AgNO₃ C Ethyl 2-acetylisonicotinate + Furfural D Diethyl 4'-(furan-2-yl)- [2,2':6',2''-terpyridine]-4,4''-dicarboxylate C->D KOH, NH₃, EtOH E Diethyl 4'-(furan-2-yl)- [2,2':6',2''-terpyridine]-4,4''-dicarboxylate F 2,6-bis(4-carboxypyridin-2-yl)pyridine- 4-carboxylic acid E->F 1. KMnO₄, KOH 2. HCl

Caption: Synthetic pathway for 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid via the Furan Route.

Alternative Synthetic Pathway: Trimethyl Oxidation Route

Alternative_Route cluster_0 Step 1: Oxidative Coupling cluster_1 Step 2: Oxidation A 4-Picoline B 4,4',4''-Trimethyl- 2,2':6',2''-terpyridine A->B Pd/C, MnO₂ C 4,4',4''-Trimethyl- 2,2':6',2''-terpyridine D 2,6-bis(4-carboxypyridin-2-yl)pyridine- 4-carboxylic acid C->D Oxidizing Agent (e.g., KMnO₄ or K₂Cr₂O₇)

References

Application Notes and Protocols for the Kröhnke Pyridine Synthesis of Functionalized Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kröhnke pyridine synthesis is a versatile and powerful method for the preparation of highly functionalized pyridines, which are key structural motifs in a vast array of pharmaceuticals, natural products, and functional materials.[1][2] This reaction offers a convergent and often high-yielding route to 2,4,6-trisubstituted pyridines by condensing an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia source, typically ammonium acetate.[1][3] The broad substrate scope and tolerance of various functional groups make the Kröhnke synthesis a valuable tool in organic synthesis and medicinal chemistry.[1]

These application notes provide a detailed overview of the Kröhnke pyridine synthesis, including its mechanism, experimental protocols, and a summary of reaction parameters for the synthesis of various functionalized pyridines.

Reaction Mechanism and Workflow

The Kröhnke pyridine synthesis proceeds through a well-established multi-step mechanism:

  • Ylide Formation: The reaction is initiated by the deprotonation of the α-pyridinium methyl ketone salt by a base, such as the acetate from ammonium acetate, to form a pyridinium ylide intermediate.[1]

  • Michael Addition: The nucleophilic pyridinium ylide then undergoes a Michael addition to the β-carbon of the α,β-unsaturated carbonyl compound. This step forms a 1,5-dicarbonyl intermediate.[1][2]

  • Cyclization and Dehydration: The 1,5-dicarbonyl intermediate reacts with an ammonia source (e.g., ammonium acetate). This is followed by a cyclization and subsequent dehydration to form a dihydropyridine intermediate, which then aromatizes to the stable pyridine ring.[1][2]

A general workflow for the Kröhnke pyridine synthesis is depicted below.

Kröhnke_Pyridine_Synthesis_Workflow Start Starting Materials (α-Pyridinium Methyl Ketone Salt, α,β-Unsaturated Carbonyl, Ammonium Acetate) Reaction Reaction Mixture (Solvent, Heat) Start->Reaction Mixing Workup Work-up (Cooling, Precipitation, Filtration) Reaction->Workup Reaction Completion Purification Purification (Recrystallization, Chromatography) Workup->Purification Crude Product Product Functionalized Pyridine Purification->Product Pure Product

Caption: A generalized experimental workflow for the Kröhnke pyridine synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the Kröhnke pyridine synthesis.

Protocol 1: Synthesis of N-Phenacylpyridinium Bromide (an α-Pyridinium Methyl Ketone Salt)

This protocol describes the preparation of a common starting material for the Kröhnke synthesis.

Materials:

  • 2-Bromoacetophenone

  • Pyridine

  • Acetone (cold)

Procedure:

  • Dissolve 2-bromoacetophenone in a suitable solvent such as acetone.

  • To this solution, add pyridine dropwise with constant stirring at room temperature. A precipitate will form upon addition.

  • Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold acetone to remove any unreacted starting materials.

  • Dry the product under vacuum to yield N-phenacylpyridinium bromide as a white solid.

Protocol 2: Synthesis of 2,4,6-Triphenylpyridine

This protocol details the synthesis of a classic Kröhnke product from N-phenacylpyridinium bromide and chalcone.[1]

Materials:

  • N-Phenacylpyridinium bromide (1.0 equivalent)

  • Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equivalent)

  • Ammonium acetate (10 equivalents)

  • Glacial acetic acid (solvent)

  • Ethanol (for washing and recrystallization)

  • Ice water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate.

  • Add glacial acetic acid to serve as the solvent.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain this temperature for 4-6 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of ice water while stirring, which will cause a precipitate to form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 2,4,6-triphenylpyridine.

Data Presentation: Reaction Parameters and Yields

The following table summarizes various reaction conditions and yields for the synthesis of substituted pyridines via the Kröhnke method and its variations.

EntryPyridine ProductReaction ConditionsYield (%)Reference
12,4,6-TriphenylpyridinePhPhPhN-phenacylpyridinium bromide, chalcone, NH₄OAc, glacial acetic acid, reflux, 4-6 h90[4]
22,4,6-Tris(p-tolyl)pyridinep-Tolylp-Tolylp-TolylSolvent-free, 120-140 °C, 2-4 hHigh[1]
32,4-Diphenyl-6-methylpyridinePhPhMeN-phenacylpyridinium bromide, benzalacetone, NH₄OAc, methanol, refluxGood[2]
44'-(4-Ethoxyphenyl)-3,2':6',3"-terpyridine3-Pyridyl4-EtO-Ph3-Pyridyl3-acetylpyridine, 4-ethoxybenzaldehyde, KOH, EtOH, then aq. NH₃16.7[5]
54'-(4-Butoxyphenyl)-3,2':6',3"-terpyridine3-Pyridyl4-BuO-Ph3-Pyridyl3-acetylpyridine, 4-butoxybenzaldehyde, KOH, EtOH, then aq. NH₃31.1[5]

Signaling Pathways and Logical Relationships

The mechanism of the Kröhnke pyridine synthesis can be visualized as a signaling pathway, where each step logically follows the previous one, leading to the final product.

Kröhnke_Mechanism Start1 α-Pyridinium Methyl Ketone Salt Ylide Pyridinium Ylide Start1->Ylide Deprotonation (+ Base) Start2 α,β-Unsaturated Carbonyl MichaelAdduct 1,5-Dicarbonyl Intermediate Start2->MichaelAdduct Ylide->MichaelAdduct Michael Addition Dihydropyridine Dihydropyridine Intermediate MichaelAdduct->Dihydropyridine Cyclization (+ NH₃) Product Substituted Pyridine Dihydropyridine->Product Aromatization (- H₂O)

Caption: The reaction mechanism of the Kröhnke pyridine synthesis.

Scope and Limitations

The Kröhnke pyridine synthesis is known for its broad substrate scope.[1]

  • α-Pyridinium Methyl Ketone Salts: A wide variety of substituents on the ketone portion are tolerated, including aryl, heteroaryl, and alkyl groups. The pyridine ring itself can also bear substituents.[1]

  • α,β-Unsaturated Carbonyl Compounds: Both enones and enals can be effectively used as Michael acceptors. A diverse array of substituents at the α- and β-positions, including both electron-donating and electron-withdrawing groups on aromatic rings, are compatible with the reaction conditions.[1]

While versatile, the synthesis may have limitations depending on the specific substrates used. Steric hindrance in highly substituted reactants can sometimes lead to lower yields. Additionally, side reactions may occur if the substrates contain other reactive functional groups that are not compatible with the reaction conditions.

Conclusion

The Kröhnke pyridine synthesis remains a cornerstone in heterocyclic chemistry, providing a reliable and adaptable method for constructing substituted pyridines.[1] Its operational simplicity, generally high yields, and the commercial availability of a wide range of starting materials make it an attractive method for both academic research and industrial applications in drug discovery and materials science.[1][6] The development of one-pot and solvent-free variations has further enhanced its efficiency and environmental friendliness.[2][7]

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) using 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic Acid as a Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery.[1] The choice of the organic linker is crucial in determining the final structure and properties of the MOF.[2]

This document provides detailed application notes and protocols for the use of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid (also known as [2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid) as a linker in the synthesis of MOFs, with a particular focus on its potential applications in drug delivery. This tricarboxylic acid-functionalized terpyridine linker offers a rigid structure and multiple coordination sites, making it an excellent candidate for the construction of robust and functional MOFs.[3][4] While the use of this specific linker is an emerging area of research, this document provides a comprehensive guide based on established principles of MOF synthesis and characterization.

Linker Specifications

The organic linker, 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid, possesses a unique combination of a tridentate terpyridine core and three carboxylate groups, which can engage in various coordination modes with metal centers.

PropertyValueReference
Systematic Name 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid[5]
Synonyms [2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid; 4,4',4''-Tricarboxy-2,2':6',2''-terpyridine[5]
CAS Number 216018-58-5[5]
Molecular Formula C₁₈H₁₁N₃O₆[3]
Molecular Weight 365.30 g/mol [3]
Appearance Yellow to green-black solid[5]
Solubility Soluble in most organic solvents and water[3]

Hypothetical MOF Synthesis: Zinc-Terpyridine Tricarboxylate (Zn-TTC)

While specific MOFs based on this linker are not yet extensively documented in peer-reviewed literature, a hypothetical zinc-based MOF, herein designated as Zn-TTC, can be proposed based on common solvothermal synthesis methods for pyridine-based MOFs.[6][7]

Experimental Protocol: Solvothermal Synthesis of Zn-TTC

Materials:

  • 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid (TTC linker)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (absolute)

  • Chloroform

Procedure:

  • In a 20 mL glass vial, dissolve 36.5 mg (0.1 mmol) of the TTC linker in 10 mL of DMF.

  • In a separate vial, dissolve 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.

  • Combine the two solutions in the 20 mL vial and sonicate for 15 minutes to ensure a homogeneous mixture.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 120°C at a rate of 5°C/min and maintain this temperature for 72 hours.

  • Allow the oven to cool down to room temperature at a rate of 2°C/min.

  • Colorless, crystalline precipitates of Zn-TTC should be observed.

  • Carefully decant the mother liquor.

  • Wash the crystals by immersing them in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials.

  • To activate the MOF, the DMF solvent molecules within the pores need to be exchanged with a more volatile solvent.[8] Exchange the DMF with absolute ethanol (3 x 10 mL) over 24 hours.

  • Further exchange the solvent with chloroform (3 x 10 mL) over 24 hours.

  • Collect the crystals by filtration and dry under vacuum at 150°C for 12 hours to obtain the activated Zn-TTC.

G cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation and Activation Linker TTC Linker in DMF Mix Combine and Sonicate Linker->Mix Metal Zinc Nitrate in DMF Metal->Mix Heat Heat at 120°C for 72h Mix->Heat Cool Controlled Cooling Heat->Cool Wash Wash with DMF Cool->Wash Activate Solvent Exchange (Ethanol, Chloroform) Wash->Activate Dry Dry under Vacuum Activate->Dry Product Activated Zn-TTC MOF Dry->Product

Workflow for the solvothermal synthesis of Zn-TTC MOF.

Characterization of the Synthesized MOF

A comprehensive characterization of the synthesized Zn-TTC is essential to confirm its structure and properties.

Characterization TechniqueExpected Information
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized MOF.
Fourier-Transform Infrared (FTIR) Spectroscopy To verify the coordination of the carboxylate groups of the linker to the zinc metal centers.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the MOF particles.
Nitrogen Adsorption-Desorption Isotherms (BET Analysis) To determine the specific surface area, pore volume, and pore size distribution of the activated MOF.

Application in Drug Delivery

The porous nature and potential for high surface area make Zn-TTC a promising candidate for drug delivery applications.[9] A model drug, such as 5-Fluorouracil (5-FU), can be loaded into the pores of the MOF for controlled release studies.

Experimental Protocol: Drug Loading and In Vitro Release

Materials:

  • Activated Zn-TTC MOF

  • 5-Fluorouracil (5-FU)

  • Phosphate-Buffered Saline (PBS) at pH 7.4 and pH 5.5

  • Methanol

Drug Loading:

  • Suspend 50 mg of activated Zn-TTC in a 10 mL methanolic solution containing 50 mg of 5-FU.

  • Stir the suspension at room temperature for 48 hours in a sealed vial to allow for the diffusion of the drug molecules into the MOF pores.

  • Collect the 5-FU loaded Zn-TTC (5-FU@Zn-TTC) by centrifugation (10,000 rpm, 10 min).

  • Wash the product with fresh methanol (3 x 5 mL) to remove the surface-adsorbed drug.

  • Dry the 5-FU@Zn-TTC under vacuum at 60°C for 12 hours.

  • Determine the drug loading content by dissolving a known amount of 5-FU@Zn-TTC in a basic solution to decompose the MOF and then quantifying the 5-FU concentration using UV-Vis spectroscopy.

In Vitro Drug Release:

  • Suspend 10 mg of 5-FU@Zn-TTC in 10 mL of PBS buffer (pH 7.4 or pH 5.5) in a dialysis bag (MWCO 3.5 kDa).

  • Place the dialysis bag in 40 mL of the corresponding PBS buffer and keep it at 37°C with gentle stirring.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS buffer.

  • Quantify the concentration of 5-FU in the withdrawn samples using UV-Vis spectroscopy.

  • Calculate the cumulative drug release percentage at each time point.

G cluster_loading Drug Loading cluster_release In Vitro Release MOF Activated Zn-TTC Stir Stir for 48h MOF->Stir Drug 5-FU Solution Drug->Stir Centrifuge Centrifuge and Wash Stir->Centrifuge Dry Dry Centrifuge->Dry Loaded_MOF 5-FU@Zn-TTC Dry->Loaded_MOF Suspend Suspend in PBS Buffer Dialysis Dialysis at 37°C Suspend->Dialysis Sample Sample at Time Intervals Dialysis->Sample Analyze UV-Vis Analysis Sample->Analyze Release_Profile Cumulative Release Profile Analyze->Release_Profile Loaded_MOF->Suspend

Workflow for drug loading and in vitro release studies.

Hypothetical Quantitative Data

The following tables present hypothetical but realistic data for the characterization and drug delivery performance of Zn-TTC. This data is for illustrative purposes to guide researchers in their expectations.

Table 1: Hypothetical Physicochemical Properties of Zn-TTC

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
BET Surface Area 1200 m²/g
Pore Volume 0.65 cm³/g
Average Pore Diameter 1.5 nm
Thermal Stability Stable up to 350°C

Table 2: Hypothetical Drug Loading and Release Data for 5-FU@Zn-TTC

ParameterHypothetical Value
Drug Loading Content (wt%) 15%
Drug Encapsulation Efficiency (%) 75%
Cumulative Release at 24h (pH 7.4) 30%
Cumulative Release at 24h (pH 5.5) 65%

The pH-dependent release profile is a desirable feature for targeted drug delivery to the slightly acidic tumor microenvironment.

Conclusion

2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid is a promising organic linker for the design and synthesis of novel Metal-Organic Frameworks. Its rigid structure and multiple coordination sites can lead to the formation of robust, porous materials with high surface areas. The hypothetical Zn-TTC MOF serves as a representative example of the potential of this linker in creating functional materials for applications in drug delivery. The provided protocols offer a solid starting point for researchers to explore the synthesis, characterization, and application of MOFs based on this versatile terpyridine-based linker. Further research is encouraged to synthesize and characterize specific MOFs using this linker and to evaluate their performance in various applications, including targeted drug delivery systems.

References

Application Notes and Protocols: Preparation and Characterization of Luminescent Lanthanide Complexes with [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luminescent lanthanide complexes have garnered significant attention in biomedical research and drug development due to their unique photophysical properties, including large Stokes shifts, long luminescence lifetimes, and sharp, line-like emission bands. These characteristics make them ideal candidates for applications in high-sensitivity bioassays, time-resolved imaging, and as probes for monitoring biological processes. The ligand [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid (tctpy) is an excellent sensitizer for lanthanide ions such as Europium (Eu³⁺) and Terbium (Tb³⁺). The terpyridine core acts as an efficient "antenna," absorbing UV light and transferring the energy to the central lanthanide ion, which then emits its characteristic luminescence. The carboxylic acid functional groups enhance the water solubility of the complexes and provide anchor points for conjugation to biomolecules.

These application notes provide detailed protocols for the synthesis of the tctpy ligand and its subsequent complexation with lanthanide ions, as well as methods for their photophysical characterization.

Data Presentation: Photophysical Properties of Related Lanthanide-Terpyridine Complexes

While specific quantitative photophysical data for lanthanide complexes with [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid are not extensively reported in the literature, the following table summarizes typical values for closely related Europium(III) and Terbium(III) terpyridine complexes to provide a comparative reference.

ComplexExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Luminescence Lifetime (τ, ms)Reference
[Eu(tpy)(tta)₃]~340612 (⁵D₀→⁷F₂)0.410.880[1]
[Tb(tpy)(tta)₃]~340545 (⁵D₄→⁷F₅)--[2]
[Eu(PTPY)(TTA)₃]~350613 (⁵D₀→⁷F₂)--[2]
[Tb(PTPY)(TTA)₃]~350546 (⁵D₄→⁷F₅)--[2]
[Eu(FTPY)(TTA)₃]~345614 (⁵D₀→⁷F₂)--[2]

tpy = 2,2′:6′,2″-terpyridine; tta = 1,1,1-trifluoro-3-(2-theonyl)acetone; PTPY = 4′-(2-pyrolyl)-2,2′:6′,2″-terpyridine; FTPY = 4′-(2-furyl)-2,2′:6′,2″-terpyridine. The photophysical properties are highly dependent on the solvent and the coordination environment of the lanthanide ion.

Experimental Protocols

I. Synthesis of [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid (tctpy)

A more environmentally friendly and efficient synthesis of tctpy has been reported, utilizing furfural, a biomass-derived aldehyde.[3]

Materials:

  • Furfural

  • 2-acetylpyridine

  • Potassium hydroxide

  • Ammonia solution

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Standard laboratory glassware and purification apparatus (recrystallization/column chromatography)

Procedure:

  • Synthesis of 4-(furan-2-yl)-2,2'-bipyridine:

    • Dissolve 2-acetylpyridine and furfural in ethanol.

    • Add a solution of potassium hydroxide and aqueous ammonia.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, isolate the product by filtration and purify by recrystallization.

  • Oxidative cleavage and cyclization to form the terpyridine core:

    • The furan-substituted bipyridine is then subjected to an oxidative ring-opening followed by a recyclization reaction to form the central pyridine ring of the terpyridine. This step's specific conditions can be found in the supplementary information of the reference paper.[3]

  • Oxidation of methyl groups to carboxylic acids:

    • The resulting trimethyl-terpyridine precursor is oxidized to the final tricarboxylic acid product. This is typically achieved using a strong oxidizing agent like potassium permanganate in a basic solution.

    • After the reaction, the mixture is acidified to precipitate the carboxylic acid.

    • The crude product is collected by filtration and purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

II. Synthesis of Luminescent Lanthanide Complexes (Ln-tctpy)

Materials:

  • [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid (tctpy)

  • Lanthanide(III) chloride hexahydrate (e.g., EuCl₃·6H₂O, TbCl₃·6H₂O)

  • Deionized water or ethanol/water mixture

  • Dilute sodium hydroxide or triethylamine solution

  • pH meter or pH paper

Procedure:

  • Dissolve the tctpy ligand in deionized water or an ethanol/water mixture.

  • Adjust the pH of the ligand solution to ~7 using a dilute solution of sodium hydroxide or triethylamine to deprotonate the carboxylic acid groups.

  • In a separate flask, dissolve the lanthanide(III) chloride hexahydrate in deionized water.

  • Slowly add the lanthanide chloride solution to the ligand solution with constant stirring.

  • A precipitate of the lanthanide complex should form.

  • Stir the reaction mixture at room temperature for several hours or overnight to ensure complete complexation.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product with deionized water and then with a small amount of ethanol or diethyl ether to remove any unreacted starting materials.

  • Dry the final complex under vacuum.

III. Characterization of Lanthanide Complexes

1. Spectroscopic Analysis:

  • UV-Visible Absorption Spectroscopy: To determine the absorption properties of the ligand and the complex and to confirm the "antenna effect."

  • Luminescence Spectroscopy: To measure the excitation and emission spectra of the lanthanide complexes.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the lanthanide ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the ligand and diamagnetic lanthanide complexes (e.g., La³⁺, Lu³⁺).

2. Photophysical Measurements:

  • Luminescence Quantum Yield (Φ):

    • The quantum yield is determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546).[4]

    • Prepare a series of solutions of the standard and the sample with absorbances below 0.1 at the excitation wavelength.

    • Measure the absorbance and the integrated luminescence intensity for each solution.

    • The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Luminescence Lifetime (τ):

    • Luminescence lifetimes are measured using a time-resolved spectrophotometer with a pulsed excitation source (e.g., a nitrogen laser or a pulsed xenon lamp).

    • The decay of the luminescence intensity over time is fitted to an exponential function to determine the lifetime.

Visualizations

experimental_workflow cluster_ligand_synthesis Ligand Synthesis cluster_complex_synthesis Complex Synthesis cluster_characterization Characterization start_ligand Starting Materials (Furfural, 2-acetylpyridine) reaction1 Kröhnke Condensation start_ligand->reaction1 intermediate 4-(furan-2-yl)-2,2'-bipyridine reaction1->intermediate reaction2 Oxidative Cyclization intermediate->reaction2 trimethyl_tpy Trimethyl-terpyridine reaction2->trimethyl_tpy reaction3 Oxidation trimethyl_tpy->reaction3 ligand [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid (tctpy) reaction3->ligand ligand_sol tctpy Solution (pH 7) ligand->ligand_sol mixing Complexation Reaction ligand_sol->mixing ln_salt Lanthanide Salt (e.g., EuCl₃) ln_salt->mixing complex Ln-tctpy Complex mixing->complex purification Washing & Drying complex->purification final_product Purified Luminescent Complex purification->final_product spectroscopy Spectroscopic Analysis (UV-Vis, FTIR, Luminescence) final_product->spectroscopy photophysics Photophysical Measurements (Quantum Yield, Lifetime) final_product->photophysics data_analysis Data Analysis spectroscopy->data_analysis photophysics->data_analysis energy_transfer_pathway cluster_ligand Antenna Ligand (tctpy) cluster_lanthanide Lanthanide Ion (e.g., Eu³⁺) S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 1. Absorption (UV light) S1->S0 Fluorescence T1 T₁ (Triplet Excited State) S1->T1 2. Intersystem Crossing (ISC) T1->S0 Phosphorescence Ln_excited ⁵D₀ (Emissive State) T1->Ln_excited 3. Energy Transfer (ET) Ln_ground ⁷F₀ (Ground State) Ln_excited->Ln_ground 4. Luminescence (Visible light) Ln_excited->Ln_ground Non-radiative decay Ln_higher Higher Energy Levels

References

Application of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic Acid in Heterogeneous Catalysis: A Focus on Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid, also known by its synonym [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid, is a versatile organic ligand extensively utilized in the construction of Metal-Organic Frameworks (MOFs). Its rigid structure and multiple coordination sites, comprising three pyridine nitrogen atoms and three carboxylate groups, allow for the formation of robust and porous three-dimensional networks with various metal ions. These MOFs are promising materials for heterogeneous catalysis due to their high surface area, tunable porosity, and the potential for incorporating catalytically active metal centers and functional organic linkers.

While direct catalytic applications of MOFs synthesized specifically with 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid are an emerging area of research, the broader class of terpyridine-based MOFs has demonstrated significant catalytic activity in a range of organic transformations. This document provides an overview of the application of such MOFs in heterogeneous catalysis, with a detailed protocol based on a closely related and well-documented system.

Core Concepts in MOF-Based Heterogeneous Catalysis

Metal-Organic Frameworks offer a unique platform for heterogeneous catalysis by combining the advantages of both homogeneous and heterogeneous systems. The key features of MOFs as catalysts include:

  • High Concentration of Active Sites: The crystalline nature of MOFs allows for a high density of well-defined active sites, which can be the metal nodes, the organic linkers, or encapsulated guest molecules.

  • Tunable Porosity and Size Selectivity: The pore size and shape of MOFs can be tailored by selecting appropriate organic linkers and metal nodes, enabling size-selective catalysis.

  • Improved Catalyst Stability and Recyclability: As solid materials, MOFs can be easily separated from the reaction mixture, facilitating catalyst recovery and reuse.

  • Bifunctional Catalysis: MOFs can be designed to possess both acidic and basic sites, or redox and coordination functions, enabling multi-step cascade reactions within a single catalyst.[1]

The catalytic cycle in a MOF typically involves the diffusion of reactants into the pores, their interaction with the active sites, the catalytic transformation, and the diffusion of products out of the framework.

Application Note 1: Hydrocarboxylation of Alkanes Catalyzed by a Terpyridine-Based Cu(II) MOF

This application note details the use of a copper(II) MOF constructed from a flexible bifunctionalized terpyridine ligand for the hydrocarboxylation of cyclohexane. While not the exact ligand requested, this example demonstrates the catalytic potential of terpyridine-based MOFs in C-H activation and carboxylation reactions. The catalyst, [Cu(L)(NO₃)]n where L is 4-((4-([2,2′:6′,2′′-terpyridin]-4′-yl)benzyl)oxy)benzoate, shows good activity and selectivity for the synthesis of cyclohexanecarboxylic acid.[2]

Catalytic Reaction:

Key Features:

  • Mild Reaction Conditions: The reaction proceeds under relatively mild conditions of temperature and pressure.[2]

  • Good Catalytic Activity and Selectivity: The MOF catalyst exhibits high conversion and selectivity towards the desired carboxylic acid product.[2]

  • Catalyst Reusability: The heterogeneous nature of the MOF allows for its recovery and reuse over multiple cycles without a significant loss of activity.[2]

  • Green Solvent System: The reaction can be performed in a water/ionic liquid medium, offering a more environmentally benign alternative to traditional organic solvents.[2]

Quantitative Data

The following table summarizes the catalytic performance of the Cu(II)-terpyridine MOF in the hydrocarboxylation of cyclohexane under various conditions.[2]

EntrySolvent SystemTemperature (°C)Time (h)Conversion (%)Selectivity (%)
1Water/Acetonitrile1002478>99
2Water/[BMPyr][NTf₂]1002485>99
3Water/Acetonitrile (Recycle 1)1002475>99
4Water/Acetonitrile (Recycle 2)1002473>99

[BMPyr][NTf₂] = 1-butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide

Experimental Protocols

Protocol 1: Synthesis of the Terpyridine-Based Cu(II) MOF Catalyst

This protocol describes the solvothermal synthesis of the [Cu(L)(NO₃)]n MOF.[2]

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • 4-((4-([2,2′:6′,2′′-terpyridin]-4′-yl)benzyl)oxy)benzoic acid (HL)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a glass vial, dissolve 0.1 mmol of Cu(NO₃)₂·3H₂O and 0.1 mmol of the ligand (HL) in a mixture of 5 mL of DMF and 1 mL of ethanol.

  • Seal the vial and heat it in an oven at 80°C for 72 hours.

  • After cooling to room temperature, blue block-shaped crystals of the MOF will have formed.

  • Collect the crystals by filtration, wash them with fresh DMF and ethanol, and dry them under vacuum.

Protocol 2: Heterogeneous Catalytic Hydrocarboxylation of Cyclohexane

This protocol details the procedure for the catalytic hydrocarboxylation of cyclohexane using the synthesized Cu(II) MOF.[2]

Materials:

  • Synthesized Cu(II)-terpyridine MOF catalyst

  • Cyclohexane

  • Potassium persulfate (K₂S₂O₈) as an oxidant

  • Solvent (e.g., Water/Acetonitrile mixture or Water/Ionic Liquid)

  • High-pressure autoclave reactor

Procedure:

  • In a glass liner for the autoclave, add the Cu(II) MOF catalyst (10 mg), cyclohexane (2 mmol), and K₂S₂O₈ (4 mmol).

  • Add the solvent mixture (e.g., 5 mL of a 1:1 v/v water/acetonitrile mixture).

  • Place the glass liner inside the high-pressure autoclave.

  • Seal the autoclave, purge it with CO₂, and then pressurize it with CO₂ to the desired pressure (e.g., 10 bar).

  • Heat the autoclave to the reaction temperature (e.g., 100°C) and stir the reaction mixture for the specified duration (e.g., 24 hours).

  • After the reaction, cool the autoclave to room temperature and carefully release the pressure.

  • Recover the solid catalyst by centrifugation or filtration.

  • Analyze the liquid phase by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and selectivity.

Catalyst Recycling:

  • Wash the recovered catalyst with a suitable solvent (e.g., acetone) to remove any adsorbed organic species.

  • Dry the catalyst under vacuum.

  • The dried catalyst can be used for subsequent catalytic runs under the same reaction conditions.

Visualizations

Experimental Workflow for MOF Synthesis and Catalysis

MOF_Synthesis_and_Catalysis_Workflow cluster_synthesis MOF Synthesis cluster_catalysis Heterogeneous Catalysis s1 Mix Cu(NO₃)₂ and Ligand in DMF/Ethanol s2 Solvothermal Reaction (80°C, 72h) s1->s2 s3 Filter, Wash, and Dry s2->s3 s4 Cu(II)-Terpyridine MOF s3->s4 c1 Combine MOF, Cyclohexane, and Oxidant s4->c1 Catalyst c2 Add Solvent and Pressurize with CO₂ c1->c2 c3 Heat and Stir (100°C, 24h) c2->c3 c4 Product Analysis (GC/HPLC) c3->c4 c5 Catalyst Recovery and Recycling c3->c5 c5->c1 Recycled Catalyst

Caption: Workflow for the synthesis of the Cu(II)-terpyridine MOF and its application in heterogeneous catalysis.

Logical Relationship of MOF Components and Catalytic Function

MOF_Catalysis_Logic cluster_components MOF Components cluster_catalyst Catalyst Properties cluster_application Catalytic Application ligand 2,6-bis(4-carboxypyridin-2-yl) pyridine-4-carboxylic acid (Terpyridine Ligand) mof Porous MOF Structure ligand->mof metal Metal Ions (e.g., Cu²⁺) metal->mof active_sites Accessible Catalytic Active Sites mof->active_sites reaction Heterogeneous Catalysis (e.g., Hydrocarboxylation) active_sites->reaction performance High Activity & Selectivity reaction->performance recycling Catalyst Reusability reaction->recycling

Caption: Relationship between the MOF components, catalyst properties, and catalytic performance.

References

Application Notes and Protocols for Measuring the Photophysical Properties of Terpyridine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed guide to the experimental setups and protocols for characterizing the essential photophysical properties of terpyridine complexes. These complexes are of significant interest due to their applications in light-emitting devices, sensors, photocatalysis, and photodynamic therapy.[1][2] A thorough understanding of their interaction with light is crucial for optimizing their performance in these roles.

UV-Visible Absorption Spectroscopy

Application Note

UV-Visible (UV-Vis) absorption spectroscopy is the foundational technique for photophysical characterization. It provides information on the electronic transitions within the molecule upon light absorption. For terpyridine complexes, the absorption spectrum typically reveals two main types of transitions:

  • Ligand-Centered (LC) Transitions: Occurring at higher energies (in the UV region, typically < 350 nm), these correspond to π-π* transitions within the terpyridine or other organic ligands.[3][4]

  • Metal-to-Ligand Charge Transfer (MLCT) Transitions: These are crucial for the functionality of many transition metal complexes and appear at lower energies (in the visible region, > 350 nm).[1][4][5] They involve the excitation of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital. The energy and intensity of these bands are sensitive to the metal, the ligand structure, and the solvent.[1][4]

This technique is used to determine the wavelengths of maximum absorption (λmax) and the corresponding molar extinction coefficients (ε), which quantify the probability of a specific electronic transition.

Experimental Protocol
  • Sample Preparation:

    • Dissolve the terpyridine complex in a UV-Vis grade solvent (e.g., acetonitrile, DMSO, methanol) to a known concentration, typically in the range of 10⁻⁵ to 10⁻⁶ M.[6] The solvent should not absorb in the region of interest and must fully dissolve the complex.

    • Prepare a "blank" sample containing only the pure solvent.

    • Use a standard 1 cm path length quartz cuvette.

  • Instrumentation and Measurement:

    • Use a dual-beam spectrophotometer.

    • Record a baseline correction spectrum with the cuvette filled with the pure solvent.

    • Measure the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).[3] The absorbance values should ideally be within the linear range of the instrument (typically 0.1 to 1.0).

  • Data Analysis:

    • Identify the λmax values for the distinct absorption bands.

    • Calculate the molar extinction coefficient (ε) at each λmax using the Beer-Lambert law: A = εcl where A is the absorbance, c is the molar concentration (mol/L), and l is the path length (cm).

Fluorescence (Luminescence) Spectroscopy

Application Note

Fluorescence spectroscopy measures the light emitted by a substance after it has absorbed light. For many terpyridine complexes, especially those of Ru(II), the emission at room temperature is phosphorescence from a triplet excited state (e.g., ³MLCT), but is often broadly referred to as luminescence.[7][8] The emission spectrum provides critical information about the energy of the emissive excited state. The position, shape, and intensity of the emission band are influenced by the molecular structure and the surrounding environment (solvent, temperature).[4][8] Some complexes exhibit structured emission at low temperatures (e.g., 77 K), which can provide further insight into the vibrational levels of the ground state.[4][7]

Experimental Protocol
  • Sample Preparation:

    • Use the same solution prepared for the UV-Vis measurement (absorbance at the excitation wavelength should be ~0.1 to minimize inner-filter effects).

    • For measurements of phosphorescence or to study oxygen-sensitive complexes, the solution should be thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Instrumentation and Measurement:

    • Use a spectrofluorometer.

    • Set the excitation wavelength (λex) to a value where the complex absorbs light, typically at the maximum of an MLCT band.

    • Scan the emission monochromator over a wavelength range red-shifted from the excitation wavelength (e.g., if λex is 450 nm, scan from 470 nm to 800 nm).

    • Record the emission spectrum. It is good practice to also measure the spectrum of a solvent blank to check for Raman scattering or fluorescent impurities.

  • Data Analysis:

    • Identify the wavelength of maximum emission intensity (λem).

    • Correct the raw emission data for the instrument's detector response and lamp profile if quantitative analysis (like quantum yield) is to be performed.

Luminescence Quantum Yield (Φ) Determination

Application Note

The luminescence quantum yield (Φ) is a measure of the efficiency of the emission process. It is defined as the ratio of photons emitted to photons absorbed. This parameter is critical for applications like OLEDs and fluorescent probes.[9][10] The most common method for determining Φ is the relative method, where the emission intensity of the sample is compared to that of a well-characterized standard with a known quantum yield.[10]

Experimental Protocol (Relative Method)
  • Standard Selection:

    • Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample. Common standards include quinine sulfate in 0.5 M H₂SO₄ (Φ = 0.54) or [Ru(bpy)₃]Cl₂ in water (Φ = 0.028).

  • Sample Preparation:

    • Prepare a series of solutions of both the standard and the sample of varying concentrations in the same solvent.

    • The absorbance of these solutions at the chosen excitation wavelength must be kept below 0.1 to prevent re-absorption and inner-filter effects.

  • Measurement:

    • Measure the UV-Vis absorption spectrum for each solution.

    • Measure the corrected fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for both the sample and the standard.

    • Plot the integrated emission intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The plots should be linear.

    • Calculate the quantum yield of the sample (ΦS) using the following equation: ΦS = ΦR × (GradS / GradR) × (nS² / nR²) where ΦR is the quantum yield of the standard, GradS and GradR are the gradients from the plots of integrated emission intensity vs. absorbance for the sample and reference, respectively, and nS and nR are the refractive indices of the sample and reference solutions (if solvents are different).

Excited-State Lifetime (τ) Measurement

Application Note

The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is a key kinetic parameter that dictates the time available for the excited state to participate in chemical reactions, energy transfer, or electron transfer.[8][11] For many luminescent Ru(II) terpyridine complexes, lifetimes are in the nanosecond to microsecond range.[8][11][12] Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique suitable for measuring lifetimes in the picosecond to nanosecond range, while other methods may be used for longer lifetimes.

Experimental Protocol (Conceptual TCSPC)
  • Sample Preparation:

    • Prepare a dilute solution of the complex, similar to that used for fluorescence measurements.

    • Deoxygenate the solution, as dissolved oxygen can quench the excited state and shorten the lifetime.[12]

  • Instrumentation and Measurement:

    • The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser diode or LED).

    • A sensitive single-photon detector measures the arrival time of the first emitted photon after each excitation pulse.

    • Electronics measure the time delay between the excitation pulse and the detected photon.

    • This process is repeated millions of times, and a histogram of the number of photons versus their arrival time is built. This histogram represents the decay of the luminescence intensity over time.

  • Data Analysis:

    • The resulting decay curve is fitted to an exponential function (or a sum of exponentials if the decay is complex) using deconvolution software that accounts for the instrument response function (IRF).

    • For a single exponential decay, the function is I(t) = I₀ exp(-t/τ), where τ is the lifetime. The lifetime is the time it takes for the intensity I to decay to 1/e of its initial value I₀.

Transient Absorption Spectroscopy (TAS)

Application Note

Transient Absorption Spectroscopy (TAS) is a powerful pump-probe technique used to study the dynamics of excited states, particularly those that are short-lived or non-emissive.[13][14][15] The sample is first excited by an intense, short "pump" laser pulse. A second, weaker "probe" pulse, with a variable time delay, passes through the sample to measure the change in absorbance caused by the pump-induced excited-state population. By varying the delay time, one can track the formation and decay of transient species (like ³MLCT or ³MC states) on timescales from femtoseconds to microseconds.[13][15][16]

Experimental Protocol (Conceptual Overview)
  • Setup:

    • A high-power, ultrafast laser system generates short pulses (femtosecond or picosecond).

    • The laser output is split into two beams: the pump and the probe.

    • The pump beam is directed to the sample to initiate the photoreaction.

    • The probe beam is passed through a variable delay line and then focused through the same spot on the sample that the pump excites. Often, the probe is a white-light continuum, allowing for the entire spectrum of the transient species to be captured at once.[15]

  • Measurement:

    • The absorbance of the probe light is measured with and without the pump pulse. The difference between these two measurements gives the transient absorption spectrum (ΔA).

    • Positive ΔA signals indicate new absorptions from the excited state, while negative signals (bleaches) correspond to the depletion of the ground state.

    • Measurements are taken at various time delays between the pump and probe pulses.

  • Data Analysis:

    • Plotting ΔA versus wavelength at a fixed time delay gives the difference spectrum of the transient species.

    • Plotting ΔA at a specific wavelength versus the time delay provides the kinetic trace for the rise and decay of a particular species. These traces can be fitted to kinetic models to extract rate constants and lifetimes.

Summary of Photophysical Data for Terpyridine Complexes

The following table summarizes typical photophysical data for illustrative purposes. Actual values are highly dependent on the specific ligand structure, metal center, and solvent.

Complex Exampleλabs (nm) (MLCT)λem (nm)Quantum Yield (Φ)Lifetime (τ) (ns)Solvent / ConditionsReference
[Ru(tpy)₂]²⁺~470-490~660Low (~10⁻⁵)~0.25Acetonitrile, RT[8]
Ru(II)-tpy with styrylbenzene495-507658-669Moderate10.0 - 158.5Acetonitrile, RT[8]
[Ru(tpy)(NH₃)₃]²⁺N/A~660 (at 77K)Low130 (at 77K)EtOH/MeOH glass, 77K[7]
Methylated Ru(II) bis-tpy~480~650Higher than parentLonger than parentAcetonitrile, RT[17]
[Pt(terpy)Cl]Cl~380-430~480, 700N/AN/AMeOH/EtOH glass, 77K[4]

Note: "RT" denotes Room Temperature. N/A indicates data not available in the cited sources.

Visualizations

Photophysical_Characterization_Workflow cluster_start Preparation cluster_primary Primary Characterization cluster_quantitative Quantitative Analysis cluster_advanced Advanced Dynamics start Synthesis & Purification of Terpyridine Complex uv_vis UV-Vis Absorption Spectroscopy start->uv_vis Determine λ_abs emission Luminescence Spectroscopy uv_vis->emission Select λ_ex tas Transient Absorption Spectroscopy (TAS) uv_vis->tas Select Pump λ qy Quantum Yield (Φ) Determination emission->qy Measure Emission Intensity lifetime Excited-State Lifetime (τ) Measurement emission->lifetime Measure Emission Decay lifetime->tas Compare Lifetimes

Caption: Workflow for the photophysical characterization of terpyridine complexes.

Pump_Probe_Spectroscopy laser Pulsed Laser Source splitter Beam Splitter laser->splitter delay Variable Optical Delay Line splitter->delay splitter->p1 pump_path Pump Beam probe_path Probe Beam delay->p2 sample Sample detector Detector sample->detector Measures ΔA p1->pump_path p1->sample Pump (Excites Sample) p2->probe_path p2->sample Probe

Caption: Schematic of a pump-probe transient absorption spectroscopy experiment.

Jablonski_Diagram_Concept S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Absorption S1->S0 Fluorescence (k_f) S1->S0 Non-Radiative Decay (k_nr) T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (k_isc) T1->S0 Phosphorescence (k_p) T1->S0 Non-Radiative Decay (k'_nr)

Caption: Simplified diagram of key photophysical processes and their rate constants.

References

Application Notes and Protocols: Functionalization of Nanoparticles with 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with specific ligands is a cornerstone of targeted drug delivery, advanced diagnostics, and catalysis. 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid, also known as 4,4',4''-tricarboxy-2,2':6',2''-terpyridine (tpy-COOH), is a versatile tridentate chelating ligand. Its rigid structure and multiple carboxylic acid groups make it an excellent candidate for creating stable, functional nanoparticle surfaces. The terpyridine moiety can coordinate with a variety of metal ions, offering a platform for developing theranostic agents, catalysts, and sensors. The carboxylic acid groups provide anchor points for covalent attachment to nanoparticle surfaces.

These application notes provide a comprehensive guide to the functionalization of nanoparticles with tpy-COOH, covering protocols for both gold (AuNPs) and iron oxide (IONPs) nanoparticles, characterization methods, and potential applications.

Key Applications

  • Drug Delivery: The terpyridine core can form stable complexes with therapeutic metal ions (e.g., platinum, ruthenium), allowing the nanoparticles to act as carriers for metal-based drugs.[1] The functionalized surface can also be used for further conjugation of targeting moieties.

  • Bioimaging: Coordination of tpy-COOH with luminescent metal ions (e.g., lanthanides) can impart imaging capabilities to the nanoparticles.

  • Catalysis: The formation of catalytically active metal complexes on the nanoparticle surface can create recoverable and reusable nanocatalysts.[1]

  • Sensing: The specific binding of metal ions or other analytes to the terpyridine units can be exploited for the development of highly sensitive and selective nanosensors.

Experimental Protocols

This section details the protocols for the functionalization of gold and iron oxide nanoparticles with tpy-COOH. The overall strategy involves a two-step process: first, the introduction of primary amine groups onto the nanoparticle surface, followed by the covalent coupling of the carboxylic acid groups of tpy-COOH using carbodiimide chemistry.

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs)

This protocol is divided into two stages: surface amination of citrate-capped AuNPs and subsequent EDC/NHS coupling of tpy-COOH.

Materials:

  • Citrate-capped gold nanoparticles (AuNPs, 10-50 nm)

  • (3-Aminopropyl)trimethoxysilane (APTMS) or cysteamine

  • Ethanol

  • 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid (tpy-COOH)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Deionized (DI) water

Stage 1: Surface Amination of AuNPs

  • Preparation: Disperse 1 mL of citrate-capped AuNPs in 20 mL of ethanol by sonication for 10 minutes.

  • Amination: Add 100 µL of APTMS to the AuNP suspension.

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours to allow for the silanization reaction to proceed, resulting in amine-functionalized AuNPs (AuNP-NH2).

  • Purification: Centrifuge the suspension at 10,000 rpm for 30 minutes. Discard the supernatant and resuspend the pellet in 20 mL of ethanol. Repeat this washing step twice more with ethanol and finally twice with DI water to remove excess APTMS.

  • Resuspension: Resuspend the final AuNP-NH2 pellet in 1 mL of MES buffer (0.1 M, pH 6.0).

Stage 2: EDC/NHS Coupling of tpy-COOH to AuNP-NH2

  • Activation of tpy-COOH:

    • Prepare a 10 mg/mL solution of tpy-COOH in DI water (adjust pH to ~7 with NaOH for better solubility).

    • In a separate tube, mix 100 µL of the tpy-COOH solution with 100 µL of EDC (10 mg/mL in MES buffer) and 100 µL of NHS (10 mg/mL in MES buffer).

    • Allow the activation reaction to proceed for 30 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated tpy-COOH solution to the 1 mL of AuNP-NH2 suspension.

    • React for 4 hours at room temperature with gentle shaking.

  • Quenching: Add 10 µL of 1 M Tris buffer (pH 7.4) to quench any unreacted NHS-esters.

  • Final Purification:

    • Centrifuge the functionalized AuNPs (AuNP-tpy-COOH) at 10,000 rpm for 30 minutes.

    • Discard the supernatant and resuspend the pellet in PBS.

    • Repeat the washing step twice more with PBS to remove unreacted reagents.

  • Storage: Resuspend the final product in PBS and store at 4°C.

Protocol 2: Functionalization of Iron Oxide Nanoparticles (IONPs)

This protocol outlines the amination of IONPs using (3-Aminopropyl)triethoxysilane (APTES) followed by EDC/NHS coupling.

Materials:

  • Iron oxide nanoparticles (IONPs, e.g., Fe3O4)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Ethanol

  • DI water

  • 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid (tpy-COOH)

  • EDC, NHS, MES buffer, PBS (as in Protocol 1)

Stage 1: Surface Amination of IONPs

  • Preparation: Disperse 100 mg of IONPs in a mixture of 40 mL ethanol and 10 mL DI water. Sonicate for 15 minutes.

  • Amination: Add 1 mL of APTES to the IONP suspension.[2]

  • Reaction: Heat the mixture to 70°C and stir vigorously for 12 hours under a nitrogen atmosphere.[2]

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the amine-functionalized IONPs (IONP-NH2) using a strong magnet.

    • Discard the supernatant and wash the nanoparticles three times with ethanol and then three times with DI water.

  • Resuspension: Resuspend the IONP-NH2 in 10 mL of MES buffer (0.1 M, pH 6.0).

Stage 2: EDC/NHS Coupling of tpy-COOH to IONP-NH2

The procedure is analogous to Stage 2 of Protocol 1.

  • Activation of tpy-COOH:

    • Prepare a 10 mg/mL solution of tpy-COOH in DI water.

    • Mix 1 mL of the tpy-COOH solution with 1 mL of EDC (10 mg/mL in MES buffer) and 1 mL of NHS (10 mg/mL in MES buffer).

    • Incubate for 30 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated tpy-COOH solution to the 10 mL of IONP-NH2 suspension.

    • React for 4 hours at room temperature with gentle shaking.

  • Quenching: Add 100 µL of 1 M Tris buffer (pH 7.4).

  • Final Purification:

    • Collect the functionalized IONPs (IONP-tpy-COOH) using a magnet.

    • Wash three times with PBS.

  • Storage: Resuspend the final product in PBS and store at 4°C.

Data Presentation: Characterization of Functionalized Nanoparticles

Successful functionalization should be confirmed by a suite of characterization techniques. The following table summarizes the expected outcomes.

Technique Parameter Measured Bare Nanoparticles Amine-Functionalized NPs tpy-COOH Functionalized NPs
Dynamic Light Scattering (DLS) Hydrodynamic DiameterX nmX + Δ1 nmX + Δ1 + Δ2 nm
Zeta Potential Surface ChargeNegative (citrate-capped) or near-neutralPositiveNegative
Transmission Electron Microscopy (TEM) Size and MorphologyUniform, spherical/cubicNo significant change in core sizeA thin organic layer may be visible
Fourier-Transform Infrared (FTIR) Spectroscopy Surface Functional GroupsCharacteristic peaks of capping agent (e.g., citrate)N-H bending (~1560 cm⁻¹), Si-O-Si stretching (~1020 cm⁻¹) for APTES/APTMSAmide I (~1650 cm⁻¹), Amide II (~1540 cm⁻¹), C=O of carboxylic acid (~1720 cm⁻¹), pyridine ring vibrations (~1600 cm⁻¹)
UV-Vis Spectroscopy Ligand QuantificationSurface plasmon resonance (AuNPs) or broad absorbance (IONPs)No significant changeCharacteristic absorbance peaks of the terpyridine ligand (~280-320 nm)

Quantitative Analysis of Ligand Density

The number of tpy-COOH molecules per nanoparticle can be estimated using UV-Vis spectroscopy.

  • Create a Calibration Curve:

    • Prepare a series of known concentrations of tpy-COOH in a suitable buffer (e.g., PBS).

    • Measure the absorbance of each solution at the characteristic wavelength of the terpyridine ligand (e.g., ~280 nm).

    • Plot absorbance versus concentration to generate a standard curve and determine the molar extinction coefficient (ε).

  • Quantify Ligand on Nanoparticles:

    • Prepare a known concentration of the functionalized nanoparticles.

    • To an aliquot of the nanoparticle suspension, add a reagent that displaces the tpy-COOH from the surface (e.g., a high concentration of a thiol for AuNPs or a strong acid for IONPs, followed by neutralization).

    • Separate the nanoparticles by centrifugation or magnetic separation.

    • Measure the absorbance of the supernatant at the characteristic wavelength.

    • Use the calibration curve to determine the concentration of released tpy-COOH.

  • Calculate Ligand Density:

    • Calculate the number of moles of tpy-COOH in the supernatant.

    • Calculate the number of nanoparticles in the initial aliquot (requires knowledge of nanoparticle size, density, and concentration).

    • Divide the number of tpy-COOH molecules by the number of nanoparticles to obtain the average number of ligands per nanoparticle.

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_characterization Characterization cluster_application Application np Bare Nanoparticles (AuNP or IONP) amination Surface Amination (e.g., with APTES) np->amination Step 1 edc_nhs EDC/NHS Coupling with tpy-COOH amination->edc_nhs Step 2 char DLS, Zeta Potential, TEM, FTIR, UV-Vis edc_nhs->char Verification app Drug Delivery, Imaging, Catalysis char->app Deployment

Caption: Experimental workflow for nanoparticle functionalization.

edc_nhs_mechanism tpy_cooh tpy-COOH R-COOH o_acylisourea O-Acylisourea Intermediate (Unstable) tpy_cooh->o_acylisourea + edc EDC edc->o_acylisourea nhs_ester Amine-Reactive NHS Ester (Semi-Stable) o_acylisourea->nhs_ester + urea Urea Byproduct o_acylisourea->urea nhs NHS nhs->nhs_ester final_product Functionalized Nanoparticle NP-NH-CO-R nhs_ester->final_product + np_nh2 Amine-Functionalized NP NP-NH2 np_nh2->final_product

Caption: EDC/NHS coupling reaction mechanism.

Signaling Pathways and Cellular Interactions

While specific signaling pathways triggered by nanoparticles functionalized solely with 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid are not yet extensively documented, their application in drug delivery implies interaction with cellular uptake mechanisms. The general pathway for nanoparticle entry into cells is crucial for their biological effect.

Nanoparticles are typically internalized by cells through endocytosis.[3] The specific endocytic pathway (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis) can be influenced by nanoparticle size, shape, and surface chemistry.[3] Once inside the cell, nanoparticles are enclosed in endosomes. For a therapeutic effect, the drug-loaded nanoparticle must escape the endosome to release its cargo into the cytoplasm. The design of "smart" nanoparticles that respond to the acidic environment of the endosome to release their payload is a key area of research.

The terpyridine moiety, upon complexation with a metal-based drug, could be designed to be released from the nanoparticle under specific intracellular conditions (e.g., lower pH or the presence of reducing agents like glutathione), which would then allow the drug to interact with its intracellular target, such as DNA or specific enzymes, and trigger a therapeutic signaling cascade (e.g., apoptosis).

cellular_uptake np Functionalized NP (in extracellular space) endocytosis Endocytosis np->endocytosis cell_membrane Cell Membrane endosome Endosome endocytosis->endosome Internalization endosomal_escape Endosomal Escape endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm NP in Cytoplasm drug_release Drug Release cytoplasm->drug_release target_interaction Interaction with Intracellular Target (e.g., DNA, enzymes) drug_release->target_interaction signaling Therapeutic Signaling (e.g., Apoptosis) target_interaction->signaling

Caption: General pathway of nanoparticle cellular uptake and drug action.

References

Application Notes and Protocols for the Characterization of [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic Acid (H3TCA) Based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Metal-Organic Frameworks (MOFs) constructed from the tritopic linker [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid (H3TCA) are a significant class of porous materials. The terpyridine core offers a robust N,N′,N″-chelating site for metal coordination, while the three carboxylate groups provide versatile connectivity, leading to the formation of diverse and stable 3D frameworks.[1][2] The inherent properties of these MOFs, such as high surface area, tunable porosity, and the presence of functional sites, make them promising candidates for applications in gas storage and separation, catalysis, sensing, and drug delivery.[2][3]

A thorough characterization is essential to understand the structure-property relationships that govern the performance of these materials.[1][4] This document provides detailed application notes and experimental protocols for the key analytical techniques used to characterize H3TCA-based MOFs.

Structural and Crystallinity Analysis: Powder X-ray Diffraction (PXRD)

Application Note: Powder X-ray Diffraction (PXRD) is the primary technique for confirming the crystallinity and phase purity of a newly synthesized H3TCA-based MOF.[4][5] By comparing the experimental PXRD pattern of the bulk material to the simulated pattern derived from single-crystal X-ray diffraction (SCXRD) data, one can verify the formation of the desired crystal structure.[6] It is also used to assess the stability of the framework after solvent exchange or exposure to different conditions. Any significant changes or loss of peaks in the PXRD pattern can indicate a loss of crystallinity or a phase change.[6]

Experimental Protocol:

  • Sample Preparation:

    • Ensure the MOF sample is properly activated or desolvated to remove guest molecules from the pores, as their presence can affect the diffraction pattern.

    • Grind a small amount (typically 10-20 mg) of the MOF sample into a fine, homogeneous powder using an agate mortar and pestle to ensure random orientation of the crystallites.

    • Mount the fine powder onto a zero-background sample holder. Ensure the surface is flat and level with the holder's edge.

  • Instrument Setup and Data Collection:

    • Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.54 Å).[5]

    • Set the operating voltage and current (e.g., 40 kV and 40 mA).

    • Collect data over a 2θ range appropriate for MOFs, typically from 3° to 50°.

    • Use a step size of ~0.02° and a sufficient counting time per step to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the raw data to remove background noise.

    • Compare the peak positions and relative intensities of the experimental pattern with the simulated pattern from SCXRD data or with patterns from the literature for known phases.

    • Use software like Mercury to overlay and compare the experimental and simulated patterns.[6]

    • Index the peaks to determine the unit cell parameters if the structure is unknown.

Data Presentation:

Table 1: Representative PXRD Data for an H3TCA-based MOF

2θ (Experimental) d-spacing (Å) Relative Intensity (%) 2θ (Simulated) (hkl) Indices
5.8 15.22 100 5.7 (100)
8.1 10.90 45 8.0 (110)
10.5 8.42 60 10.4 (200)
12.7 6.96 30 12.6 (210)
16.2 5.47 25 16.1 (220)

Note: Data are illustrative and will vary based on the specific MOF structure.

Workflow for MOF Synthesis and Structural Verification

MOF_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_result Outcome start Mix Metal Salt & H3TCA Ligand reaction Solvothermal Reaction (Sealed Vessel, Heat) start->reaction product Crystalline Product (MOF Crystals) reaction->product pxrd Powder X-ray Diffraction (PXRD) product->pxrd Take sample scxrd Single Crystal XRD (if suitable crystals) product->scxrd compare Compare Patterns pxrd->compare sim Simulate Pattern scxrd->sim sim->compare match Phase Pure? compare->match

Caption: Workflow for H3TCA-MOF synthesis and structural verification.

Thermal Stability Analysis: Thermogravimetric Analysis (TGA)

Application Note: Thermogravimetric Analysis (TGA) is crucial for determining the thermal stability of H3TCA-based MOFs and understanding their solvent composition. The analysis measures the change in mass of a sample as a function of temperature. An initial weight loss typically corresponds to the removal of guest solvent molecules from the pores.[7] The temperature at which the framework begins to decompose indicates its thermal stability limit, a critical parameter for applications that may involve elevated temperatures.

Experimental Protocol:

  • Sample Preparation:

    • Place a small, accurately weighed amount of the MOF sample (typically 2-5 mg) into a TGA pan (e.g., alumina or platinum).[7]

  • Instrument Setup and Analysis:

    • Place the pan in the TGA furnace.

    • Purge the system with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[5][7]

    • Heat the sample at a constant rate, for instance, 5 °C/min or 10 °C/min, from room temperature to a final temperature beyond the expected decomposition point (e.g., 600-800 °C).[5][7]

    • Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • Identify the temperature ranges for distinct weight loss events.

    • Calculate the percentage weight loss for each step and correlate it with the loss of solvent molecules or the decomposition of the organic linker. For example, a weight loss of ~32% can be attributed to the loss of two DMF molecules.[7]

    • The onset temperature of the final, sharp weight loss indicates the decomposition temperature of the MOF framework.

Data Presentation:

Table 2: TGA Data Summary for a Representative H3TCA-based MOF

Temperature Range (°C) Weight Loss (%) Assignment
25 - 150 15.5 Loss of guest water and DMF molecules
150 - 380 2.1 Stable framework region
> 380 55.0 Framework decomposition

Note: Data are illustrative. Actual values depend on the MOF's structure and solvent content.

Porosity and Surface Area Analysis: Gas Sorption

Application Note: Gas sorption analysis, typically using nitrogen at 77 K, is the standard method for determining the porosity, specific surface area, and pore size distribution of H3TCA-based MOFs. The Brunauer-Emmett-Teller (BET) surface area is a key parameter that reflects the material's capacity for hosting guest molecules, which is vital for applications in gas storage, separation, and catalysis.[3] The shape of the sorption isotherm provides qualitative information about the pore structure.

Experimental Protocol:

  • Sample Preparation (Activation):

    • Place a known mass of the MOF sample (e.g., 50-100 mg) in a sample tube.

    • Activate the sample by heating it under a high vacuum (e.g., at 150 °C for 2 hours) to remove all guest molecules from the pores.[7] The activation conditions must be carefully chosen based on TGA data to avoid framework collapse.

    • After activation, weigh the sample again to determine its dry mass.

  • Instrument Setup and Measurement:

    • Transfer the sample tube to the analysis port of the gas sorption analyzer.

    • Perform a nitrogen adsorption-desorption measurement at 77 K (liquid nitrogen temperature).

    • Collect data points at various relative pressures (P/P₀) from ~10⁻⁶ to 1.0.

  • Data Analysis:

    • Plot the amount of gas adsorbed versus the relative pressure to obtain the isotherm.

    • Calculate the BET specific surface area using the adsorption data in the relative pressure range of 0.05 to 0.3.

    • Determine the total pore volume from the amount of gas adsorbed at a high relative pressure (e.g., P/P₀ ≈ 0.99).

    • Calculate the pore size distribution using methods such as Non-Local Density Functional Theory (NLDFT) or Horvath-Kawazoe (HK).

Data Presentation:

Table 3: Porosity Data for a Representative H3TCA-based MOF

Parameter Value Unit
BET Surface Area 1850 m²/g
Langmuir Surface Area 2400 m²/g
Total Pore Volume 0.85 cm³/g
Dominant Pore Diameter 12.5 Å

Note: Data are illustrative and highly dependent on the specific MOF topology.

Logical Flow for Porosity Characterization

Porosity_Analysis_Flow cluster_analysis Data Analysis start Synthesized H3TCA-MOF Sample activation Activation (Heating under Vacuum) start->activation measurement N2 Sorption Measurement (77 K) activation->measurement isotherm Generate Adsorption Isotherm measurement->isotherm bet BET Analysis isotherm->bet pore_vol Total Pore Volume isotherm->pore_vol psd Pore Size Distribution (NLDFT) isotherm->psd

Caption: Logical workflow for gas sorption analysis of MOFs.

Morphological and Elemental Analysis: Electron Microscopy

Application Note: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the crystal morphology, size, and surface features of H3TCA-based MOFs.[5] SEM provides high-resolution images of the exterior of the crystals, revealing their shape (e.g., cubic, octahedral) and size distribution. TEM allows for the visualization of the internal structure and can confirm the porous nature of the material. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), these techniques can also provide elemental mapping to confirm the uniform distribution of the metal and ligand components throughout the crystals.[5]

Experimental Protocol:

  • Sample Preparation:

    • For SEM: Disperse a small amount of the MOF powder onto a carbon tape mounted on an SEM stub. Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

    • For TEM: Disperse the MOF powder in a suitable solvent (e.g., ethanol) and sonicate briefly to break up agglomerates. Drop-cast a small volume of the suspension onto a TEM grid (e.g., carbon-coated copper grid) and allow the solvent to evaporate completely.

  • Imaging and Analysis:

    • SEM: Insert the sample into the SEM chamber. Operate at an appropriate accelerating voltage (e.g., 5-15 kV) to obtain clear images of the crystal morphology.

    • TEM: Operate at a higher accelerating voltage (e.g., 100-200 kV). Acquire bright-field images to observe the overall structure and high-resolution images to visualize lattice fringes.

    • EDX: Select a representative area of the sample and acquire an EDX spectrum to identify the elements present. Perform elemental mapping to visualize the spatial distribution of these elements.

Spectroscopic Verification: FT-IR and NMR

Application Note: Fourier-Transform Infrared (FT-IR) spectroscopy is used to confirm the coordination of the H3TCA linker to the metal centers and the absence of unreacted starting materials. The key is to observe the shift in the vibrational frequencies of the carboxylate groups upon coordination. The C=O stretching frequency of the free carboxylic acid (typically ~1700 cm⁻¹) disappears and is replaced by asymmetric (~1610-1550 cm⁻¹) and symmetric (~1400 cm⁻¹) stretching bands of the coordinated carboxylate group.[5][8] ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can be performed on digested samples of the MOF to confirm the integrity of the organic linker after synthesis.[5]

Experimental Protocol (FT-IR):

  • Sample Preparation: Mix a small amount of the dried MOF sample (~1 mg) with ~100 mg of dry potassium bromide (KBr).[5]

  • Grind the mixture thoroughly to create a fine, homogeneous powder.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000–400 cm⁻¹.[5]

  • Compare the spectrum of the MOF with that of the free H3TCA ligand to identify the characteristic shifts in the carboxylate peaks.

References

Application Notes and Protocols for the Synthesis of Ru(II)-Terpyridine Complexes for Photochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis, purification, and characterization of Ruthenium(II)-terpyridine complexes, which are of significant interest for various photochemical applications, including photosensitizers in photodynamic therapy and photocatalysis.[1][2][3][4]

Overview of the Synthetic Strategy

The synthesis of Ru(II)-terpyridine complexes typically involves a two-step process: the synthesis of the terpyridine ligand followed by the complexation with a ruthenium precursor. Both homoleptic, [Ru(tpy)₂]²⁺, and heteroleptic, [Ru(tpy)(tpy')₂]²⁺, complexes can be synthesized by modifying this general procedure. The following protocols detail the synthesis of a representative homoleptic Ru(II)-bis(terpyridine) complex.

Experimental Protocols

Synthesis of a Functionalized 4'-Aryl-2,2':6',2''-terpyridine Ligand

This protocol describes the synthesis of a 4'-(4-bromophenyl)-2,2':6',2''-terpyridine ligand, a common precursor for more complex structures.[5]

Materials:

  • 2-acetylpyridine

  • 4-bromobenzaldehyde

  • Ammonia

  • Potassium hydroxide

  • Ethanol

  • Methanol

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of 1,5-di(pyridin-2-yl)-3-(4-bromophenyl)pentane-1,5-dione. To a stirred solution of 2-acetylpyridine (2 equivalents) and 4-bromobenzaldehyde (1 equivalent) in ethanol, add a solution of potassium hydroxide (1.2 equivalents) in ethanol dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to obtain the crude product.

  • Step 2: Cyclization to form 4'-(4-bromophenyl)-2,2':6',2''-terpyridine. Suspend the crude product from Step 1 in methanol and add an excess of aqueous ammonia.

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture to room temperature and collect the precipitate by filtration.

  • Wash the solid with water and then with a small amount of cold methanol.

  • Purify the crude terpyridine ligand by column chromatography on silica gel using a DCM/methanol gradient to yield the pure product.

  • Characterize the final product by ¹H NMR and mass spectrometry.

Synthesis of the Ru(4'-(4-bromophenyl)-tpy)₂₂ Complex

This protocol outlines the synthesis of a homoleptic Ru(II)-bis(terpyridine) complex.

Materials:

  • 4'-(4-bromophenyl)-2,2':6',2''-terpyridine

  • RuCl₃·3H₂O

  • N-ethylmorpholine

  • Ethanol

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Acetone

  • Diethyl ether

Procedure:

  • Dissolve 4'-(4-bromophenyl)-2,2':6',2''-terpyridine (2.1 equivalents) in ethanol by heating the mixture to reflux.

  • In a separate flask, dissolve RuCl₃·3H₂O (1 equivalent) in ethanol.

  • Add the RuCl₃ solution to the hot ligand solution, followed by the addition of N-ethylmorpholine (a few drops) as a reducing agent.[2]

  • Continue refluxing the reaction mixture for 4-6 hours, during which the color should change from brown to a deep red or purple.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add a saturated aqueous solution of NH₄PF₆ to precipitate the complex as its hexafluorophosphate salt.[6]

  • Stir the mixture for 30 minutes in an ice bath.

  • Collect the precipitate by filtration, wash with cold water, a small amount of cold ethanol, and finally with diethyl ether.[7]

  • Dry the solid product under vacuum.

  • Further purification can be achieved by recrystallization from an acetone/diethyl ether solvent system or by column chromatography on alumina.

Characterization of Ru(II)-Terpyridine Complexes

The synthesized complexes should be thoroughly characterized to confirm their identity and purity.

  • ¹H NMR Spectroscopy: To confirm the structure of the ligand and the complex.

  • Mass Spectrometry (ESI-MS): To determine the molecular weight of the complex.

  • UV-Vis Absorption Spectroscopy: To determine the absorption maxima (λ_max), which typically show intense metal-to-ligand charge transfer (MLCT) bands in the visible region.[1][8][9]

  • Emission Spectroscopy: To determine the emission maxima (λ_em) and luminescence quantum yields.

  • Time-Resolved Emission Spectroscopy: To measure the excited-state lifetimes (τ).[8][10]

  • Cyclic Voltammetry: To study the electrochemical properties, including the metal-centered oxidation (Ru²⁺/Ru³⁺) and ligand-centered reduction processes.[1][10][11]

Quantitative Data Summary

The following table summarizes typical photophysical and electrochemical data for a selection of Ru(II)-terpyridine complexes.

ComplexAbsorption λ_max (nm)Emission λ_em (nm)Quantum Yield (Φ)Lifetime (τ, ns)E_ox (V vs. SCE)Ref.
[Ru(tpy)₂]²⁺4746290.0000250.25+1.26[1]
[Ru(Tolyltpy)₂]²⁺~480~6500.000030.74-[8]
[Ru(Tolyltpy)(Bipytpy)]²⁺~485~6600.000743.8-[8]
[Ru(tpy-pm-H)₂]²⁺4877150.0011.0+1.38[1]
[Ru(tpy-pm-CN)₂]²⁺5067050.01212.0+1.57[1]

tpy = terpyridine; Tolyltpy = 4'-tolyl-2,2':6',2''-terpyridine; Bipytpy = 4'-(4-bromophenyl)-4,4‴:4″,4‴'-dipyridinyl- 2,2':6',2″-terpyridine; tpy-pm-R = 4'-(R-2-pyrimidinyl)-2,2':6',2''-terpyridine.

Diagrams

Signaling Pathway for Photocatalytic Hydrogen Evolution

G cluster_quenching Quenching Pathways cluster_catalysis Catalytic Cycle PS Ru(II)-tpy Complex (PS) PS_star Excited State [Ru(II)-tpy]* PS->PS_star Light (hν) PS_star->PS Luminescence / Non-radiative decay PS_star->PS Oxidative Quenching PS_red Reduced State [Ru(I)-tpy]+ PS_star->PS_red Reductive Quenching PS_star->PS_red PS_red->PS e⁻ Catalyst_red Reduced Catalyst PS_red->Catalyst_red e⁻ transfer Sacrificial_Donor Sacrificial Electron Donor (e.g., TEOA) Sacrificial_Donor->PS_star e⁻ Donor_ox Oxidized Donor Sacrificial_Donor->Donor_ox Catalyst Catalyst (e.g., Cobaloxime) H2O H₂O Catalyst_red->Catalyst H2 H₂ Catalyst_red->H2 H2O->H2 Proton Reduction 2H⁺

Caption: Photocatalytic hydrogen evolution cycle.

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Ligand_Synth Terpyridine Ligand Synthesis Complexation Ru(II) Complexation Ligand_Synth->Complexation Purification Purification (Chromatography/Recrystallization) Complexation->Purification NMR ¹H NMR Purification->NMR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Emission Emission Spectroscopy Purification->Emission CV Cyclic Voltammetry Purification->CV Photochem_Study Photochemical Studies UV_Vis->Photochem_Study Lifetime Lifetime Measurement Emission->Lifetime Lifetime->Photochem_Study CV->Photochem_Study

References

Application Notes and Protocols for Electrochemical Sensor Fabrication using 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the fabrication and application of an electrochemical sensor based on 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid. This versatile molecule, also known as 2,2':6',2''-terpyridine-4,4',4''-tricarboxylic acid, serves as a highly effective chelating agent for the sensitive and selective detection of heavy metal ions, which are of significant concern in pharmaceutical manufacturing and environmental monitoring.

Introduction

2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid is a tridentate ligand featuring a terpyridine core functionalized with three carboxylic acid groups. The terpyridine moiety exhibits a strong and selective affinity for various metal ions, forming stable coordination complexes. The carboxylic acid groups facilitate the covalent immobilization of the molecule onto electrode surfaces, providing a robust and reusable sensing platform. This combination of properties makes it an excellent candidate for the development of sensitive and selective electrochemical sensors for trace metal analysis.

Principle of Detection

The electrochemical sensor operates on the principle of preconcentration followed by voltammetric detection. The 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid, immobilized on the electrode surface, acts as a recognition layer, selectively capturing target metal ions from the sample solution. This preconcentration step significantly enhances the sensitivity of the sensor. Subsequently, an electrochemical technique, such as square wave anodic stripping voltammetry (SWASV), is applied. During the stripping step, the captured metal ions are electrochemically oxidized, generating a current signal that is directly proportional to the concentration of the analyte.

Experimental Protocols

Synthesis of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid

A reported efficient synthesis route for 4,4′,4′′-tricarboxy-2,2′:6′,2′′-terpyridine involves a pathway with a lower ecological impact compared to previous methods.[1] While the full detailed synthesis is complex, a general overview of a common synthetic strategy is provided below. The synthesis typically starts from more readily available pyridine derivatives and involves multiple steps of condensation and oxidation reactions.

Materials:

  • 4-methyl-2,2'-bipyridine

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Appropriate organic solvents (e.g., chloroform, ethanol, water)

General Procedure (Illustrative):

  • Bromination: Bromination of the methyl groups of 4-methyl-2,2'-bipyridine using NBS and a radical initiator like BPO.

  • Coupling Reaction: Palladium-catalyzed coupling of the brominated intermediate to form the terpyridine backbone.

  • Oxidation: Oxidation of the methyl groups to carboxylic acid functionalities using a strong oxidizing agent like potassium permanganate in an alkaline solution.

  • Purification: The final product is purified by recrystallization and characterized by NMR, FTIR, and mass spectrometry.

Fabrication of the Modified Electrode

This protocol describes the modification of a glassy carbon electrode (GCE). Other electrode materials like gold or screen-printed carbon electrodes can also be used with appropriate surface chemistry.

Materials:

  • Glassy carbon electrode (GCE)

  • 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate buffered saline (PBS), pH 7.4

  • Dimethylformamide (DMF)

  • Alumina slurry (0.3 and 0.05 µm)

  • Deionized water

  • Ethanol

Protocol:

  • Electrode Polishing: Polish the GCE with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 5 minutes each. Rinse thoroughly with deionized water and sonicate in a 1:1 mixture of ethanol and deionized water for 5 minutes to remove any adsorbed particles.

  • Electrochemical Cleaning: Electrochemically clean the polished GCE by cycling the potential between -0.5 V and +1.5 V in 0.5 M H₂SO₄ until a stable cyclic voltammogram is obtained.

  • Activation of Carboxylic Acid Groups: Prepare a 10 mM solution of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid in DMF. Add a 2-fold molar excess of both EDC and NHS to the solution to activate the carboxylic acid groups. Allow the reaction to proceed for 1 hour at room temperature.

  • Electrode Modification: Drop-cast 10 µL of the activated ligand solution onto the cleaned GCE surface and allow it to dry at room temperature for at least 12 hours to ensure covalent bond formation with the electrode surface.

  • Washing: Gently rinse the modified electrode with DMF and then deionized water to remove any non-covalently bound molecules. The modified electrode is now ready for use.

Electrochemical Detection of Heavy Metal Ions (e.g., Pb²⁺)

Materials:

  • Modified GCE (working electrode)

  • Ag/AgCl (reference electrode)

  • Platinum wire (counter electrode)

  • Acetate buffer (0.1 M, pH 5.0)

  • Standard solutions of Pb²⁺ (and other interfering ions for selectivity studies)

Protocol:

  • Electrochemical Cell Setup: Place the modified GCE, Ag/AgCl reference electrode, and platinum counter electrode in an electrochemical cell containing 10 mL of 0.1 M acetate buffer (pH 5.0).

  • Preconcentration Step: Apply a potential of -1.2 V for 300 seconds to the working electrode while stirring the solution. This step allows for the accumulation of Pb²⁺ ions onto the modified electrode surface.

  • Stripping Step: After the preconcentration step, stop the stirring and allow the solution to equilibrate for 10 seconds. Then, scan the potential from -1.2 V to -0.2 V using square wave voltammetry.

  • Data Analysis: The peak current observed in the square wave voltammogram is proportional to the concentration of Pb²⁺ in the sample.

  • Regeneration: To reuse the electrode, apply a positive potential (e.g., +0.6 V) for 60 seconds in a blank buffer solution to remove the bound metal ions.

Performance Characteristics

The performance of the electrochemical sensor is evaluated based on several key parameters, which are summarized in the table below. The values presented are representative and may vary depending on the specific experimental conditions.

ParameterTypical Value
Analyte Lead (Pb²⁺)
Detection Technique Square Wave Anodic Stripping Voltammetry (SWASV)
Linear Range 0.1 µM - 10 µM
Limit of Detection (LOD) 0.05 µM
Sensitivity 5.2 µA/µM
Selectivity High selectivity against common interfering ions (e.g., Cd²⁺, Cu²⁺, Zn²⁺, Fe³⁺)
Reproducibility (RSD) < 5% (for n=5 measurements)
Stability Retains >90% of its initial signal after 2 weeks of storage at 4°C

Visualizations

Experimental Workflow

experimental_workflow cluster_electrode_prep Electrode Preparation cluster_modification Electrode Modification cluster_detection Electrochemical Detection p1 Polish GCE p2 Electrochemical Cleaning p1->p2 m1 Activate Ligand (EDC/NHS) p2->m1 m2 Immobilize Ligand on GCE m1->m2 m3 Wash Electrode m2->m3 d1 Preconcentration of Analyte m3->d1 d2 Stripping Voltammetry d1->d2 d3 Signal Acquisition d2->d3

Caption: Workflow for the fabrication and use of the electrochemical sensor.

Signaling Pathway

signaling_pathway cluster_electrode Modified Electrode Surface cluster_solution Sample Solution cluster_detection Detection electrode GCE ligand Immobilized Ligand (Terpyridine Derivative) complex Ligand-Metal Complex ligand->complex analyte Metal Ion (Analyte) analyte->complex Binding & Preconcentration signal Electrochemical Signal (Current Peak) complex->signal Anodic Stripping

Caption: Signaling mechanism of the terpyridine-based electrochemical sensor.

Applications in Drug Development

The developed electrochemical sensor can be a valuable tool in various stages of drug development:

  • Raw Material and Excipient Analysis: Screening for heavy metal impurities in raw materials and excipients used in drug formulation.

  • In-Process Control: Monitoring heavy metal contamination during the manufacturing process.

  • Final Product Quality Control: Ensuring the final drug product meets the stringent regulatory limits for heavy metal content.

  • Environmental Monitoring: Assessing the environmental impact of pharmaceutical manufacturing by monitoring wastewater for heavy metal discharge.

Conclusion

The use of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid for the fabrication of electrochemical sensors offers a promising approach for the sensitive and selective detection of heavy metal ions. The robust immobilization chemistry, coupled with the strong chelating properties of the terpyridine core, results in a stable and reusable sensor platform. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and professionals in the pharmaceutical industry to develop and implement this technology for enhanced quality control and safety assessment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid, also known as [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, focusing on a popular two-step method involving the creation of a trialkyl-terpyridine precursor followed by oxidation.

Q1: My yield of the 4,4′,4″-trimethyl-2,2′:6′,2″-terpyridine precursor is low, with significant formation of 4,4'-dimethyl-2,2'-bipyridine. How can I improve the selectivity for the terpyridine?

A1: Low yields of the desired terpyridine with concurrent formation of the bipyridine are a common challenge in the dehydrogenative coupling of 4-picoline. Here are key factors to consider for optimization:

  • Catalyst Loading: Increasing the palladium on carbon (Pd/C) catalyst loading can favor the formation of the terpyridine over the bipyridine.

  • Oxidant: The choice and presence of an oxidant are crucial. While air can serve as an oxidant, the addition of manganese dioxide (MnO₂) has been shown to significantly improve the conversion and the ratio of terpyridine to bipyridine.[1]

  • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature, typically around 190°C. Monitor the reaction progress by gas chromatography (GC) to determine the optimal endpoint.

Q2: The oxidation of the 4,4′,4″-trimethyl-2,2′:6′,2″-terpyridine precursor is incomplete, resulting in a mixture of partially oxidized products. What can I do to drive the reaction to completion?

A2: Incomplete oxidation is a frequent issue when converting the trimethyl precursor to the desired tricarboxylic acid. Several factors can be adjusted to improve the yield:

  • Stoichiometry of the Oxidizing Agent: Ensure a sufficient excess of the oxidizing agent, such as potassium permanganate (KMnO₄), is used. The reaction requires a significant amount of oxidant to convert all three methyl groups to carboxylic acids.

  • Reaction Temperature and Time: The oxidation often requires elevated temperatures and prolonged reaction times. Heating the reaction mixture at reflux is common. Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the disappearance of the starting material and intermediates.

  • pH of the Reaction Mixture: The oxidation of alkylpyridines with KMnO₄ is typically performed under basic conditions. Maintaining the appropriate pH is essential for the reaction to proceed efficiently.

Q3: I am having difficulty purifying the final 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid product. It appears to be poorly soluble in most common organic solvents.

A3: The final tricarboxylic acid product is a highly polar molecule and is expected to have low solubility in many organic solvents, which complicates purification by standard column chromatography. Here are some strategies to overcome this:

  • Acid-Base Chemistry for Purification: The carboxylic acid groups provide a handle for purification. The crude product can be dissolved in a dilute aqueous base (e.g., NaOH or KOH) and filtered to remove insoluble impurities. The product can then be precipitated by acidifying the filtrate with an acid like HCl. This process can be repeated for further purification.

  • Recrystallization from a suitable solvent system: While challenging, recrystallization may be possible from highly polar solvents or solvent mixtures. Experiment with solvents like water, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or mixtures with alcohols.

  • Conversion to an Ester for Purification: If purification of the free acid is intractable, consider converting the crude product to its corresponding methyl or ethyl ester. These esters are generally more soluble in organic solvents and can be purified by silica gel chromatography. The purified ester can then be hydrolyzed back to the carboxylic acid.

Data Presentation: Optimizing Precursor Synthesis

The following table summarizes the effect of different reaction conditions on the synthesis of the key intermediate, 4,4′,4″-trimethyl-2,2′:6′,2″-terpyridine, from 4-picoline.

EntryCatalystOxidantTemperature (°C)Time (h)Bipyridine Yield (%)Terpyridine Yield (%)
110% Pd/CAir19024~10-15~5-10
210% Pd/CMnO₂19024~30-40~20-25
3Pd(OAc)₂Air19024HighLow

Data is compiled from typical outcomes reported in the literature for dehydrogenative coupling reactions.[1]

Experimental Protocols

Protocol 1: Synthesis of 4,4′,4″-trimethyl-2,2′:6′,2″-terpyridine (Precursor)

This protocol is adapted from the improved method for the Pd/C-catalyzed dehydrogenative coupling of 4-picoline.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-picoline, 10% palladium on carbon (0.5-1 mol%), and manganese dioxide (1-1.5 equivalents).

  • Reaction Conditions: Heat the mixture to 190°C under a nitrogen atmosphere and stir vigorously for 24-48 hours.

  • Work-up: Cool the reaction mixture to room temperature and dilute with dichloromethane (CH₂Cl₂). Filter the mixture through a pad of celite to remove the catalyst and MnO₂.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by sublimation or column chromatography on silica gel to separate the desired 4,4′,4″-trimethyl-2,2′:6′,2″-terpyridine from the 4,4'-dimethyl-2,2'-bipyridine byproduct. A typical isolated yield for the terpyridine is in the range of 20-25%.[1]

Protocol 2: Oxidation to 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic Acid

This is a general protocol for the oxidation of alkylpyridines and should be optimized for this specific substrate.

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend the 4,4′,4″-trimethyl-2,2′:6′,2″-terpyridine in water.

  • Addition of Oxidant: Heat the suspension to reflux. Add a solution of potassium permanganate (KMnO₄) in water portion-wise over several hours. A significant excess of KMnO₄ (e.g., 10-15 equivalents) will be required. The reaction mixture will turn dark brown due to the formation of manganese dioxide (MnO₂).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. Continue heating at reflux until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the MnO₂. The MnO₂ cake should be washed with hot water.

  • Purification: Combine the filtrate and washings. Acidify the solution with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3. The desired product should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent or through the acid-base purification described in the troubleshooting section.

Visualizations

Synthetic Pathways

G cluster_0 Traditional Two-Step Synthesis cluster_1 Greener One-Pot Synthesis picoline 4-Picoline trimethyl 4,4',4''-trimethyl- 2,2':6',2''-terpyridine picoline->trimethyl Pd/C, MnO₂, 190°C tricarboxy 2,6-bis(4-carboxypyridin-2-yl)pyridine- 4-carboxylic acid trimethyl->tricarboxy KMnO₄, H₂O, Reflux furfural Furfural + 4-carboxy-2-acetylpyridine tricarboxy2 2,6-bis(4-carboxypyridin-2-yl)pyridine- 4-carboxylic acid furfural->tricarboxy2 Base, EtOH

Caption: Comparison of synthetic routes to the target molecule.

Troubleshooting Workflow for Low Yield

G start Low Yield of Final Product check_step Which step has low yield? start->check_step precursor_synthesis Precursor Synthesis check_step->precursor_synthesis Step 1 oxidation Oxidation Step check_step->oxidation Step 2 precursor_issue High bipyridine byproduct? precursor_synthesis->precursor_issue oxidation_issue Incomplete oxidation? oxidation->oxidation_issue purification_issue Purification difficult? oxidation->purification_issue increase_pd Increase Pd/C loading precursor_issue->increase_pd Yes add_mno2 Ensure sufficient MnO₂ is used precursor_issue->add_mno2 Yes increase_kmno4 Increase equivalents of KMnO₄ oxidation_issue->increase_kmno4 Yes increase_time_temp Increase reaction time/temperature oxidation_issue->increase_time_temp Yes check_ph Verify basic pH oxidation_issue->check_ph Yes acid_base Use acid-base precipitation purification_issue->acid_base Yes esterify Esterify for chromatography purification_issue->esterify Yes

References

Technical Support Center: Purification of Crude [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Purified Product - Incomplete precipitation or crystallization.- Product loss during filtration or transfers.- Use of an inappropriate solvent system for recrystallization.- Optimize the pH for precipitation; the tricarboxylic acid should be least soluble at its isoelectric point.- Ensure the solution is sufficiently cooled to maximize crystal formation.- Use a minimal amount of cold solvent to wash the purified solid.- Carefully select a recrystallization solvent or solvent pair where the compound has high solubility at high temperatures and low solubility at low temperatures.
Product is Contaminated with Starting Materials - Incomplete reaction during synthesis.- Inefficient removal of unreacted precursors during work-up.- Monitor the reaction progress using techniques like TLC or HPLC to ensure completion.- Consider a pre-purification step such as an acid-base extraction to remove acidic or basic starting materials.
Purified Product is Colored - Presence of colored organic impurities or byproducts.- Adsorption of impurities onto the crystal lattice.- Treat a solution of the crude product with activated charcoal before recrystallization to adsorb colored impurities.[1]- Perform multiple recrystallizations.
Product Fails to Crystallize or Precipitate - The solution is not supersaturated.- Presence of impurities inhibiting crystallization.- The compound may be too soluble in the chosen solvent.- Concentrate the solution by evaporating some of the solvent.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound if available.- Change the solvent to one in which the compound is less soluble.
Oily Product is Obtained Instead of a Solid - The presence of high-boiling residual solvents.- A significant amount of impurities lowering the melting point.- Dry the crude product under high vacuum to remove residual solvents.[2]- Attempt to precipitate the solid by adding a non-polar "anti-solvent" (e.g., hexanes) to a solution of the oil in a polar solvent.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid?

A1: The most common and effective method for purifying this compound is recrystallization.[1][3] This technique relies on the difference in solubility of the desired compound and impurities in a suitable solvent at different temperatures. Acid-base extraction can also be a useful preliminary purification step to remove certain types of impurities.

Q2: What are the likely impurities in crude [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid?

A2: Potential impurities depend on the synthetic route but can include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions. For instance, if the synthesis involves the oxidation of methyl groups, incompletely oxidized intermediates (e.g., the di- or mono-carboxylic acid) could be present.

Q3: How do I choose a suitable solvent for recrystallization?

A3: A good recrystallization solvent is one in which [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[3] Based on its structure, polar solvents are likely candidates. Water, ethanol, or a mixture of the two could be a good starting point.[4] Due to the carboxylic acid groups, solubility will be highly pH-dependent.

Q4: How can I assess the purity of my final product?

A4: The purity of the final product can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Experimental Protocols

Protocol 1: Purification by pH-Mediated Precipitation

This protocol is effective for separating the acidic product from non-acidic impurities.

  • Dissolution: Dissolve the crude [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid in a dilute aqueous basic solution (e.g., 0.1 M NaOH) with gentle heating until fully dissolved. The carboxylate groups will be deprotonated, forming a soluble salt.

  • Filtration: If any insoluble impurities are present, filter the basic solution while hot through a celite pad or filter paper.

  • Precipitation: Slowly add a dilute aqueous acid (e.g., 0.1 M HCl) to the filtrate with constant stirring. Monitor the pH. The [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid will precipitate as it is protonated and its solubility decreases. The target pH for maximum precipitation will be around the isoelectric point of the molecule.

  • Isolation: Cool the suspension in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any remaining salts.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Recrystallization from an Aqueous/Organic Solvent System

This protocol is suitable for removing soluble impurities.

  • Solvent Selection: Determine a suitable solvent or solvent pair. A mixture of water and a water-miscible organic solvent like ethanol or DMSO can be effective.

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude product until it just dissolves. If the compound is not readily soluble, adjusting the pH slightly with a base might be necessary, followed by neutralization after dissolution.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_crude Crude Product cluster_purification Purification Steps cluster_pure Pure Product Crude Crude [2,2′:6′,2″-Terpyridine]- 4,4′,4″-tricarboxylic acid Dissolution Dissolve in Basic Solution Crude->Dissolution Filtration1 Hot Filtration (remove insolubles) Dissolution->Filtration1 Precipitation Acidify to Precipitate Filtration1->Precipitation Filtration2 Vacuum Filtration Precipitation->Filtration2 Washing Wash with Cold Water Filtration2->Washing Drying Dry Under Vacuum Washing->Drying Pure Pure Product Drying->Pure

Caption: Workflow for pH-mediated precipitation.

Recrystallization_Workflow Crude_Product Crude Product Dissolve Dissolve in Minimum Hot Solvent Crude_Product->Dissolve Decolorize Add Activated Charcoal (Optional) Dissolve->Decolorize Hot_Filter Hot Gravity Filtration Dissolve->Hot_Filter if no charcoal Decolorize->Hot_Filter Cool Cool to Crystallize Hot_Filter->Cool Vacuum_Filter Vacuum Filtration Cool->Vacuum_Filter Wash Wash with Cold Solvent Vacuum_Filter->Wash Dry Dry Crystals Wash->Dry Pure_Product Pure Crystals Dry->Pure_Product

Caption: General recrystallization workflow.

References

preventing degradation of terpyridine ligands during catalytic reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of terpyridine ligands during catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: My terpyridine-based catalyst is showing low or no activity. What are the potential causes related to ligand degradation?

A1: Low or no catalytic activity can stem from several issues related to the terpyridine ligand's stability. The primary causes include:

  • Demetallation: The terpyridine ligand may dissociate from the metal center, leading to an inactive catalyst. This is particularly prevalent with less stable metal complexes, such as those with Zn(II) or Cd(II), compared to the more robust Ru(II) or Os(II) complexes.[1]

  • Formation of Inactive Bis-Complexes: For some metals, particularly iron, there can be an equilibrium between the desired catalytically active mono-terpyridine complex and an inactive octahedral bis-terpyridine complex.[1][2]

  • Ligand Degradation: The terpyridine ligand itself can decompose under harsh reaction conditions, such as high temperatures or the presence of strong oxidants or reductants.

  • Catalyst Poisoning: Impurities in the reagents or solvent can bind to the metal center more strongly than the terpyridine ligand, leading to deactivation.[3]

Q2: I'm observing a color change in my reaction mixture and the formation of a precipitate. Could this be due to ligand degradation?

A2: Yes, a color change and/or precipitate formation are often indicators of catalyst instability. These observations can be attributed to:

  • Demetallation and Precipitation of the Metal: The release of the free metal from the complex can lead to the formation of insoluble metal salts or metal nanoparticles (e.g., palladium black).

  • Ligand Insolubility: The free terpyridine ligand, once dissociated, may be insoluble in the reaction solvent, causing it to precipitate.

  • Formation of Insoluble Degradation Products: The decomposition of the terpyridine ligand can lead to the formation of insoluble polymeric or oligomeric species.

Q3: How can I improve the stability of my terpyridine ligand and prevent degradation?

A3: Several strategies can be employed to enhance the stability of terpyridine ligands:

  • Ligand Design:

    • Steric Hindrance: Introducing bulky substituents at the 6 and 6'' positions of the terpyridine backbone can prevent the formation of inactive bis-terpyridine complexes and enhance the overall stability of the catalyst.[2]

    • Electronic Effects: Modifying the electronic properties of the ligand by introducing electron-donating or electron-withdrawing groups can influence the strength of the metal-ligand bond and the redox stability of the complex.[4][5]

  • Choice of Metal: Select a metal that forms a more stable complex with terpyridine. The binding affinity generally follows the order: Ru(II) > Os(II) > Fe(II) > Zn(II) > Cd(II).[1]

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact catalyst stability. Solvents that can coordinate to the metal center may compete with the terpyridine ligand, leading to dissociation.[6][7][8]

    • Temperature: Lowering the reaction temperature can often mitigate thermal decomposition of the catalyst.[9]

    • pH Control: In aqueous or protic media, the pH should be carefully controlled, as protonation of the pyridine nitrogen atoms can lead to ligand dissociation.[10]

Q4: Are there any specific analytical techniques to monitor the stability of my terpyridine catalyst during the reaction?

A4: Yes, several in-situ and ex-situ techniques can be used to monitor catalyst stability:

  • UV-Visible Spectroscopy: Changes in the UV-Vis spectrum, particularly the metal-to-ligand charge transfer (MLCT) bands, can indicate changes in the coordination environment of the metal and potential ligand dissociation or degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the appearance of signals corresponding to the free ligand or its degradation products over time.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to identify the parent catalyst ion and any fragments that may have formed due to degradation.

Troubleshooting Guides

Guide 1: Low Catalyst Activity or Yield

This guide provides a step-by-step approach to troubleshooting low activity or yield in catalytic reactions involving terpyridine ligands.

dot

Low_Activity_Troubleshooting start Low Catalyst Activity/ Yield Observed check_ligand Is the terpyridine ligand prone to degradation? start->check_ligand check_metal Is the metal-ligand bond labile? check_ligand->check_metal No modify_ligand Synthesize a more robust ligand (e.g., with steric bulk at 6,6''-positions) check_ligand->modify_ligand Yes check_conditions Are the reaction conditions too harsh? check_metal->check_conditions No change_metal Select a metal with higher binding affinity (e.g., Ru(II)) check_metal->change_metal Yes optimize_conditions Optimize reaction conditions: - Lower temperature - Screen solvents - Adjust pH check_conditions->optimize_conditions Yes end_good Improved Activity/ Yield check_conditions->end_good No, problem persists. Consult further literature. modify_ligand->end_good change_metal->end_good optimize_conditions->end_good

Caption: Troubleshooting workflow for low catalyst activity.

Guide 2: Catalyst Deactivation During Reaction

This guide addresses the issue of catalyst deactivation observed during the course of a reaction.

dot

Deactivation_Troubleshooting start Catalyst Deactivation (e.g., reaction stops prematurely) check_impurities Are reagents and solvents of high purity? start->check_impurities purify Purify all reaction components check_impurities->purify No check_demetallation Is demetallation occurring? (Monitor by UV-Vis/NMR) check_impurities->check_demetallation Yes purify->start stabilize_complex - Modify ligand for stronger binding - Add excess ligand (if applicable) check_demetallation->stabilize_complex Yes check_redox Is the catalyst undergoing unwanted redox cycling? check_demetallation->check_redox No end_stable Stable Catalytic Performance stabilize_complex->end_stable adjust_potential Modify reaction conditions to favor the active oxidation state check_redox->adjust_potential Yes check_redox->end_stable No, problem persists. Consider catalyst immobilization. adjust_potential->end_stable

Caption: Troubleshooting workflow for catalyst deactivation.

Data Presentation

The stability of terpyridine-metal complexes is highly dependent on the choice of metal ion and the solvent. The following tables summarize key stability data.

Table 1: Stability Constants (log β₂) of Divalent Metal-Terpyridine Complexes

Metal Ionlog β₂Reference
Cu(II)20.1[1]
Ni(II)18.9[1]
Fe(II)15.6[1]
Co(II)14.7[1]
Zn(II)12.1[1]
Cd(II)10.4[1]

Table 2: Influence of Solvent on Ligand Dissociation

SolventQualitative Effect on StabilityPotential Reason
AcetonitrileCan promote dissociationCoordinating solvent, competes for metal binding site
DichloromethaneGenerally good stabilityNon-coordinating solvent
WaterpH-dependent stabilityProtonation of ligand at low pH can lead to dissociation
AlcoholsCan promote dissociationCoordinating solvent
1,2,4-TrichlorobenzeneGood for self-assembly on surfacesCan influence adsorption and intermolecular interactions[6][7]

Experimental Protocols

Protocol 1: Synthesis of a Sterically Hindered Terpyridine Ligand (6,6''-dimesityl-2,2':6',2''-terpyridine)

This protocol describes a method for synthesizing a terpyridine ligand with bulky substituents to enhance catalyst stability, adapted from the Kröhnke synthesis.[11]

Materials:

  • 2-acetyl-3,5-dimesitylpyridine

  • Ammonium acetate

  • Ethanol

Procedure:

  • A solution of 2-acetyl-3,5-dimesitylpyridine (2 equivalents) in ethanol is prepared.

  • Ammonium acetate (10 equivalents) is added to the solution.

  • The mixture is heated to reflux for 24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the 6,6''-dimesityl-2,2':6',2''-terpyridine ligand.

dot

Ligand_Synthesis_Workflow start Start: Synthesis of Sterically Hindered Ligand step1 Dissolve 2-acetyl-3,5-dimesitylpyridine in Ethanol start->step1 step2 Add Ammonium Acetate step1->step2 step3 Reflux for 24h step2->step3 step4 Solvent Removal step3->step4 step5 Purification by Column Chromatography step4->step5 end Final Product: 6,6''-dimesityl-2,2':6',2''-terpyridine step5->end

Caption: Workflow for the synthesis of a robust terpyridine ligand.

Protocol 2: Monitoring Catalyst Stability by UV-Visible Spectroscopy

This protocol outlines a general procedure for monitoring the stability of a terpyridine-metal complex under catalytic conditions.

Materials:

  • Terpyridine-metal complex (catalyst)

  • Reaction solvent

  • Reactants and reagents for the specific catalytic reaction

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Prepare a stock solution of the terpyridine-metal complex in the reaction solvent.

  • Record the initial UV-Vis spectrum of the complex at the desired reaction temperature. Pay close attention to the position and intensity of the MLCT band.

  • Initiate the catalytic reaction by adding the reactants to the cuvette.

  • Record UV-Vis spectra at regular time intervals throughout the course of the reaction.

  • Analyze the spectral data for any changes:

    • A decrease in the intensity of the MLCT band may indicate demetallation or degradation of the complex.

    • A shift in the wavelength of the MLCT band could suggest a change in the coordination environment of the metal.

    • The appearance of new absorption bands may correspond to the formation of degradation products or the free ligand.

dot

UV_Vis_Monitoring start Start: Monitor Catalyst Stability prep_solution Prepare catalyst solution in reaction solvent start->prep_solution initial_spectrum Record initial UV-Vis spectrum at reaction temperature prep_solution->initial_spectrum initiate_reaction Add reactants to initiate the catalytic reaction initial_spectrum->initiate_reaction record_spectra Record spectra at regular time intervals initiate_reaction->record_spectra analyze_data Analyze spectral changes: - MLCT band intensity/position - Appearance of new bands record_spectra->analyze_data interpretation Interpret results: - Stable catalyst: No significant change - Degradation: Decrease/shift in MLCT band analyze_data->interpretation

Caption: Experimental workflow for monitoring catalyst stability using UV-Vis spectroscopy.

References

common side products in the synthesis of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid, a crucial building block in various research and development applications. This guide focuses on the common synthetic route involving the hydrolysis of the corresponding trinitrile precursor, 2,6-bis(4-cyanopyridin-2-yl)pyridine-4-carbonitrile, and addresses the primary challenge of minimizing side product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid via nitrile hydrolysis?

A1: The most prevalent side products arise from the incomplete hydrolysis of the three nitrile groups of the precursor, 2,6-bis(4-cyanopyridin-2-yl)pyridine-4-carbonitrile. These byproducts typically include:

  • Partially hydrolyzed intermediates: These are molecules where one or two of the three nitrile groups have been converted to carboxylic acids, while the remaining groups are in the amide or nitrile form.

  • Amide-containing compounds: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[1] If the reaction is not driven to completion, significant amounts of mono-, di-, or tri-amide analogues of the target molecule can remain in the final product mixture.

Q2: What are the key reaction parameters that influence the formation of these side products?

A2: Several factors can affect the completeness of the hydrolysis and thus the purity of the final product. These include:

  • Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete hydrolysis. Nitrile hydrolysis, particularly of sterically hindered nitriles, often requires prolonged heating under harsh conditions to proceed to completion.[2]

  • Concentration of Acid or Base: The concentration of the hydrolyzing agent (e.g., strong acid or base) is critical. A higher concentration generally favors more complete hydrolysis, but may also increase the risk of side reactions like decarboxylation at elevated temperatures.

  • Steric Hindrance: The spatial arrangement of the nitrile groups on the terpyridine scaffold can create steric hindrance, making them less accessible to the hydrolyzing agent and thus more difficult to hydrolyze completely.

Q3: How can I monitor the progress of the hydrolysis reaction to ensure it goes to completion?

A3: Reaction progress can be monitored using techniques such as:

  • Thin Layer Chromatography (TLC): TLC can be used to track the disappearance of the starting trinitrile and the appearance of the more polar carboxylic acid product. However, differentiating between the fully hydrolyzed product and partially hydrolyzed polar intermediates can be challenging.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides better resolution and can be used to quantify the remaining starting material, intermediates, and the final product.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic nitrile peak (around 2230 cm⁻¹) and the appearance of the broad carboxylic acid O-H stretch (around 3000 cm⁻¹) and carbonyl C=O stretch (around 1700 cm⁻¹) can indicate the progress of the reaction.

Q4: What are the recommended purification strategies to remove the partially hydrolyzed side products?

A4: The purification of the highly polar tricarboxylic acid product from its similarly polar side products can be challenging. Common methods include:

  • Recrystallization: Due to the high polarity and potential for strong intermolecular hydrogen bonding, finding a suitable solvent system for recrystallization can be difficult. However, it can be an effective method for removing less polar impurities.

  • Column Chromatography: Reversed-phase chromatography is often more suitable for separating highly polar compounds than normal-phase chromatography.[3]

  • Acid-Base Extraction: Exploiting the acidic nature of the carboxylic acid groups can be a useful purification step. The product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove less polar impurities, and then precipitated by acidification.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete reaction with significant starting material remaining - Insufficient reaction time or temperature.- Low concentration of acid or base.- Increase reaction time and/or temperature. Monitor the reaction closely to avoid decomposition.- Use a higher concentration of the hydrolyzing agent.
Presence of significant amounts of amide intermediates - Reaction conditions are not harsh enough to fully hydrolyze the amide to the carboxylic acid. Amide hydrolysis can sometimes be slower than nitrile hydrolysis under certain conditions.[2]- Prolong the reaction time at elevated temperatures.- Ensure a sufficient excess of the hydrolyzing agent is present.
Product is a mixture of partially hydrolyzed species - Steric hindrance making some nitrile groups less reactive.- Non-uniform reaction conditions.- Employ more forcing reaction conditions (higher temperature, longer time).- Ensure efficient stirring to maintain a homogeneous reaction mixture.
Difficulty in purifying the final product - Similar polarity of the desired product and side products.- Utilize reversed-phase column chromatography for better separation of polar compounds.[3]- Perform multiple acid-base extractions to selectively isolate the tricarboxylic acid.- Consider derivatization to esters, which may be easier to purify, followed by deprotection.
Low overall yield - Decomposition of the product under harsh reaction conditions.- Loss of product during workup and purification.- Carefully optimize reaction temperature and time to find a balance between complete conversion and minimal degradation.- Minimize transfer steps and use appropriate extraction and filtration techniques to reduce mechanical losses.

Experimental Protocols

A general experimental protocol for the hydrolysis of 2,6-bis(4-cyanopyridin-2-yl)pyridine-4-carbonitrile is provided below. Please note that optimization of reaction conditions may be necessary.

Acid-Catalyzed Hydrolysis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-bis(4-cyanopyyridin-2-yl)pyridine-4-carbonitrile in a suitable solvent (e.g., a mixture of water and a high-boiling alcohol).

  • Hydrolysis: Add a concentrated strong acid, such as hydrochloric acid or sulfuric acid, to the suspension. Heat the reaction mixture to reflux.[1]

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If the product remains in solution, carefully neutralize the excess acid with a base to precipitate the product.

  • Purification: Wash the crude product with water and then with an organic solvent (e.g., ethanol or acetone) to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system or by column chromatography.

Logical Workflow for Troubleshooting

TroubleshootingWorkflow cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Start Synthesis: Hydrolysis of Trinitrile analysis Analyze Crude Product (TLC, HPLC, NMR) start->analysis check_completion Incomplete Reaction? analysis->check_completion check_purity Pure Product? check_completion->check_purity No incomplete Issue: Incomplete Reaction - Starting material remains - Amide intermediates present check_completion->incomplete Yes impure Issue: Impure Product - Mixture of partially  hydrolyzed species check_purity->impure No end Pure Product Obtained check_purity->end Yes optimize_conditions Optimize Reaction Conditions: - Increase time/temperature - Increase acid/base conc. incomplete->optimize_conditions purification Advanced Purification: - Reversed-phase chromatography - Multiple acid-base extractions impure->purification optimize_conditions->analysis Re-analyze purification->analysis Re-analyze

Caption: A troubleshooting workflow for the synthesis of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid.

References

Technical Support Center: Optimizing MOF Formation with Tricarboxylate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) using tricarboxylate linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common tricarboxylate linkers used in MOF synthesis?

A1: Tricarboxylate linkers are a class of organic ligands that possess three carboxylate groups, which can coordinate with metal ions to form three-dimensional porous structures. Some of the most frequently utilized tricarboxylate linkers include:

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC or Trimesic acid): This is a prototypical trivalent linker used in the synthesis of well-known MOFs like HKUST-1.[1]

  • 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB): An extended version of H₃BTC, which can lead to MOFs with larger pores and high surface areas, such as MOF-177.[2][3]

  • [1,1':3',1''-Terphenyl]-4,4'',5'-tricarboxylic acid (H₃L–H): A terphenyl-based tricarboxylate linker used in the construction of rare-earth MOFs.[4]

  • 5-((carboxymethyl)amino)isophthalic acid (H₃cmai): A semi-rigid tricarboxylate linker that can impart flexibility to the resulting MOF structure.[5]

The choice of linker significantly influences the topology, porosity, and functionality of the resulting MOF.[4][6]

Q2: How do reaction temperature and time affect the crystallinity and yield of my MOF?

A2: Reaction temperature and time are critical parameters that directly impact the nucleation and growth of MOF crystals. Generally, higher temperatures can accelerate the reaction kinetics, leading to faster crystallization. However, excessively high temperatures can also lead to the formation of undesirable dense phases or decomposition of the organic linker.

Conversely, lower temperatures combined with shorter reaction durations can result in smaller crystal sizes.[7] Finding the optimal balance is key. For instance, in the synthesis of MOF-5, optimal conditions were found to be 105°C for 144 hours, 120°C for 24 hours, or 140°C for 12 hours, highlighting the trade-off between temperature and time.[8][9] The yield of the MOF is also affected, with prolonged reaction times at optimal temperatures generally leading to higher yields until equilibrium is reached.[7]

Q3: What is the role of a modulator in MOF synthesis and how do I choose one?

A3: A modulator is a chemical agent, often a monocarboxylic acid like formic acid, acetic acid, or benzoic acid, that is added to the reaction mixture to control the synthesis of MOFs.[10][11][12] Modulators compete with the organic linker for coordination to the metal centers.[10][13] This competition slows down the reaction kinetics, which can:

  • Improve the crystallinity and quality of the final product.[10]

  • Control the size and morphology of the MOF crystals.[11][13]

  • Introduce controlled defects into the MOF structure, which can enhance properties like catalytic activity.[14]

The choice of modulator and its concentration is crucial. Factors to consider include the modulator's acidity (pKa) and its molecular structure.[13] Generally, stronger acids or higher concentrations of modulators can lead to larger crystallites, but excessive amounts can also inhibit MOF formation altogether.[13]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of MOFs with tricarboxylate linkers.

Problem 1: Low or no product yield.

Possible Cause Suggested Solution
Incorrect Reaction Temperature/Time Optimize the temperature and duration of the reaction. Lower temperatures may require significantly longer reaction times.[7][8]
Inappropriate Solvent System The choice of solvent is critical as it affects the solubility of precursors and the coordination environment. Common solvents include DMF, DEF, and ethanol.[15] The hydrolysis of solvents like DMF can also influence the product outcome.[16]
Suboptimal pH of the reaction mixture The deprotonation of the tricarboxylate linker is pH-dependent. Adjusting the pH with a suitable acid or base can facilitate coordination.
Inhibitory effect of high modulator concentration While modulators can improve crystallinity, excessive amounts can completely inhibit MOF formation.[13] Reduce the concentration of the modulator or try a weaker one.

Problem 2: The product is amorphous or has poor crystallinity.

Possible Cause Suggested Solution
Reaction kinetics are too fast Rapid precipitation often leads to amorphous materials. Lower the reaction temperature to slow down the nucleation and growth process.
Absence of a modulator Introduce a modulator (e.g., formic acid, acetic acid) to the synthesis. Modulators can slow down the formation of metal-linker bonds, allowing for more ordered crystal growth.[10][11]
Inappropriate solvent The solvent can influence the crystallization process. Experiment with different solvents or solvent mixtures (e.g., DMF/water, ethanol/water).[15]
Impure reagents Ensure the purity of the metal salt, organic linker, and solvent. Impurities can interfere with the crystallization process.

Problem 3: Formation of unintended phases or impurities.

Possible Cause Suggested Solution
Stoichiometry of reactants The molar ratio of the metal salt to the organic linker can influence the resulting structure. Systematically vary the metal-to-linker ratio.[15]
Influence of the metal salt counter-ion The counter-ion of the metal salt (e.g., nitrate, chloride, acetate) can affect the final product, as seen in the synthesis of cadmium-based MOFs with H₃cmai.[5] Try using different metal salts of the same metal.
Solvent effects Different solvents can lead to the formation of different MOF phases or solvated structures.[15][17]
Extended reaction time leading to phase transformation In some systems, an initial kinetic product can transform into a more thermodynamically stable phase over time.[4] Monitor the reaction at different time points to isolate the desired phase.

Data Presentation

Table 1: Effect of Reaction Conditions on MOF-5 Synthesis

Temperature (°C)Time (hours)Outcome
105144Optimal crystal formation
12024Optimal crystal formation
14012Optimal crystal formation
12072Maximum crystal weight

Data synthesized from references[8][9].

Table 2: Influence of Acetic Acid Modulator on MIL-101(Cr, Sn) Properties

PropertyWithout ModulatorWith Acetic Acid
Particle Size Distribution BroadNarrow
Specific Surface Area LowerEnhanced
Water Stability LowerSignificantly Improved
Thermal Stability LowerSignificantly Improved

Data synthesized from reference[11].

Experimental Protocols

General Protocol for Solvothermal Synthesis of a Tricarboxylate MOF (e.g., La-TMA MOF)

This protocol is a generalized procedure based on the synthesis of a Lanthanum-based MOF with trimesic acid (H₃BTC).[18]

  • Reagent Preparation: In an autoclavable glass container, combine the tricarboxylic acid linker (e.g., benzene-1,3,5-tricarboxylic acid, 0.198 mmol) and the metal salt (e.g., La(NO₃)₃·6H₂O, 0.198 mmol) in a 1:1 molar ratio.

  • Solvent Addition: Add the solvent system. For the La-TMA MOF, a 1:1 volume ratio of formic acid (10 mL) and N,N-dimethylformamide (DMF) (10 mL) was used.

  • Dissolution: Briefly shake the container to dissolve the reagents.

  • Heating: Place the sealed container in an oven at the desired temperature (e.g., 100°C) for a specific duration (e.g., 12 hours).

  • Product Collection: After cooling to room temperature, collect the product by filtration or centrifugation.

  • Washing: Sequentially wash the collected product with fresh DMF, deionized water, and finally acetone to remove any unreacted starting materials and residual solvent.

  • Drying: Dry the final product under vacuum or in a low-temperature oven.

Visualizations

experimental_workflow General Experimental Workflow for MOF Synthesis reagents 1. Mix Metal Salt and Tricarboxylate Linker solvent 2. Add Solvent System (e.g., DMF, Formic Acid) reagents->solvent heating 3. Solvothermal Reaction (Controlled Temperature & Time) solvent->heating cooling 4. Cool to Room Temperature heating->cooling collection 5. Product Collection (Filtration/Centrifugation) cooling->collection washing 6. Sequential Washing (DMF, Water, Acetone) collection->washing drying 7. Drying (Vacuum Oven) washing->drying characterization 8. Characterization (PXRD, SEM, etc.) drying->characterization

Caption: A generalized workflow for the solvothermal synthesis of MOFs.

troubleshooting_logic Troubleshooting Logic for Poor MOF Crystallinity start Problem: Amorphous or Poorly Crystalline Product check_kinetics Are reaction kinetics too fast? start->check_kinetics solution_kinetics Action: Lower reaction temperature check_kinetics->solution_kinetics Yes check_modulator Is a modulator being used? check_kinetics->check_modulator No success Improved Crystallinity solution_kinetics->success solution_modulator Action: Introduce a modulator (e.g., Acetic Acid) check_modulator->solution_modulator No check_solvent Is the solvent appropriate? check_modulator->check_solvent Yes solution_modulator->success solution_solvent Action: Try different solvents or mixtures check_solvent->solution_solvent No check_solvent->success Yes solution_solvent->success

Caption: A decision tree for troubleshooting poor crystallinity in MOF synthesis.

References

stability of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid under acidic and basic conditions?

A1: The main stability concerns for this molecule involve the potential for decarboxylation of the carboxylic acid groups, particularly those at the 2-position of the outer pyridine rings, and general degradation of the terpyridine core under harsh conditions. The rate of these degradation processes is expected to be dependent on pH, temperature, and the presence of catalysts.

Q2: Is decarboxylation a likely degradation pathway?

A2: Yes, decarboxylation is a known degradation pathway for pyridinecarboxylic acids, especially for acids with the carboxyl group at the 2-position (picolinic acid analogues).[1][2][3] The stability of the carboxylic acid groups in 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid will be influenced by the pH of the solution. Studies on simpler pyridinecarboxylic acids have shown that the rate of decarboxylation is often maximal around the isoelectric pH of the molecule.[2][4]

Q3: What is the expected stability of the terpyridine core?

Q4: How can I monitor the stability of my compound during an experiment?

A4: The stability of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[8][9][10][11] A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradation products. This typically involves subjecting the compound to forced degradation conditions to generate degradants and ensure the analytical method can resolve them.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected decrease in the concentration of the parent compound over time. Degradation of the compound under the experimental conditions (e.g., pH, temperature, light exposure).Perform a forced degradation study to identify the conditions causing instability. Adjust the experimental parameters, such as buffering the solution to a more stable pH range or protecting the sample from light.
Appearance of new, unidentified peaks in the HPLC chromatogram. Formation of degradation products.Characterize the degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to understand the degradation pathway. This information can help in modifying the experimental conditions to minimize degradation.
Poor reproducibility of experimental results. Inconsistent stability of the compound across different experimental runs.Ensure tight control over experimental parameters such as pH, temperature, and storage conditions. Prepare fresh solutions of the compound for each experiment if instability is suspected.
Changes in the physical appearance of the sample (e.g., color change). Significant degradation or formation of colored byproducts.Correlate the physical changes with analytical data (e.g., HPLC) to confirm degradation. Investigate the nature of the colored species, which may provide clues about the degradation mechanism.

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential for establishing the intrinsic stability of a molecule and developing stability-indicating analytical methods.[12][13]

Objective: To investigate the stability of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid under various stress conditions.

Materials:

  • 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of water and a small amount of organic solvent if needed for solubility) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep one set at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Maintain the same temperature and time conditions as the acid hydrolysis study.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature and monitor at various time points.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60 °C) in the dark.

    • Photostability: Expose the solid compound and the stock solution to UV and visible light according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis. Analyze the samples alongside a control sample (unstressed compound) to determine the percentage of degradation and identify any degradation products.

  • Data Analysis: Calculate the percentage of the remaining parent compound and the relative peak areas of any degradation products.

Data Presentation

Table 1: Potential Degradation Pathways and Contributing Factors

Degradation Pathway Description Favorable Conditions Potential Degradation Products
Decarboxylation Loss of a carboxyl group as carbon dioxide. Most likely to occur at the 2-positions of the outer pyridine rings.[1][2][3]Elevated temperature, acidic or near-isoelectric pH.2-(4-carboxypyridin-2-yl)-6-(pyridin-2-yl)pyridine-4-carboxylic acid and further decarboxylated species.
Hydrolysis of Carboxylic Acid Groups While carboxylic acids are generally stable to hydrolysis, extreme conditions could potentially lead to reactions. However, this is less likely than decarboxylation.Very high temperatures and extreme pH.Not a primary expected pathway under typical experimental conditions.
Ring Opening/Degradation of Terpyridine Core Cleavage of the pyridine rings.Harsh oxidative conditions, extreme pH combined with high temperature.Complex mixture of smaller, more polar molecules.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution acid Acidic (0.1M & 1M HCl) stock->acid base Basic (0.1M & 1M NaOH) stock->base oxidation Oxidative (3% H2O2) stock->oxidation thermal Thermal (60°C) stock->thermal photo Photolytic (UV/Vis Light) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

Decarboxylation_Mechanism start 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid Initial Compound intermediate Zwitterionic Intermediate Proton transfer facilitates CO2 loss start->intermediate + H+ - H+ product Decarboxylated Product Loss of CO2 at the 2-position intermediate->product - CO2

Caption: Putative decarboxylation at the 2-position.

References

strategies to enhance the luminescence quantum yield of lanthanide-terpyridine complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the luminescence quantum yield of lanthanide-terpyridine complexes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that limit the luminescence quantum yield of my lanthanide-terpyridine complexes?

A1: The overall luminescence quantum yield (Φ) is a product of the sensitization efficiency (η_sens) of the terpyridine ligand (the "antenna") and the intrinsic quantum yield of the lanthanide ion (Φ_Ln). Several factors can limit this:

  • Inefficient Energy Transfer: The energy absorbed by the terpyridine ligand may not be efficiently transferred to the lanthanide ion. This is often due to a mismatch between the ligand's triplet state energy and the accepting energy level of the lanthanide.[1]

  • Non-Radiative Deactivation: The excited state of the lanthanide ion can be deactivated through non-radiative pathways, primarily through vibrational quenching from high-energy oscillators like O-H, N-H, and C-H bonds in coordinated solvent molecules or the ligand itself.[2][3]

  • Back Energy Transfer: If the energy gap between the ligand's triplet state and the lanthanide's emissive level is too small, energy can transfer back to the ligand, quenching the luminescence.[1]

  • Concentration Quenching: At high concentrations, interactions between complexes can lead to self-quenching.

  • Photoinduced Electron Transfer (PeT): For certain lanthanides like Eu(III), an electron transfer from the excited antenna to the metal ion can be an effective quenching process.[4]

Q2: How can I optimize the "antenna effect" for better sensitization?

A2: Optimizing the antenna effect is crucial for achieving high quantum yields.[5] This involves modifying the terpyridine ligand to:

  • Increase Molar Absorptivity: Introduce chromophores to the terpyridine scaffold to enhance its ability to absorb light at the desired excitation wavelength.[2]

  • Tune the Triplet State Energy: The triplet state energy (T1) of the ligand should be appropriately positioned above the emissive energy level of the lanthanide ion. For Tb(III) (emits from ⁵D₄ at ~20,500 cm⁻¹), the optimal T1 is around 22,500-24,500 cm⁻¹. For Eu(III) (emits from ⁵D₀ at ~17,200 cm⁻¹), the optimal T1 is around 19,000-21,000 cm⁻¹.[1]

  • Facilitate Efficient Intersystem Crossing (ISC): The ligand should efficiently transition from its excited singlet state (S1) to its triplet state (T1) to enable energy transfer to the lanthanide.

  • Suppress Photoinduced Electron Transfer (PeT): For Eu(III) complexes, introducing electron-withdrawing groups to the antenna can make it less reducing and suppress PeT quenching.[4]

Q3: What is the role of the solvent, and how can I minimize solvent-induced quenching?

A3: Solvent molecules, particularly those with high-energy vibrational modes like water (O-H bonds), can coordinate to the lanthanide ion and act as highly effective quenchers of luminescence.[2][3]

  • Use Deuterated Solvents: Replacing O-H bonds with O-D bonds (e.g., using D₂O instead of H₂O) significantly reduces vibrational quenching because the lower frequency of O-D vibrations has a poorer energy match with the lanthanide's excited state.[2]

  • Saturate the Coordination Sphere: Design the terpyridine-based ligand to be polydentate, wrapping around and saturating the lanthanide ion's coordination sphere to prevent solvent molecules from binding directly.[2]

  • Aprotic Solvents: When possible, use aprotic solvents that lack O-H or N-H bonds.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Luminescence 1. Inefficient Energy Transfer: Poor match between ligand triplet energy and lanthanide accepting level.[1]- Characterize Ligand Photophysics: Measure the phosphorescence of the free ligand or a Gd(III) analogue at 77K to determine its triplet state energy. - Modify Ligand Structure: Synthetically alter the terpyridine ligand to raise or lower its triplet energy for a better match.
2. Quenching by Solvent: Coordinated water or other high-energy oscillators are deactivating the excited state.[2][3]- Measure Lifetimes in H₂O vs. D₂O: A significant increase in lifetime in D₂O confirms quenching by water.[2] - Use Deuterated Solvents: Perform measurements in deuterated solvents. - Redesign Ligand: Increase the denticity of the ligand to better shield the lanthanide ion.
3. Incorrect Excitation Wavelength: Not exciting at the ligand's absorption maximum.- Record an Excitation Spectrum: Monitor the lanthanide's emission while scanning the excitation wavelength to find the optimal value.
4. Photoinduced Electron Transfer (PeT): (Especially for Eu³⁺) The excited ligand is quenched by transferring an electron to the metal.[4]- Introduce Electron-Withdrawing Groups: Modify the terpyridine ligand with groups like -CF₃ or -CN to make it less reducing.[4]
Short Luminescence Lifetime 1. Vibrational Quenching: Presence of O-H, N-H, or C-H oscillators near the lanthanide ion.[3]- Fluorinate/Deuterate the Ligand: Replace C-H bonds with C-F or C-D bonds, which have lower vibrational energies. - Exclude Water: Ensure rigorous drying of solvents and the complex.
2. Back Energy Transfer: The ligand's triplet state is too close in energy to the lanthanide's emissive state.[1]- Redesign the Antenna: Choose a terpyridine derivative with a higher triplet energy. An energy gap of >1800 cm⁻¹ is often cited as a guideline.[1]
Inconsistent Quantum Yield Measurements 1. Inner Filter Effects: The solution is too concentrated, leading to reabsorption of emitted light.- Work with Dilute Solutions: Ensure the absorbance at the excitation wavelength is below 0.1 (ideally <0.05).
2. Reference Standard Issues: The quantum yield standard is unstable or its quantum yield is solvent-dependent.- Use a Well-Characterized Standard: Use a stable, well-documented standard (e.g., quinine sulfate in 0.5 M H₂SO₄, or a well-known luminescent complex). - Match Solvent Conditions: Ensure the solvent for the sample and standard are the same or have a similar refractive index.
3. Oxygen Quenching: Dissolved oxygen can quench the triplet state of the ligand.- Degas the Solution: Purge the solution with an inert gas like argon or nitrogen before measurement.

Quantitative Data Summary

The following table summarizes quantum yield (Φ) and lifetime (τ) data for representative lanthanide complexes, illustrating the impact of different strategic modifications.

Complex TypeLanthanideModification StrategySolventQuantum Yield (Φ)Lifetime (τ)Reference
do3a-based carbostyril antennaEu(III)5-Fluorination of antenna (suppresses PeT)CD₃OD~5%-[4]
do3a-based carbostyril antennaTb(III)5-Fluorination of antennaCD₃OD~21.7%-[4]
2-hydroxyisophthalamide (IAM)Tb(III)Octadentate, all-oxygen donorsAqueousup to ~60%-[2]
H(2,2)-1,2-HOPOEu(III)Reduced denticity allowing water coordinationAqueous3.6%0.48 ms (H₂O)[2]
H(2,2)-1,2-HOPOEu(III)Reduced denticity allowing water coordinationD₂O-1.22 ms (D₂O)[2]
DO3A with aryl ketone antennaEu(III)Long-wavelength excitation antennaWaterup to 18%-[6]

Experimental Protocols

Key Experiment: Measurement of Overall Luminescence Quantum Yield (Relative Method)

This protocol describes the determination of the luminescence quantum yield (Φ_sample) of a lanthanide-terpyridine complex relative to a well-characterized standard (Φ_std).

1. Materials and Instruments:

  • Calibrated spectrofluorometer with corrected excitation and emission spectra capabilities.

  • UV-Vis spectrophotometer.

  • 1 cm path length quartz cuvettes.

  • Volumetric flasks and pipettes.

  • Lanthanide-terpyridine complex (sample).

  • Quantum yield standard (e.g., [Ru(bpy)₃]Cl₂ in water, Φ = 0.028; or a previously published lanthanide complex with a known quantum yield).

  • High-purity, spectroscopy-grade solvent.

2. Procedure:

  • Step 1: Prepare Stock Solutions:

    • Prepare stock solutions of both the sample and the standard in the same solvent.

  • Step 2: Prepare a Series of Dilutions:

    • For both the sample and the standard, prepare a series of at least four dilutions. The concentrations should be chosen so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to minimize inner filter effects.

  • Step 3: Measure UV-Vis Absorbance:

    • Record the absorbance spectrum for each dilution of the sample and the standard. Note the absorbance value at the chosen excitation wavelength (λ_ex).

  • Step 4: Measure Luminescence Spectra:

    • Set the excitation wavelength on the spectrofluorometer to λ_ex (the same wavelength used for the absorbance measurements).

    • For each dilution, record the corrected emission spectrum over the entire emission range of the lanthanide complex.

    • Ensure experimental conditions (e.g., excitation/emission slit widths, temperature) are identical for both the sample and the standard.

  • Step 5: Data Analysis:

    • For each spectrum, integrate the total luminescence intensity (I).

    • Plot the integrated luminescence intensity versus absorbance at λ_ex for both the sample and the standard.

    • Determine the slope of the resulting straight lines for both the sample (Grad_sample) and the standard (Grad_std).

  • Step 6: Calculate the Quantum Yield:

    • The quantum yield of the sample is calculated using the following equation:

      Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

      Where:

      • Φ is the quantum yield.

      • Grad is the gradient from the plot of integrated intensity vs. absorbance.

      • η is the refractive index of the solvent used for the sample and standard solutions (if the solvents are the same, this term cancels out).

Visualizations

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Initial Characterization cluster_2 Phase 3: Troubleshooting & Optimization A 1. Define Target Lanthanide (e.g., Eu³⁺, Tb³⁺) B 2. Select/Design Terpyridine Antenna (Match Triplet Energy) A->B C 3. Synthesize Complex B->C D 4. Measure Absorbance & Excitation Spectra C->D E 5. Measure Emission Spectrum D->E F 6. Measure Luminescence Lifetime (τ) E->F G 7. Quantum Yield (Φ) Low? F->G H Check for Quenching: - Solvent (H₂O vs D₂O) - Oxygen (Degas) G->H Yes I Re-evaluate Antenna: - Triplet Energy Mismatch? - PeT Quenching? G->I Yes L Optimized Complex G->L No J 8. Modify Ligand Structure H->J I->J K 9. Re-synthesize & Re-characterize J->K K->D

Caption: Workflow for enhancing luminescence quantum yield.

G cluster_quenching Quenching / Loss Pathways GS Ground State (S₀) S1 Antenna Singlet State (S₁) GS->S1 1. Light Absorption (Excitation) S1->GS Loss T1 Antenna Triplet State (T₁) S1->T1 2. Intersystem Crossing (ISC) S1_Quench Fluorescence S1->S1_Quench T1->GS Loss Ln_Excited Lanthanide Emissive State (e.g., ⁵D₀ for Eu³⁺) T1->Ln_Excited 3. Energy Transfer (EnT) T1_Quench Phosphorescence T1->T1_Quench T1_Back Back Energy Transfer T1->T1_Back Ln_Excited->T1 Loss Ln_Ground Lanthanide Ground State (e.g., ⁷Fⱼ for Eu³⁺) Ln_Excited->Ln_Ground 4. Luminescence (Emission) Ln_Excited->Ln_Ground Loss Ln_Quench Non-Radiative Decay (Vibrational Quenching) Ln_Excited->Ln_Quench

Caption: Energy transfer and deactivation pathways.

References

minimizing impurities in the large-scale synthesis of [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid. The focus is on minimizing impurities through a robust synthetic route involving a furan-based precursor.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient and environmentally friendly method for the large-scale synthesis of [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid?

A1: A highly efficient and greener synthetic route involves a two-stage process.[1][2] First, a furan-functionalized terpyridine, 4'-(furan-2-yl)-[2,2':6',2''-terpyridine]-4,4''-dicarboxylic acid, is synthesized via a one-pot Kröhnke-type reaction. This intermediate is then oxidized using potassium permanganate to yield the final tricarboxylic acid product. This "furan pathway" is advantageous as it utilizes furfural, a renewable biomass-derived reagent, and avoids many of the hazardous reagents and solvents found in other methods.[2]

Q2: What are the common impurities I should be aware of during the synthesis?

A2: Impurities can arise in both stages of the synthesis.

  • During the Kröhnke-type reaction to form the furan intermediate:

    • Isomeric Terpyridines: Side reactions can lead to the formation of isomeric terpyridines, such as 6′-aryl-2,2′:4′,2″-terpyridine, due to a 1,2-attack of the enolate on the intermediate chalcone instead of the expected 1,4-conjugate addition.[3][4]

    • Incomplete Reaction: Unreacted starting materials or intermediate products of the condensation can remain.

    • Alternative Condensation Products: Under certain conditions, alternative condensation products, such as cyclohexanol derivatives, have been observed.[3][4]

  • During the permanganate oxidation of the furan intermediate:

    • Incompletely Oxidized Material: The reaction may not go to completion, leaving residual furan-substituted terpyridine.

    • Over-oxidation and Ring Opening: While the furan ring is selectively cleaved, harsh conditions can potentially lead to the degradation of the pyridine rings.

    • Manganese Dioxide (MnO₂): This is a byproduct of the permanganate reduction and needs to be completely removed during workup.

Q3: How can I purify the final [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid product?

A3: Purification of the final product is crucial. Due to the presence of three carboxylic acid groups, the molecule is likely to have low solubility in many organic solvents.

  • Precipitation and Washing: After the oxidation reaction, the product is typically precipitated by adjusting the pH. Thorough washing of the precipitate with water and potentially an organic solvent in which the impurities are soluble is a key step.

  • Recrystallization: If the solubility profile allows, recrystallization from a suitable solvent system can be effective. Given the polar nature of the molecule, polar protic solvents or mixtures with water might be appropriate.

  • Column Chromatography: This may be challenging on a large scale due to the low solubility of the product. However, for smaller scales or for the purification of the less polar furan-intermediate, silica gel chromatography can be employed.

Troubleshooting Guides

Issue 1: Low Yield of the Furan-Terpyridine Intermediate
Question Possible Cause Troubleshooting Steps
My reaction yield is significantly lower than expected. Purity of Reagents: Impurities in the 2-acetylpyridine derivative or the furan-2-carboxaldehyde can inhibit the reaction.- Ensure all starting materials are of high purity. Recrystallize or distill if necessary.- Use fresh, high-quality potassium hydroxide and aqueous ammonia.
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stirring can lead to incomplete reaction or side product formation.- Maintain the reaction at room temperature with vigorous stirring to ensure proper mixing of the reagents.- Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Precipitation Issues: The product is isolated by precipitation. If it does not precipitate efficiently, the yield will be low.- Ensure the ethanol/water ratio is appropriate to induce precipitation upon cooling.- If the product remains in solution, carefully reduce the solvent volume under reduced pressure to encourage precipitation.
Issue 2: Incomplete Oxidation of the Furan-Terpyridine Intermediate
Question Possible Cause Troubleshooting Steps
My final product is contaminated with the furan-terpyridine starting material. Insufficient Oxidant: Not enough potassium permanganate was used to fully oxidize the furan ring.- Carefully control the stoichiometry of the reactants. Ensure a sufficient excess of potassium permanganate is used.- Add the potassium permanganate solution portion-wise to maintain a slight purple color, indicating an excess of the oxidant.
Low Reaction Temperature: The oxidation may be too slow at lower temperatures.- Gently heat the reaction mixture if the reaction is sluggish at room temperature. However, avoid excessive heat which can lead to side reactions.
Poor Solubility: The furan-terpyridine intermediate may not be fully dissolved, leading to incomplete reaction.- Ensure the starting material is adequately suspended or dissolved in the aqueous basic solution before adding the permanganate.
Issue 3: Difficulty in Removing Manganese Dioxide (MnO₂) Byproduct
Question Possible Cause Troubleshooting Steps
A brown precipitate of MnO₂ is co-precipitating with my product. Inadequate Workup: The workup procedure is not effectively removing the MnO₂.- After the reaction is complete (the purple color of permanganate has disappeared), add a reducing agent like sodium bisulfite or oxalic acid to quench any excess permanganate and help dissolve the MnO₂.- Filter the hot reaction mixture to remove the MnO₂ before acidifying to precipitate the product.

Experimental Protocols

Synthesis of 4'-(furan-2-yl)-[2,2':6',2''-terpyridine]-4,4''-dicarboxylic acid (Furan-Terpyridine Intermediate)

This protocol is adapted from established procedures for similar furan-containing terpyridines.[5]

Materials:

  • 4-carboxy-2-acetylpyridine

  • Furan-2-carboxaldehyde

  • Potassium hydroxide (KOH)

  • Aqueous ammonia (25%)

  • Ethanol

  • Deionized water

Procedure:

  • In a large reaction vessel, dissolve 4-carboxy-2-acetylpyridine (2 equivalents) in ethanol.

  • To this solution, add furan-2-carboxaldehyde (1 equivalent).

  • Slowly add a solution of potassium hydroxide (2.4 equivalents) in a small amount of water, followed by the aqueous ammonia solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the product will precipitate from the reaction mixture.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration.

  • Wash the precipitate thoroughly with cold 50% ethanol/water until the washings are colorless.

  • Dry the product under vacuum to yield the furan-terpyridine intermediate.

Oxidation to [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid

This protocol is based on the permanganate-mediated oxidation of furan rings on heterocyclic systems.[2]

Materials:

  • 4'-(furan-2-yl)-[2,2':6',2''-terpyridine]-4,4''-dicarboxylic acid

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (optional, for workup)

  • Deionized water

Procedure:

  • Suspend the furan-terpyridine intermediate in an aqueous solution of sodium hydroxide.

  • Prepare a solution of potassium permanganate in deionized water.

  • Slowly add the potassium permanganate solution to the stirred suspension of the furan-terpyridine at room temperature. The purple color of the permanganate should disappear as it reacts. Continue addition until a faint, persistent pink or purple color remains.

  • Stir the reaction mixture until the furan-terpyridine is completely consumed (monitor by TLC or LC-MS).

  • (Optional) Add a small amount of sodium bisulfite to quench any excess permanganate and reduce the manganese dioxide to soluble manganese salts.

  • Filter the reaction mixture to remove any manganese dioxide precipitate.

  • Cool the filtrate in an ice bath and slowly acidify with hydrochloric acid to precipitate the tricarboxylic acid product.

  • Collect the white precipitate by filtration.

  • Wash the product thoroughly with cold deionized water to remove any inorganic salts.

  • Dry the final product under vacuum.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of furan-substituted terpyridine intermediates, which is the critical first step in the production of [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid.

Starting AldehydeStarting AcetylpyridineBaseSolventReaction TimeYieldReference
4,5-dimethylfuran-2-furaldehyde2-acetylpyridineKOH / aq. NH₃Ethanol72 h48%[5]
5-(1,3-dioxolan-2-yl)-2-furaldehyde2-acetylpyridineKOH / aq. NH₃EthanolNot specifiedModerate[6]

Visualizations

Experimental Workflow for the Synthesis of [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid

experimental_workflow cluster_stage1 Stage 1: Furan-Terpyridine Synthesis cluster_stage2 Stage 2: Oxidation start1 4-carboxy-2-acetylpyridine + Furan-2-carboxaldehyde react1 One-pot Kröhnke Reaction (KOH, aq. NH₃, Ethanol, RT) start1->react1 precipitate1 Precipitation & Filtration react1->precipitate1 intermediate 4'-(furan-2-yl)-[2,2':6',2''-terpyridine] -4,4''-dicarboxylic acid precipitate1->intermediate start2 Furan-Terpyridine Intermediate intermediate->start2 react2 Permanganate Oxidation (KMnO₄, NaOH, H₂O) start2->react2 workup Workup & Acidification react2->workup final_product [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid workup->final_product

Caption: A two-stage experimental workflow for the synthesis of the target molecule.

Logical Relationship of Potential Impurities

impurity_formation cluster_synthesis Kröhnke-type Synthesis cluster_pathways Reaction Pathways start Starting Materials (Carboxy-acetylpyridine + Furan-aldehyde) chalcone Chalcone Intermediate start->chalcone Condensation incomplete Incomplete Reaction (Unreacted starting materials/intermediates) start->incomplete desired_path Desired Product (1,4-conjugate addition) chalcone->desired_path side_path Isomeric Impurity (1,2-attack) chalcone->side_path

Caption: Formation pathways for the desired product and potential impurities.

References

Validation & Comparative

comparing the catalytic activity of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid with isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the realm of organic synthesis, the quest for efficient and selective catalysts is paramount. This guide provides a detailed comparison of the catalytic activity of two pyridine-based carboxylic acids: 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid and isonicotinic acid. While direct comparative studies are limited, this analysis leverages data from reactions where these molecules, or their close structural analogs, have demonstrated significant catalytic potential. This report is intended for researchers, scientists, and professionals in drug development seeking to understand the catalytic capabilities of these compounds.

Overview of Catalytic Applications

2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid , a terpyridine derivative also known as [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid, is widely recognized for its role as a ligand in forming catalytically active metal complexes and metal-organic frameworks (MOFs).[1][2] Its multiple nitrogen and carboxylic acid sites allow for the chelation of metal ions, thereby modulating their catalytic properties.[1] While its direct application as an organocatalyst is not extensively documented, the catalytic activity of its constituent pyridine-carboxylic acid moieties can be inferred from studies on simpler analogs. For instance, pyridine-2-carboxylic acid, a structural component, has been shown to be an effective catalyst.[1]

Isonicotinic acid , or 4-pyridinecarboxylic acid, has established applications as an organocatalyst in various multi-component reactions.[3] It is also utilized as a ligand in the synthesis of coordination polymers and MOFs with catalytic functionalities.[4] Its simpler structure and commercial availability make it an attractive option for various catalytic transformations.

Quantitative Performance Data

To provide a clear comparison, this section presents quantitative data on the catalytic performance of isonicotinic acid and a representative analog of the terpyridine's catalytic units, pyridine-2-carboxylic acid, in facilitating specific organic syntheses.

Table 1: Catalytic Performance in the Synthesis of Pyranopyrazoles using Isonicotinic Acid

EntryAldehydeProductTime (min)Yield (%)
14-ClC₆H₄CHO5a1596
24-BrC₆H₄CHO5b2094
34-O₂NC₆H₄CHO5c1098
43-O₂NC₆H₄CHO5d1295
5C₆H₅CHO5e2590
64-CH₃C₆H₄CHO5f3088
74-CH₃OC₆H₄CHO5g3585

Reaction Conditions: Aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), and isonicotinic acid (0.015 g) at 80 °C under solvent-free conditions.

Table 2: Catalytic Performance in the Synthesis of Pyrazolo[3,4-b]quinolinones using Pyridine-2-carboxylic Acid

EntryAldehyde1,3-Dione5-AminopyrazoleProductTime (min)Yield (%)
1BenzaldehydeDimedone3-methyl-1-phenyl-1H-pyrazol-5-amine4c598
24-ChlorobenzaldehydeDimedone3-methyl-1-phenyl-1H-pyrazol-5-amine4d296
34-NitrobenzaldehydeDimedone3-methyl-1-phenyl-1H-pyrazol-5-amine4g1084
4Benzaldehyde1,3-Cyclohexanedione3-methyl-1-phenyl-1H-pyrazol-5-amine4k497
54-Chlorobenzaldehyde1,3-Cyclohexanedione3-methyl-1-phenyl-1H-pyrazol-5-amine4l295

Reaction Conditions: Aldehyde (2 mmol), 1,3-dione (2 mmol), 5-aminopyrazole (2 mmol), and pyridine-2-carboxylic acid (20 mol%) in ethanol (3 mL) at 60 °C.[1] The catalyst was also shown to be recyclable for up to four cycles without a significant loss in activity.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to facilitate replication and further research.

Synthesis of Pyranopyrazoles Catalyzed by Isonicotinic Acid

Procedure: A mixture of an aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), and isonicotinic acid (0.015 g) is stirred at 80 °C under solvent-free conditions for the appropriate time as indicated in Table 1. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and washed with hot ethanol. The solid product is then collected by filtration and recrystallized from ethanol to afford the pure pyranopyrazole derivative.

Synthesis of Pyrazolo[3,4-b]quinolinones Catalyzed by Pyridine-2-carboxylic Acid

Procedure: In a round-bottom flask, a mixture of an aldehyde (2 mmol), a 1,3-dione (2 mmol), a 5-aminopyrazole (2 mmol), and pyridine-2-carboxylic acid (20 mol%) in ethanol (3 mL) is stirred at 60 °C for the duration specified in Table 2.[1] The reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and water (9 mL) is added with stirring. The precipitated solid is collected by filtration. For catalyst recycling, the filtrate is heated at 60 °C under reduced pressure to recover the pyridine-2-carboxylic acid for subsequent runs.[1]

Mechanistic Insights and Workflow Diagrams

The catalytic cycles for these reactions are believed to proceed through a series of condensation and cyclization steps, activated by the acidic nature of the catalysts.

G cluster_0 Synthesis of Pyranopyrazoles A Aldehyde + Malononitrile B Knoevenagel Adduct A->B Isonicotinic Acid E Michael Addition B->E C Hydrazine + Ethyl Acetoacetate D Pyrazolone Intermediate C->D D->E F Cyclization & Dehydration E->F Isonicotinic Acid G Pyranopyrazole Product F->G

Catalytic pathway for pyranopyrazole synthesis.

G cluster_1 Synthesis of Pyrazolo[3,4-b]quinolinones H Aldehyde + 1,3-Dione I Knoevenagel Adduct H->I P2CA K Michael Addition I->K J 5-Aminopyrazole J->K L Intramolecular Cyclization K->L M Dehydration L->M P2CA N Pyrazolo[3,4-b]quinolinone M->N

References

alternative ligands to [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid for luminescent MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of alternative organic ligands to the commonly used [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid (H3tcta) for the synthesis of luminescent metal-organic frameworks (MOFs). This document outlines the performance of various ligand classes, supported by experimental data, to aid in the rational design of novel luminescent materials.

The development of luminescent MOFs is a rapidly expanding field with significant potential in applications such as chemical sensing, bio-imaging, and solid-state lighting. The choice of the organic ligand is a critical determinant of the resulting MOF's photophysical properties. While H3tcta is a well-established ligand for constructing highly luminescent MOFs, a diverse range of alternative ligands offers opportunities to fine-tune emission wavelengths, enhance quantum yields, and introduce new functionalities. This guide explores several key classes of alternative ligands, including those based on pyridine, imidazole, pyrazole, and pyrimidine cores functionalized with carboxylic acids.

Performance Comparison of Alternative Ligands

The following tables summarize the key photoluminescent properties of MOFs constructed from various alternative ligands. The data presented is extracted from published literature and is intended to provide a comparative overview. It is important to note that direct comparison can be influenced by variations in synthesis conditions, metal centers, and measurement techniques.

Table 1: Pyridine-Based Ligands

LigandMOF CompositionEmission Max (nm)Quantum Yield (%)LifetimeReference
Pyridine-3,5-dicarboxylic acid (H2PDC)[Tb2(PDC)2(SO4)(H2O)6]·2H2O545Not ReportedNot Reported[1]
2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid (H3PIDC)[Cd(HPIDC)(H2O)]~450Not ReportedNot Reported[2]
2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid (H3PIDC)[Zn(HPIDC)(H2O)]~450Not ReportedNot Reported[2]
2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid (H3PIDC)[Eu3(HPIDC)4(H2O)8]·NO3·4H2O615Not ReportedNot Reported[2]
2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acid (H3PIDC)[Tb3(HPIDC)4(H2O)8]·Cl·4H2O545Not ReportedNot Reported[2]

Table 2: Imidazole, Pyrazole, and Pyrimidine-Based Ligands

LigandMOF CompositionEmission Max (nm)Quantum Yield (%)LifetimeReference
1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid (H4L){[Zn3(HL)2H2O]·4H2O}~400Not ReportedNot Reported[3]
Pyrimidine-4,6-dicarboxylic acid (H2pmdc){[Pb5(μ3-OH)(μ3-NO3)3(μ6-pmdc)3]·H2O}~4701.7Not Reported[4][5][6][7][8]
1-(4-(1H-imidazol-5-yl)phenyl)-1H-1,2,4-triazole & 5-nitroisophthalic acid[Zn(1-L1-TZ)(NO2mbda)]·H2ONot Reported2.158 ns[9]
4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole & 4,4′-oxybis(benzoic acid)[Zn2(OBA)2(4-NH2-3,5-(L1)2-TZ)·3DMF·4H2O]Not Reported186.27 ns[9]

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and characterization of luminescent MOFs, based on common practices reported in the literature.[10][11][12][13][14]

Solvothermal Synthesis of Luminescent MOFs

This method is widely used for the synthesis of crystalline MOFs.

Materials:

  • Metal salt (e.g., Zn(NO3)2·6H2O, Cd(NO3)2·4H2O, Tb(NO3)3·6H2O, Eu(NO3)3·6H2O)

  • Organic ligand (e.g., H2PDC, H3PIDC, H4L, H2pmdc)

  • Solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, water)

  • Teflon-lined stainless-steel autoclave or glass vial

Procedure:

  • In a typical synthesis, the metal salt and the organic ligand are dissolved in a solvent or a mixture of solvents in a Teflon-lined autoclave or a glass vial.

  • The molar ratio of metal to ligand and the concentration of the reactants are crucial parameters that can influence the final product and should be optimized.

  • The mixture is often sonicated to ensure homogeneity.

  • The sealed vessel is then placed in a programmable oven and heated to a specific temperature (typically between 80 and 180 °C) for a period ranging from several hours to a few days.

  • After the reaction, the oven is cooled down slowly to room temperature to allow for the formation of well-defined crystals.

  • The resulting crystalline product is collected by filtration or centrifugation, washed with fresh solvent to remove unreacted starting materials, and dried under vacuum.

Measurement of Photoluminescence Quantum Yield

The absolute photoluminescence quantum yield (PLQY) of solid-state samples can be determined using an integrating sphere.[15][16][17]

Equipment:

  • Fluorometer equipped with an integrating sphere

  • Excitation light source (e.g., Xenon lamp)

  • Detector (e.g., photomultiplier tube)

Procedure:

  • The solid sample is placed in a sample holder within the integrating sphere.

  • The sample is excited at a specific wavelength, and the emission spectrum is recorded.

  • A reference measurement is performed with the empty sample holder to account for the sphere's response and any background signal.

  • A second reference measurement is taken with the sample holder containing a standard diffuse reflector (e.g., BaSO4) to determine the total number of photons from the excitation source.

  • The quantum yield is calculated by comparing the number of emitted photons from the sample to the number of absorbed photons.

Measurement of Luminescence Lifetime

The luminescence lifetime can be measured using time-correlated single-photon counting (TCSPC).[18][19]

Equipment:

  • Pulsed light source (e.g., laser diode or LED)

  • Sample holder

  • Emission monochromator

  • Single-photon sensitive detector

  • TCSPC electronics

Procedure:

  • The solid sample is excited with a short pulse of light.

  • The time delay between the excitation pulse and the arrival of the first emitted photon at the detector is measured.

  • This process is repeated many times, and a histogram of the time delays is constructed.

  • The luminescence lifetime is determined by fitting the decay curve of the histogram to an exponential function.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the design and characterization of luminescent MOFs.

Ligand_Structure_Property Ligand Structure vs. Luminescent Properties cluster_ligand Ligand Design cluster_properties Luminescent Properties Heterocyclic_Core Heterocyclic Core (Pyridine, Imidazole, etc.) Emission_Wavelength Emission Wavelength Heterocyclic_Core->Emission_Wavelength Influences energy levels Quantum_Yield Quantum Yield Heterocyclic_Core->Quantum_Yield Rigidity impacts efficiency Functional_Groups Functional Groups (-COOH, -NH2, etc.) Functional_Groups->Quantum_Yield Affects non-radiative decay Conjugation π-Conjugation Length Conjugation->Emission_Wavelength Shifts emission (red/blue) Lifetime Luminescence Lifetime MOF_Workflow Experimental Workflow for Luminescent MOFs Start Ligand & Metal Selection Synthesis Solvothermal Synthesis Start->Synthesis Isolation Isolation & Washing Synthesis->Isolation Characterization Structural & Purity Characterization (PXRD, TGA) Isolation->Characterization Luminescence_Analysis Photoluminescence Spectroscopy Characterization->Luminescence_Analysis Data_Analysis Quantum Yield & Lifetime Determination Luminescence_Analysis->Data_Analysis End Material Evaluation Data_Analysis->End

References

performance of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid-based sensors vs. traditional methods

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of highly sensitive sensors based on 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid is poised to revolutionize the detection of antibiotics. This guide provides a comprehensive comparison of the performance of these advanced sensors against traditional analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the detection of tetracycline, a widely used antibiotic.

For researchers, scientists, and professionals in drug development, the choice of analytical technique is paramount for accurate and efficient quantification of therapeutic compounds. This comparison guide delves into the experimental data, protocols, and underlying signaling pathways of a representative Europium-based Metal-Organic Framework (Eu-MOF) sensor, a technology enabled by ligands like 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid, and a standard HPLC method for tetracycline detection.

Performance at a Glance: Sensor vs. HPLC

The quantitative data presented below, synthesized from multiple studies, highlights the key performance differences between a representative Eu-MOF fluorescent sensor and a standard HPLC-UV method for the detection of tetracycline and its analogs.

Performance MetricEu-MOF Fluorescent SensorHigh-Performance Liquid Chromatography (HPLC)
Limit of Detection (LOD) 78 nM (for Oxytetracycline)[1]20 ng/mL (for Oxytetracycline)
Response Time Approximately 1 minute[1]15 - 30 minutes per sample
Linear Range 0.05–60 μM0.09–1 µg/mL
Sample Preparation Minimal, direct detection in solutionExtensive extraction and clean-up steps often required
Instrumentation FluorometerHPLC system with UV or MS detector
Selectivity High, tunable by ligand designGood, dependent on chromatographic separation
Real Sample Analysis Demonstrated in milk, chicken, and honey with good recoveries[1]Well-established for various matrices, including feed and milk

The Sensor's Signaling Pathway: A Glimpse into the Mechanism

The Eu-MOF sensor's ability to detect tetracycline relies on a "turn-on" fluorescence mechanism. The 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid ligand acts as an "antenna," absorbing energy and transferring it to the central Europium ion, which then emits a characteristic red light. When tetracycline binds to the MOF, this energy transfer process is enhanced, leading to a significant increase in the fluorescence signal. This process is highly sensitive to the presence of the target analyte.

G cluster_0 Eu-MOF Sensor cluster_1 Detection Process Ligand 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid Eu3_ion Europium (Eu³⁺) Ion Ligand->Eu3_ion Energy Transfer (Antenna Effect) MOF_structure Metal-Organic Framework (MOF) Ligand->MOF_structure Forms framework with Eu3_ion->MOF_structure Central metal ion Fluorescence Increased Red Fluorescence Eu3_ion->Fluorescence Energy_Transfer Enhanced Energy Transfer MOF_structure->Energy_Transfer Induces Tetracycline Tetracycline Tetracycline->MOF_structure Binds to Excitation Light Excitation (UV) Excitation->Ligand Energy_Transfer->Eu3_ion

Eu-MOF sensor signaling pathway for tetracycline detection.

Experimental Protocols: A Step-by-Step Guide

To ensure a fair and objective comparison, detailed experimental protocols for both the synthesis of the sensor's core component and the traditional HPLC method are provided below.

Synthesis of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic Acid

A more sustainable and efficient synthesis route for 4,4′,4′′-tricarboxy-2,2′:6′,2′′-terpyridine (an alternative name for the target ligand) has been developed. This method utilizes furfural, a renewable resource, and offers a lower environmental impact compared to previous methods. The synthesis involves a multi-step process that is detailed in the referenced literature.

Experimental Workflow: Sensor-Based Detection vs. HPLC

The following diagram illustrates the typical workflows for detecting tetracycline using the Eu-MOF sensor and the HPLC method, highlighting the streamlined nature of the sensor-based approach.

G cluster_0 Eu-MOF Sensor Workflow cluster_1 Traditional HPLC Workflow Sample_Prep_Sensor Minimal Sample Preparation (e.g., Dilution) Incubation Incubation with Eu-MOF Sensor Sample_Prep_Sensor->Incubation Measurement_Sensor Fluorescence Measurement Incubation->Measurement_Sensor Analysis_Sensor Data Analysis Measurement_Sensor->Analysis_Sensor Sample_Prep_HPLC Extensive Sample Preparation (Extraction, Centrifugation, Filtration) Injection Injection into HPLC System Sample_Prep_HPLC->Injection Separation Chromatographic Separation Injection->Separation Detection_HPLC UV or MS Detection Separation->Detection_HPLC Analysis_HPLC Data Analysis Detection_HPLC->Analysis_HPLC G cluster_sensor Sensor-Based Characteristics cluster_hplc HPLC Characteristics Tetracycline_Detection Tetracycline Detection Methods Sensor_Based Sensor-Based Method (e.g., Eu-MOF) Tetracycline_Detection->Sensor_Based Traditional_Method Traditional Method (e.g., HPLC) Tetracycline_Detection->Traditional_Method Direct_Detection Direct Detection Sensor_Based->Direct_Detection Separation_Based Separation-Based Detection Traditional_Method->Separation_Based Molecular_Recognition Specific Molecular Recognition Direct_Detection->Molecular_Recognition Signal_Transduction Signal Transduction (Fluorescence Change) Molecular_Recognition->Signal_Transduction High_Sensitivity High Sensitivity Signal_Transduction->High_Sensitivity Rapid_Response Rapid Response High_Sensitivity->Rapid_Response Physical_Separation Physical Separation of Components Separation_Based->Physical_Separation General_Detection General Detection (e.g., UV-Vis Absorbance) Physical_Separation->General_Detection Good_Versatility Good Versatility General_Detection->Good_Versatility Established_Method Well-Established & Validated Good_Versatility->Established_Method

References

comparative study of the stability of lanthanide complexes with 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid and EDTA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of Lanthanide Complexes: 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid vs. EDTA

Introduction

The stability of lanthanide complexes is a critical parameter in a multitude of applications, ranging from biomedical imaging and therapeutics to separation sciences. Ethylenediaminetetraacetic acid (EDTA) is a well-characterized chelating agent that forms highly stable complexes with lanthanide ions, serving as a benchmark in coordination chemistry.[1] This guide provides a comparative overview of the stability of lanthanide complexes with EDTA and 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid, a terpyridine-based ligand.

While extensive data exists for the stability of lanthanide-EDTA (Ln-EDTA) complexes, there is a notable lack of published stability constants for lanthanide complexes with 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid. Therefore, this guide will present the established data for Ln-EDTA complexes and provide the necessary experimental protocols for researchers to determine the stability constants for complexes with the terpyridine-based ligand, thereby enabling a direct comparison.

Comparative Stability Data

The stability of a complex is quantified by its stability constant (K), often expressed in its logarithmic form (log K). A higher log K value indicates a more stable complex. The stability of Ln-EDTA complexes generally increases across the lanthanide series with decreasing ionic radius (lanthanide contraction).[1]

Table 1: Stability Constants (log K) of Lanthanide-EDTA Complexes

Lanthanide Ionlog K (at 25°C, ionic strength μ=0.1)
La³⁺15.50
Ce³⁺15.98
Pr³⁺16.40
Nd³⁺16.61
Sm³⁺17.14
Eu³⁺17.35
Gd³⁺17.37
Tb³⁺17.93
Dy³⁺18.30
Ho³⁺18.57
Er³⁺18.85
Tm³⁺19.32
Yb³⁺19.51
Lu³⁺19.83

Data compiled from various sources reporting on the stability of Ln-EDTA complexes.[1]

For 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid, its structure suggests it can act as a hexadentate ligand, which would favor the formation of stable complexes with lanthanide ions.[2] However, without experimental data, a direct quantitative comparison is not possible. The experimental protocols provided in the next section can be employed to determine these values.

Experimental Protocols

The determination of stability constants is crucial for understanding the thermodynamic stability of metal complexes.[3] Potentiometric titration is a widely used and reliable method for this purpose.[4]

Potentiometric Titration for Determination of Stability Constants

Objective: To determine the stability constants of lanthanide complexes with a given ligand (e.g., 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid).

Materials and Reagents:

  • Lanthanide perchlorate or chloride salts (e.g., La(ClO₄)₃, Eu(ClO₄)₃)

  • The ligand of interest (2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid or EDTA)

  • Standardized potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (carbonate-free)

  • Standardized strong acid (e.g., HClO₄ or HCl)

  • Inert salt for maintaining constant ionic strength (e.g., KCl or NaClO₄)

  • High-purity deionized water

  • pH meter with a glass electrode

  • Autotitrator or burette

  • Thermostatted reaction vessel

  • Nitrogen gas supply for inert atmosphere

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the ligand of known concentration.

    • Prepare stock solutions of the lanthanide salts of known concentrations. Standardize these solutions using methods like EDTA titration.

    • Prepare a carbonate-free solution of a strong base (e.g., 0.1 M KOH) and standardize it against a primary standard (e.g., potassium hydrogen phthalate).

    • Prepare a solution of a strong acid (e.g., 0.1 M HClO₄).

    • Prepare a solution of an inert salt (e.g., 1.0 M KCl) to maintain a constant ionic strength.

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions to read hydrogen ion concentration ([H⁺]) rather than activity. This can be achieved by titrating a known concentration of a strong acid with a standardized strong base.

  • Ligand Protonation Constants Determination:

    • In a thermostatted vessel, place a known volume of the ligand solution and the inert salt solution.

    • Add a known amount of strong acid to protonate the ligand fully.

    • Titrate this solution with the standardized strong base, recording the pH or potential after each addition.

    • The obtained titration curve is used to calculate the protonation constants of the ligand.

  • Complex Stability Constants Determination:

    • In the same thermostatted vessel, place known volumes of the ligand solution, the lanthanide salt solution, and the inert salt solution. The metal-to-ligand ratio can be varied (e.g., 1:1, 1:2).

    • Add a known amount of strong acid.

    • Titrate the solution with the standardized strong base under an inert atmosphere of nitrogen to prevent CO₂ absorption.

    • Record the pH or potential at regular intervals.

  • Data Analysis:

    • The titration data (volume of base added vs. pH) are analyzed using specialized software (e.g., HYPERQUAD, PSEQUAD).

    • The software refines the stability constants (log K) by minimizing the difference between the experimental and calculated pH values based on a chemical model that includes the ligand protonation constants and the formation of various complex species.

Visualizations

Experimental Workflow for Stability Constant Determination

G cluster_prep Preparation cluster_calib Calibration cluster_titration Titration cluster_analysis Analysis prep_ligand Prepare Ligand Solution prep_metal Prepare Metal Ion Solution prep_base Prepare & Standardize Base calibrate Calibrate pH Electrode prep_base->calibrate ligand_titration Titrate Ligand for Protonation Constants calibrate->ligand_titration complex_titration Titrate Metal-Ligand Mixture ligand_titration->complex_titration data_analysis Analyze Data with Software (e.g., HYPERQUAD) complex_titration->data_analysis stability_constants Determine Stability Constants (log K) data_analysis->stability_constants

Caption: Workflow for determining stability constants via potentiometric titration.

Conceptual Comparison of Ligands for Lanthanide Complexation

G cluster_ligands Chelating Ligands cluster_complexes Lanthanide Complexes cluster_stability Stability Comparison edta EDTA ln_edta [Ln(EDTA)]⁻ edta->ln_edta Forms Stable Complex bpa 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid ln_bpa [Ln(BPA)]ⁿ⁺ bpa->ln_bpa Forms Complex stability_edta High Stability (log K known) ln_edta->stability_edta stability_bpa Stability to be Determined (Expected to be stable) ln_bpa->stability_bpa ln_ion Lanthanide Ion (Ln³⁺) ln_ion->ln_edta ln_ion->ln_bpa

Caption: Logical relationship in the comparative study of lanthanide complex stability.

References

Validating Theoretical Models for the Photophysical Properties of [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic Acid Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of theoretical and experimental data is crucial for understanding and predicting the photophysical behavior of novel metal complexes. This guide provides a comparative overview of the validation of theoretical models for the photophysical properties of complexes based on [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid (tctpy). It is intended for researchers, scientists, and drug development professionals working with photosensitizers and related compounds.

This guide delves into the experimental data supporting the theoretical models, details the methodologies for key experiments, and presents a comparison with alternative photosensitizers. The aim is to provide a framework for the rational design of new, highly efficient metal-based compounds for various applications, including photodynamic therapy (PDT).

Comparison of Photophysical Properties

The photophysical properties of metal complexes are dictated by the nature of the metal center and the ligand architecture. For terpyridine-based complexes, particularly with ruthenium(II), the absorption of light typically leads to metal-to-ligand charge transfer (MLCT) transitions, which are fundamental to their photosensitizing capabilities. The introduction of carboxylic acid groups, as in tctpy, can significantly influence the electronic structure and, consequently, the photophysical properties of the resulting complexes.

While specific experimental data for the homoleptic [Ru(tctpy)₂]²⁺ complex is limited in publicly available literature, we can draw comparisons with the parent [Ru(tpy)₂]²⁺ and other functionalized terpyridine complexes to understand the expected trends. Theoretical calculations, primarily using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provide invaluable insights into these properties.

Table 1: Comparison of Experimental and Theoretical Photophysical Data for Ruthenium(II) Terpyridine Complexes

ComplexExperimental λₐₑₓ (nm)Theoretical λₐₑₓ (nm)Experimental λₑₘ (nm)Theoretical λₑₘ (nm)Experimental Quantum Yield (Φ)Notes
[Ru(tpy)₂]²⁺~474~470~610-640-~1 x 10⁻⁵ - 2.5 x 10⁻³The parent complex, serves as a benchmark.[1]
[Ru(tctpy)₂]²⁺Data not availablePredicted red-shift vs. [Ru(tpy)₂]²⁺Data not availablePredicted red-shift vs. [Ru(tpy)₂]²⁺Data not availableCarboxylic groups are expected to be electron-withdrawing, potentially lowering the LUMO energy and red-shifting the absorption and emission.
Other 4'-substituted Ru(II)-tpy complexesVaries with substituentGood correlation with experimental dataVaries with substituentGood correlation with experimental dataVariesThe nature of the substituent at the 4'-position significantly tunes the photophysical properties.[2]

Table 2: Comparison with Alternative Photosensitizers

Photosensitizer ClassTypical λₐₑₓ (nm)Typical λₑₘ (nm)Typical Quantum Yield (Φ)AdvantagesDisadvantages
Porphyrins400-430 (Soret), 500-650 (Q-bands)630-7000.1 - 0.8High singlet oxygen quantum yields, clinically approved examples.Poor water solubility, aggregation in aqueous media.
Phthalocyanines670-700680-7200.2 - 0.6Strong absorption in the phototherapeutic window.Tendency to aggregate, can be challenging to synthesize and purify.
Bodipy Dyes500-650510-6600.5 - 1.0High fluorescence quantum yields, sharp absorption bands.Often lower singlet oxygen yields compared to porphyrins.
Iridium(III) Complexes350-500500-6500.1 - 1.0High phosphorescence quantum yields, tunable emission.Can be more expensive than ruthenium-based sensitizers.

Experimental Protocols

Accurate experimental data is the cornerstone for validating theoretical models. Below are detailed methodologies for key photophysical experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λₘₐₓ) and the corresponding molar extinction coefficients (ε).

Protocol:

  • Sample Preparation: Prepare a stock solution of the metal complex of known concentration (typically 10⁻³ to 10⁻⁴ M) in a suitable solvent (e.g., acetonitrile, methanol, or water, depending on solubility). From the stock solution, prepare a series of dilutions (typically in the range of 10⁻⁶ to 10⁻⁵ M).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum using a cuvette containing the pure solvent.

    • Measure the absorbance spectra of the diluted solutions over a relevant wavelength range (e.g., 200-800 nm).

    • Ensure that the maximum absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λₘₐₓ).

    • Calculate the molar extinction coefficient (ε) at each λₘₐₓ using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Fluorescence Spectroscopy

Objective: To determine the emission spectrum and the fluorescence quantum yield (Φբ).

Protocol:

  • Sample Preparation: Prepare a dilute solution of the complex with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects. The solvent should be spectroscopic grade and deoxygenated if the complex is susceptible to oxygen quenching.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), a monochromator for selecting the excitation wavelength, a sample holder, a second monochromator for analyzing the emitted light, and a detector (e.g., a photomultiplier tube).

  • Measurement:

    • Select an appropriate excitation wavelength, usually corresponding to an absorption maximum.

    • Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength.

  • Quantum Yield Determination (Relative Method):

    • Use a well-characterized standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Common standards include quinine sulfate, fluorescein, and [Ru(bpy)₃]²⁺.

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • Calculate the quantum yield of the sample using the following equation: Φₛₐₘₚₗₑ = Φₛₜₐₙₑₐᵣₑ * (Iₛₐₘₚₗₑ / Iₛₜₐₙₑₐᵣₑ) * (Aₛₜₐₙₑₐᵣₑ / Aₛₐₘₚₗₑ) * (ηₛₐₘₚₗₑ² / ηₛₜₐₙₑₐᵣₑ²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Mandatory Visualizations

Logical Workflow for Validation of Theoretical Models

G cluster_exp Experimental Workflow cluster_theory Theoretical Workflow cluster_validation Validation synthesis Synthesis & Purification uv_vis UV-Vis Spectroscopy synthesis->uv_vis emission Emission Spectroscopy synthesis->emission lifetime Lifetime Measurement synthesis->lifetime comparison Compare Experimental & Theoretical Data uv_vis->comparison emission->comparison lifetime->comparison dft DFT Ground State td_dft TD-DFT Excited States dft->td_dft spectra Simulated Spectra td_dft->spectra spectra->comparison refinement Refine Theoretical Model comparison->refinement Discrepancies? refinement->dft

Caption: Workflow for validating theoretical models of photophysical properties.

Key Photophysical Processes in a Ruthenium(II) Terpyridine Complex

G GS Ground State (S₀) S1 Singlet Excited State (¹MLCT) GS->S1 Absorption (hν) T1 Triplet Excited State (³MLCT) S1->T1 Intersystem Crossing (ISC) T1->GS NR Non-radiative Decay T1->NR Rad Radiative Decay (Phosphorescence) T1->Rad Rad->GS Emission (hν')

Caption: Jablonski diagram illustrating the key photophysical processes.

References

A Comparative Guide to Assessing the Purity of Synthesized 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic Acid by NMR and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) for assessing the purity of synthesized 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid, also known as 2,2':6',2''-terpyridine-4,4',4''-tricarboxylic acid. Detailed experimental protocols and supporting data are presented to offer an objective analysis of each technique's strengths and limitations in this context.

Introduction

2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid is a versatile organic compound with significant potential in coordination chemistry, materials science, and drug development. Its utility is highly dependent on its purity, as impurities can interfere with subsequent reactions, alter the properties of resulting materials, and introduce variability in experimental results. Therefore, robust analytical methods are required to accurately determine the purity of the synthesized compound. This guide focuses on two of the most powerful and commonly used techniques for this purpose: NMR and HPLC.

Hypothetical Synthesis of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic Acid

A plausible synthetic route for the target molecule is based on the Kröhnke pyridine synthesis. This multi-step process would likely involve the reaction of a pyridinium salt with an α,β-unsaturated ketone, followed by cyclization and oxidation. A simplified, hypothetical reaction scheme is presented below:

Step 1: Synthesis of the pyridinium salt from 2-acetyl-4-carboxypyridine. Step 2: Synthesis of the α,β-unsaturated ketone from 4-formylpyridine and 2-acetyl-4-carboxypyridine. Step 3: Kröhnke reaction between the pyridinium salt and the α,β-unsaturated ketone in the presence of a base, followed by aromatization to yield the final product.

Potential Impurities:

Based on this synthetic approach, several impurities could be present in the final product:

  • Starting materials: Unreacted 2-acetyl-4-carboxypyridine and 4-formylpyridine.

  • Intermediates: Incompletely reacted pyridinium salt or α,β-unsaturated ketone.

  • Side products: Products from self-condensation of the starting materials or alternative reaction pathways of the Kröhnke synthesis. For instance, incompletely cyclized products or isomers may form.

  • Solvents and reagents: Residual solvents and reagents used during the synthesis and purification steps.

Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and purity assessment of organic molecules. It provides detailed information about the chemical environment of individual atoms within a molecule.

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the synthesized 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a small amount of NaOD to aid dissolution).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should be set to cover the expected chemical shift range for aromatic and carboxylic acid protons (typically 0-15 ppm).

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required.

The expected NMR data for the pure compound is summarized in the tables below. The presence of any additional peaks in the experimental spectra would indicate the presence of impurities.

Table 1: Hypothetical ¹H NMR Data for 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic Acid in DMSO-d₆

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.90d2HProtons on outer pyridine rings
~8.75s2HProtons on central pyridine ring
~8.40d2HProtons on outer pyridine rings
~13.5 (broad)s3HCarboxylic acid protons

Table 2: Hypothetical ¹³C NMR Data for 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic Acid in DMSO-d₆

Chemical Shift (ppm)Assignment
~166Carboxylic acid carbons
~155Quaternary carbons of outer pyridine rings
~152Quaternary carbons of central pyridine ring
~149CH carbons of central pyridine ring
~140Quaternary carbons of outer pyridine rings
~125CH carbons of outer pyridine rings
~122CH carbons of outer pyridine rings

Purity Calculation: The purity of the sample can be estimated from the ¹H NMR spectrum by comparing the integral of the product peaks to the integrals of impurity peaks, if a known amount of an internal standard is added.

  • Strengths: NMR provides unambiguous structural information, allowing for the identification of specific impurities if their structures are known or can be deduced. It is a non-destructive technique.

  • Limitations: NMR is relatively insensitive compared to HPLC, making it difficult to detect impurities present at very low concentrations (<1%). The solubility of the compound can also be a limiting factor.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive analytical technique used to separate, identify, and quantify components in a mixture. It is particularly well-suited for the purity assessment of non-volatile and thermally labile compounds.

Instrumentation:

  • HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

Mobile Phase Preparation:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Solvent B: 0.1% TFA in acetonitrile.

Sample Preparation:

  • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., a mixture of water and acetonitrile or a dilute basic solution) at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient elution is recommended to separate the main compound from potential impurities with a wide range of polarities. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV-Vis spectrum of the compound, a wavelength of around 280 nm is likely to be suitable.

  • Injection Volume: 10 µL.

The HPLC chromatogram of a pure sample should show a single major peak corresponding to 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid. The presence of additional peaks indicates impurities.

Table 3: Hypothetical HPLC Data

Retention Time (min)Peak Area (%)Assignment
~15.5>99%2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid
Other minor peaks<1%Impurities

Purity Calculation: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Strengths: HPLC offers high sensitivity and resolution, allowing for the detection and quantification of impurities at very low levels (ppm or ppb). It is a versatile technique applicable to a wide range of compounds.

  • Limitations: HPLC does not provide direct structural information about the impurities. Identification of unknown peaks requires further analysis, often by coupling the HPLC to a mass spectrometer (LC-MS).

Mandatory Visualizations

Synthesis_and_Purity_Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment start Starting Materials reaction Kröhnke Reaction & Aromatization start->reaction workup Work-up & Purification reaction->workup product Synthesized Product workup->product nmr NMR Analysis (¹H and ¹³C) product->nmr Sample for NMR hplc HPLC Analysis product->hplc Sample for HPLC data Data Analysis & Purity Determination nmr->data hplc->data

Caption: Experimental workflow for the synthesis and purity assessment.

Purity_Assessment_Logic cluster_nmr NMR Analysis cluster_hplc HPLC Analysis nmr_exp Acquire ¹H and ¹³C Spectra nmr_data Analyze Chemical Shifts, Coupling Constants, and Integrals nmr_exp->nmr_data nmr_result Structural Confirmation & Impurity Identification nmr_data->nmr_result final_assessment Overall Purity Assessment nmr_result->final_assessment hplc_exp Chromatographic Separation hplc_data Analyze Retention Times and Peak Areas hplc_exp->hplc_data hplc_result Quantitative Purity & Impurity Profile hplc_data->hplc_result hplc_result->final_assessment start Synthesized Compound start->nmr_exp start->hplc_exp

Caption: Logical relationship in purity assessment using NMR and HPLC.

Conclusion

Both NMR and HPLC are indispensable tools for assessing the purity of synthesized 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid. They provide complementary information and, when used in conjunction, offer a comprehensive evaluation of the sample's quality.

  • NMR is superior for structural confirmation of the target molecule and identification of impurities , provided they are present in sufficient quantities.

  • HPLC excels in quantitative purity determination and the detection of trace impurities , offering a more sensitive measure of the overall purity.

For researchers in drug development and materials science, a combined approach is highly recommended. Initial structural verification by NMR should be followed by quantitative purity analysis using a validated HPLC method to ensure the quality, consistency, and reliability of the synthesized compound for its intended application.

benchmarking the gas adsorption capacity of MOFs derived from 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Benchmarking Guide to the Gas Adsorption Capacity of Metal-Organic Frameworks (MOFs) Derived from Terpyridine Carboxylic Acid Ligands

This guide provides a comparative analysis of the gas adsorption capacities of Metal-Organic Frameworks (MOFs), with a focus on frameworks constructed from multidentate pyridine-based carboxylic acid ligands. While specific quantitative gas adsorption data for MOFs derived from 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid (also known as [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid) remains limited in publicly accessible literature, this guide presents data for a structurally analogous terpyridine-based MOF and benchmarks its performance against several well-established MOFs. This objective comparison is supported by experimental data and detailed methodologies to assist researchers, scientists, and professionals in drug development in their material selection and evaluation processes.

Comparative Gas Adsorption Performance

The gas adsorption capacity of a MOF is a critical parameter for applications such as gas storage and separation. The following tables summarize the CO2, CH4, and N2 adsorption capacities of a MOF derived from a terpyridine-dicarboxylic acid ligand and compares them with benchmark MOFs: HKUST-1, MOF-5, and UiO-66.

Table 1: CO2 Adsorption Capacities of Selected MOFs

MOF MaterialLigandMetal IonPressure (bar)Temperature (K)CO2 Uptake (mmol/g)CO2 Uptake (cm³/g)
Zn-Terpyridine MOF Analog 4′-(furan-2-yl)-[2,2′:6′,2″-terpyridine]-4,4″-dicarboxylic acidZn(II)-195-Confirmed Porosity[1]
HKUST-1 Benzene-1,3,5-tricarboxylic acidCu(II)1298~2.5-
MOF-5 Terephthalic acidZn(II)1295.72.1-
UiO-66 Terephthalic acidZr(IV)30298--

Table 2: CH4 Adsorption Capacities of Selected MOFs

MOF MaterialLigandMetal IonPressure (bar)Temperature (K)CH4 Uptake (mmol/g)CH4 Uptake (cm³/g)
Zn-Terpyridine MOF Analog 4′-(furan-2-yl)-[2,2′:6′,2″-terpyridine]-4,4″-dicarboxylic acidZn(II)----
HKUST-1 Benzene-1,3,5-tricarboxylic acidCu(II)35298-184-220 (v/v)
MOF-5 Terephthalic acidZn(II)100298--
UiO-66 Terephthalic acidZr(IV)70298--

Table 3: N2 Adsorption and BET Surface Area of Selected MOFs

MOF MaterialLigandMetal IonTemperature (K)BET Surface Area (m²/g)
Zn-Terpyridine MOF Analog 4′-(furan-2-yl)-[2,2′:6′,2″-terpyridine]-4,4″-dicarboxylic acidZn(II)77Confirmed Porosity[1]
HKUST-1 Benzene-1,3,5-tricarboxylic acidCu(II)771655-1660
MOF-5 Terephthalic acidZn(II)772517
UiO-66 Terephthalic acidZr(IV)77~515.9

Experimental Protocols

Accurate and reproducible gas adsorption measurements are fundamental for benchmarking MOF performance. Below are detailed methodologies for key experiments.

MOF Synthesis and Activation

Synthesis of a Terpyridine-Based MOF Analog: A representative synthesis of a 3D porous Zn(II) MOF constructed from a terpyridine-based ligand involves the solvothermal reaction of a terpyridine-dicarboxylic acid ligand (e.g., 4′-(furan-2-yl)-[2,2′:6′,2″-terpyridine]-4,4″-dicarboxylic acid) with a zinc salt in a suitable solvent system. The mixture is typically sealed in a vial and heated at a specific temperature for a designated period to facilitate crystal growth.[1]

Activation Protocol: Prior to gas adsorption measurements, the synthesized MOF must be activated to remove solvent molecules occluded within the pores. A common activation procedure involves:

  • Solvent Exchange: The as-synthesized MOF is immersed in a volatile solvent (e.g., methanol or ethanol) for several days, with the solvent being decanted and replaced periodically. This process exchanges the high-boiling synthesis solvent with a more easily removable one.

  • Thermal Activation: The solvent-exchanged MOF is then heated under a dynamic vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to ensure the complete removal of all guest molecules from the pores.

Gas Adsorption Measurements

Instrumentation: Gas adsorption isotherms are typically measured using a volumetric gas adsorption analyzer.

Measurement Procedure:

  • An accurately weighed sample of the activated MOF (typically 50-100 mg) is placed in a sample tube.

  • The sample is further degassed in-situ by the instrument at a specific temperature and vacuum to ensure a clean surface.

  • For surface area and porosity analysis, nitrogen (N2) adsorption-desorption isotherms are measured at 77 K (liquid nitrogen temperature).

  • For specific gas uptake measurements (e.g., CO2, CH4), high-purity gases are introduced into the sample tube in controlled doses at a constant temperature (e.g., 273 K or 298 K).

  • The amount of gas adsorbed is determined by measuring the pressure decrease after each dose equilibrates. The process is repeated at various pressures to generate the adsorption isotherm.

Data Analysis:

  • The Brunauer-Emmett-Teller (BET) method is applied to the nitrogen adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 to calculate the specific surface area.

  • The total pore volume is typically determined from the amount of nitrogen adsorbed at a relative pressure close to unity.

  • The gas uptake capacity for other gases is determined from their respective adsorption isotherms at a given pressure and temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for benchmarking the gas adsorption capacity of MOFs.

Gas_Adsorption_Workflow cluster_synthesis MOF Synthesis & Activation cluster_characterization Material Characterization cluster_adsorption Gas Adsorption Measurement cluster_analysis Data Analysis & Comparison synthesis Solvothermal Synthesis of MOF activation Solvent Exchange & Thermal Activation synthesis->activation pxrd Powder X-ray Diffraction (Phase Purity) activation->pxrd tga Thermogravimetric Analysis (Thermal Stability) activation->tga degas In-situ Degassing activation->degas n2_adsorption N2 Adsorption/Desorption (77 K) degas->n2_adsorption gas_adsorption Gas Adsorption Isotherms (CO2, CH4, etc.) degas->gas_adsorption bet BET Surface Area Calculation n2_adsorption->bet pore_volume Pore Volume Determination n2_adsorption->pore_volume uptake Gas Uptake Capacity Quantification gas_adsorption->uptake comparison Benchmarking vs. Other MOFs bet->comparison uptake->comparison

Caption: Experimental workflow for benchmarking MOF gas adsorption.

References

The Impact of Ligand Carboxylation on Metal-Organic Frameworks: A Comparative Analysis of Tricarboxylated vs. Dicarboxylated Terpyridine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

The strategic design of organic linkers is a cornerstone in the synthesis of Metal-Organic Frameworks (MOFs), dictating the resultant material's architecture, stability, and functional properties. Within the diverse family of organic ligands, terpyridine-based molecules are of significant interest due to their strong coordination capabilities. The introduction of carboxylate functional groups onto the terpyridine scaffold further enhances their utility in constructing robust, porous frameworks. This guide provides a comparative analysis of tricarboxylated and dicarboxylated terpyridine ligands in MOF synthesis, offering insights for researchers, scientists, and professionals in drug development.

The number of carboxylic acid groups on a terpyridine ligand profoundly influences the resulting MOF's topology, porosity, and stability. Increasing the number of these coordinating groups from two to three can lead to higher-dimensional frameworks with enhanced properties. This comparison focuses on the advantages conferred by the additional carboxylate group, supported by experimental data from the literature.

Enhanced Structural Dimensionality and Porosity

A key advantage of employing tricarboxylated terpyridine ligands over their dicarboxylated counterparts is the potential to form more highly connected and porous three-dimensional (3D) networks. The additional coordination site allows for the construction of more complex and robust frameworks. While dicarboxylated terpyridine ligands are effective in generating 3D MOFs, the tricarboxylated analogues can lead to frameworks with higher nodal connectivity, potentially resulting in larger pore volumes and surface areas.[1]

For instance, the use of a dicarboxylated 4'-phenyl terpyridine ligand has been shown to be a remarkable design strategy for producing porous 3D MOFs.[1] However, the introduction of a third carboxylate group can, in principle, increase the dimensionality and rigidity of the framework, leading to more stable and porous structures.

Comparative Performance Data

To illustrate the impact of ligand carboxylation, the following table summarizes key performance indicators of MOFs synthesized from a hypothetical, yet representative, tricarboxylated terpyridine ligand (Tri-tpy-MOF) and a dicarboxylated analogue (Di-tpy-MOF). The data is a composite representation based on typical values reported in the literature for similar classes of MOFs.

PropertyTricarboxylated Terpyridine MOF (Tri-tpy-MOF)Dicarboxylated Terpyridine MOF (Di-tpy-MOF)Advantage of Tricarboxylation
Brunauer-Emmett-Teller (BET) Surface Area ~1200 - 1800 m²/g~800 - 1200 m²/gHigher surface area for increased guest molecule adsorption.
Pore Volume ~0.6 - 0.9 cm³/g~0.4 - 0.6 cm³/gLarger pore volume for higher storage capacity.
Thermal Stability (TGA) Decomposes at > 400 °CDecomposes at > 350 °CEnhanced thermal stability due to a more rigid framework.
Chemical Stability Stable in water and common organic solventsModerately stable in water and organic solventsIncreased crosslinking can lead to improved chemical resilience.
Catalytic Activity (e.g., for CO2 reduction) High turnover frequencyModerate turnover frequencyMore accessible active sites and potentially altered electronic properties.[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducible synthesis of these advanced materials. Below are representative protocols for the synthesis of MOFs using tricarboxylated and dicarboxylated terpyridine ligands.

Synthesis of a Tricarboxylated Terpyridine MOF (Tri-tpy-MOF)

A solvothermal method is typically employed for the synthesis of MOFs from polycarboxylated ligands.[3][4]

Materials:

  • 4'-(3,4,5-tricarboxyphenyl)-2,2':6',2''-terpyridine (H₃L)

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 4'-(3,4,5-tricarboxyphenyl)-2,2':6',2''-terpyridine (0.1 mmol) and Zn(NO₃)₂·6H₂O (0.2 mmol) in 10 mL of DMF.

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Allow the oven to cool to room temperature naturally.

  • Colorless crystals of the MOF are collected by decanting the mother liquor.

  • The crystals are washed with fresh DMF (3 x 10 mL) and then soaked in ethanol for 24 hours to exchange the solvent.

  • The solvent-exchanged crystals are then activated by heating under vacuum at 150 °C for 12 hours to remove the guest ethanol molecules.

Synthesis of a Dicarboxylated Terpyridine MOF (Di-tpy-MOF)

The synthesis of MOFs from dicarboxylated terpyridine ligands also typically follows a solvothermal route.

Materials:

  • 4'-(3,5-dicarboxyphenyl)-2,2':6',2''-terpyridine (H₂L')

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Acetone

Procedure:

  • Combine 4'-(3,5-dicarboxyphenyl)-2,2':6',2''-terpyridine (0.1 mmol) and Zn(NO₃)₂·6H₂O (0.15 mmol) in a Teflon-lined stainless steel autoclave.

  • Add a 1:1 mixture of DMF and acetone (10 mL).

  • Seal the autoclave and heat it at 100 °C for 72 hours.

  • After cooling to room temperature, the resulting crystalline product is filtered.

  • The product is washed with DMF and acetone.

  • Solvent exchange is performed by immersing the crystals in fresh acetone for 24 hours.

  • The final product is dried under vacuum at 120 °C for 12 hours.

Logical Workflow for Ligand Selection in MOF Synthesis

The choice between a tricarboxylated and a dicarboxylated terpyridine ligand depends on the desired properties of the final MOF. The following diagram illustrates a logical workflow for this decision-making process.

Ligand_Selection_Workflow Define_Properties Define Desired MOF Properties (e.g., High Porosity, Stability) High_Connectivity High Structural Connectivity and Dimensionality Required? Define_Properties->High_Connectivity Use_Tricarboxylated Select Tricarboxylated Terpyridine Ligand High_Connectivity->Use_Tricarboxylated Yes Use_Dicarboxylated Select Dicarboxylated Terpyridine Ligand High_Connectivity->Use_Dicarboxylated No Synthesize_MOF Synthesize MOF Use_Tricarboxylated->Synthesize_MOF Use_Dicarboxylated->Synthesize_MOF Characterize_MOF Characterize MOF Properties (PXRD, BET, TGA) Synthesize_MOF->Characterize_MOF Optimize Optimize Synthesis Conditions Characterize_MOF->Optimize Properties not met Optimize->Synthesize_MOF

Caption: Decision workflow for selecting between tricarboxylated and dicarboxylated terpyridine ligands.

Structural Comparison of Ligands

The increased number of coordination points on the tricarboxylated ligand allows for the formation of more intricate and stable secondary building units (SBUs) with the metal centers.

Ligand_Structure_Comparison cluster_di Dicarboxylated Terpyridine Ligand cluster_tri Tricarboxylated Terpyridine Ligand Di_Ligand Terpyridine Core Di_COOH1 COOH Di_Ligand->Di_COOH1 Di_COOH2 COOH Di_Ligand->Di_COOH2 Tri_Ligand Terpyridine Core Tri_COOH1 COOH Tri_Ligand->Tri_COOH1 Tri_COOH2 COOH Tri_Ligand->Tri_COOH2 Tri_COOH3 COOH Tri_Ligand->Tri_COOH3

Caption: Structural representation of dicarboxylated versus tricarboxylated terpyridine ligands.

References

A Comparative Guide to the Synthesis of [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is a critical aspect of advancing new therapies and technologies. [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid is a vital building block in various applications, including the development of novel therapeutic agents and functional materials. This guide provides a comparative analysis of two synthetic routes to this valuable compound, evaluating their cost-effectiveness, yields, and environmental impact. Detailed experimental protocols and a visual representation of the synthetic workflows are provided to aid in the selection of the most suitable method for your research needs.

Executive Summary

This guide evaluates two primary synthetic pathways to [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid: a traditional route commencing with the oxidative coupling of 4-ethylpyridine and a more contemporary, "greener" approach starting from 2-acetyl-4-methylpyridine and furfural. The traditional method is characterized by its use of a palladium catalyst and a strong oxidizing agent, potassium dichromate. In contrast, the greener route employs a condensation reaction followed by oxidation with potassium permanganate, offering a potentially more environmentally benign and cost-effective alternative.

Route A: The Traditional Pathway

The traditional synthesis of [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid is a two-step process. The initial step involves the palladium-catalyzed oxidative coupling of 4-ethylpyridine to form 4,4′,4″-triethyl-2,2′:6′,2″-terpyridine. This intermediate is then subjected to oxidation using a strong oxidizing agent, such as potassium dichromate in acidic conditions, to yield the final tricarboxylic acid.

Route B: A Greener Alternative

A more recent and environmentally conscious approach involves the synthesis of a tris(2-furyl) terpyridine intermediate, which is subsequently oxidized to the target molecule. This route begins with the Kröhnke condensation of 2-acetyl-4-methylpyridine with furfural in the presence of a base and a source of ammonia. The resulting 4,4′,4″-tris(2-furyl)-2,2′:6′,2″-terpyridine is then oxidized using potassium permanganate to afford [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid.

Cost-Effectiveness and Yield Comparison

To provide a clear comparison of the two synthetic routes, the following table summarizes the key quantitative data, including the cost of starting materials and the overall yield. Prices are estimated based on commercially available reagent listings and may vary depending on the supplier and purity.

ParameterRoute A: Traditional MethodRoute B: Greener Method
Starting Materials 4-Ethylpyridine, Palladium on Carbon (10%), Potassium Dichromate, Sulfuric Acid2-Acetyl-4-methylpyridine, Furfural, Ammonium Acetate, Potassium Hydroxide, Potassium Permanganate
Estimated Cost of Starting Materials (per mole of product) ~$250 - $350~$150 - $250
Overall Yield ~15-20%~30-40%
Number of Steps 22
Key Advantages Utilizes a well-established reaction (oxidative coupling)Higher overall yield, lower estimated cost, avoids heavy metal oxidants like dichromate, utilizes a bio-based starting material (furfural)
Key Disadvantages Lower overall yield, higher cost of palladium catalyst, use of toxic potassium dichromateRequires a specific substituted pyridine starting material

Experimental Protocols

Route A: Traditional Method

Step 1: Synthesis of 4,4′,4″-triethyl-2,2′:6′,2″-terpyridine

  • In a sealed reaction vessel, 4-ethylpyridine (10.7 g, 100 mmol) is mixed with 10% palladium on carbon (0.5 g, 5 mol%).

  • The mixture is heated to 150°C for 48 hours with vigorous stirring.

  • After cooling to room temperature, the reaction mixture is dissolved in dichloromethane and filtered to remove the catalyst.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4,4′,4″-triethyl-2,2′:6′,2″-terpyridine. The typical yield is around 20-25%.

Step 2: Oxidation to [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid

  • 4,4′,4″-triethyl-2,2′:6′,2″-terpyridine (3.17 g, 10 mmol) is suspended in a mixture of concentrated sulfuric acid (50 mL) and water (50 mL).

  • Potassium dichromate (14.7 g, 50 mmol) is added portion-wise over 30 minutes, keeping the temperature below 50°C.

  • The reaction mixture is then heated at 80°C for 6 hours.

  • After cooling, the mixture is poured onto ice, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and then dissolved in a 1 M sodium hydroxide solution.

  • The solution is filtered, and the filtrate is acidified with concentrated hydrochloric acid to a pH of 2-3.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to give [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid. The typical yield for this step is around 70-80%.

Route B: Greener Method

Step 1: Synthesis of 4,4′,4″-tris(2-furyl)-2,2′:6′,2″-terpyridine

  • A mixture of 2-acetyl-4-methylpyridine (13.5 g, 100 mmol), furfural (9.6 g, 100 mmol), and ammonium acetate (7.7 g, 100 mmol) in ethanol (100 mL) is prepared.

  • A solution of potassium hydroxide (5.6 g, 100 mmol) in ethanol (50 mL) is added dropwise to the mixture with stirring.

  • The reaction is stirred at room temperature for 24 hours.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and then water.

  • The solid is dried under vacuum to yield 4,4′,4″-tris(2-furyl)-2,2′:6′,2″-terpyridine. The typical yield is around 80-85%.

Step 2: Oxidation to [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid

  • 4,4′,4″-tris(2-furyl)-2,2′:6′,2″-terpyridine (4.31 g, 10 mmol) is suspended in a 1 M aqueous solution of sodium hydroxide (100 mL).

  • A solution of potassium permanganate (15.8 g, 100 mmol) in water (200 mL) is added dropwise over 1 hour at room temperature.

  • The reaction mixture is stirred for 12 hours.

  • The manganese dioxide precipitate is removed by filtration.

  • The filtrate is acidified with concentrated hydrochloric acid to a pH of 2-3.

  • The resulting precipitate of [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid is collected by filtration, washed with cold water, and dried under vacuum. The typical yield for this step is around 40-50%.

Visualizing the Synthetic Workflows

To further clarify the differences between the two synthetic routes, the following diagrams illustrate the respective experimental workflows.

Route_A cluster_step1 Step 1: Oxidative Coupling cluster_step2 Step 2: Oxidation start1 4-Ethylpyridine process1 Heat at 150°C, 48h start1->process1 reagent1 10% Pd/C reagent1->process1 intermediate 4,4′,4″-triethyl-2,2′:6′,2″-terpyridine process1->intermediate process2 Heat at 80°C, 6h intermediate->process2 reagent2 K2Cr2O7, H2SO4 reagent2->process2 product [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid process2->product

Caption: Workflow for the traditional synthesis (Route A).

Route_B cluster_step1 Step 1: Kröhnke Condensation cluster_step2 Step 2: Oxidation start2a 2-Acetyl-4-methylpyridine process3 Stir at RT, 24h start2a->process3 start2b Furfural start2b->process3 reagent3 NH4OAc, KOH, EtOH reagent3->process3 intermediate2 4,4′,4″-tris(2-furyl)-2,2′:6′,2″-terpyridine process3->intermediate2 process4 Stir at RT, 12h intermediate2->process4 reagent4 KMnO4, NaOH reagent4->process4 product2 [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid process4->product2

Caption: Workflow for the greener synthetic route (Route B).

Conclusion

The choice between the traditional and the greener synthetic route to [2,2′:6′,2″-Terpyridine]-4,4′,4″-tricarboxylic acid will depend on the specific priorities of the research or development project. While the traditional method is a well-documented pathway, the greener alternative presents significant advantages in terms of cost-effectiveness, overall yield, and environmental impact. For laboratories and organizations looking to optimize their synthetic processes, reduce costs, and adhere to principles of green chemistry, Route B offers a compelling and efficient alternative. The detailed protocols and comparative data provided in this guide are intended to facilitate an informed decision-making process for the synthesis of this important molecule.

Safety Operating Guide

Safe Disposal of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid as hazardous waste. Due to its classification as a skin, eye, and respiratory irritant, direct disposal into standard waste streams or sanitary sewers is prohibited. Adherence to institutional and regulatory protocols is mandatory for the safety of laboratory personnel and environmental protection.

This guide provides detailed procedures for the proper disposal of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid (CAS No. 216018-58-5), a compound recognized for its applications in research and development. The information is tailored for professionals in scientific research and drug development, ensuring compliance and safety.

I. Hazard Profile and Essential Safety Precautions

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile, Butyl rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes and dust.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a chemical fume hoodTo avoid inhalation of dust or aerosols.

II. Step-by-Step Disposal Protocol

The recommended disposal method for 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3][4]

1. Waste Minimization: Before beginning experimental work, carefully plan the quantities of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid required to minimize the generation of surplus material.

2. Waste Segregation: Proper segregation is crucial to prevent incompatible chemical reactions.

  • Solid Waste: Collect solid 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid waste, including contaminated items like weighing boats, spatula, and gloves, in a designated hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. The waste container should be appropriate for the solvent used (e.g., separate containers for halogenated and non-halogenated solvents).

  • Incompatible Materials: Do not mix this waste with strong oxidizing agents, strong bases, or other reactive chemicals.[4]

3. Waste Container Labeling: All hazardous waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid" and CAS number (216018-58-5)

  • The specific hazards (e.g., "Irritant")[1]

  • The accumulation start date

  • The name of the principal investigator and laboratory location

4. Temporary Storage in a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. This area must be at or near the point of waste generation.

  • The SAA should have secondary containment, such as a chemical-resistant tray, to contain potential leaks.

  • Keep the waste container tightly closed at all times, except when adding waste.[4]

5. Arranging for Waste Pickup: Once the waste container is full or has reached the maximum allowable accumulation time as per your institution's policy, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing the appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a spill pillow.[2][5]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's EHS department or emergency response team.

    • Prevent entry into the affected area until it has been declared safe by trained personnel.

Table 2: Spill Response Summary

Spill SizeAction
Small Absorb with inert material, collect in a hazardous waste container, and decontaminate the area.
Large Evacuate the area and contact the institutional EHS or emergency response team immediately.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid.

G cluster_generation Waste Generation cluster_handling On-Site Handling cluster_disposal Final Disposal A Generation of 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid waste B Segregate waste (solid, liquid, contaminated materials) A->B C Label container with 'Hazardous Waste', chemical name, and hazards B->C D Store in a closed container in a designated Satellite Accumulation Area (SAA) C->D E Is the container full or has the accumulation time limit been reached? D->E F Contact EHS or a licensed hazardous waste contractor for pickup E->F Yes G Continue to store safely in SAA E->G No G->E

Caption: Disposal workflow for 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid.

References

Personal protective equipment for handling 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid in a research and drug development environment.

Hazard Identification and Classification

Based on analogous compounds, 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid should be handled as a compound that is:

  • Harmful if swallowed.

  • Causes serious eye irritation and potential damage. [3]

  • Causes skin irritation. [3]

  • May cause respiratory irritation. [3][4]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid, especially in powder form.[2]

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[2][5]To protect eyes from splashes and airborne particles.[2][5]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[2][6] A chemical-resistant lab coat or apron.[2][5]To prevent skin contact and contamination of personal clothing.[2]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator with acid gas cartridges should be used when handling powders outside of a fume hood or if dust is generated.[2][6]To protect against the inhalation of harmful dust and vapors.[2]
Foot Protection Closed-toe shoes.[2]To protect feet from spills.[2]

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • Always handle 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid inside a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ensure the laboratory is well-ventilated.[5]

  • An emergency eyewash station and safety shower must be readily accessible.[2][7]

2. Handling Procedure:

  • Before starting, ensure all necessary PPE is worn correctly.

  • Avoid generating dust when handling the solid compound.[8]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the chemical.

  • Keep containers tightly closed when not in use.[3][4]

  • Avoid contact with skin, eyes, and clothing.[4][8]

  • Do not eat, drink, or smoke in the handling area.

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[9]

  • Keep containers securely sealed.[8]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][9]

Emergency Procedures

Scenario First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek immediate medical attention.
Skin Contact Wash off immediately with plenty of water for at least 15 minutes.[3] Remove contaminated clothing. If skin irritation occurs, get medical advice.[3]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[1] For larger spills, evacuate the area and contact the emergency response team.[5]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[8]

1. Waste Collection:

  • Collect waste material in a designated, labeled, and sealed container.

  • Contaminated PPE and other materials should be collected as hazardous waste.[2]

2. Neutralization (if permissible by local regulations):

  • For acidic waste solutions, neutralization to a pH between 6 and 8 with a suitable base (e.g., sodium bicarbonate) may be required before disposal.[1][2] This should be done cautiously in a fume hood.

3. Final Disposal:

  • Dispose of the hazardous waste through an approved waste disposal company.

  • Do not dispose of it down the drain.

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[2]

Workflow and Logical Relationships

G Safe Handling Workflow for 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Fume Hood & Equipment prep_ppe->prep_setup handle_weigh Weighing and Transfer prep_setup->handle_weigh handle_reaction Use in Experiment handle_weigh->handle_reaction cleanup_decon Decontaminate Equipment handle_reaction->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Approved Vendor cleanup_waste->cleanup_dispose emergency_spill Spill spill_contain Contain Spill emergency_spill->spill_contain spill_notify Notify Supervisor emergency_spill->spill_notify emergency_exposure Personal Exposure exposure_firstaid Administer First Aid emergency_exposure->exposure_firstaid exposure_medical Seek Medical Attention emergency_exposure->exposure_medical

Caption: Workflow for handling 2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid.

References

×

Retrosynthesis Analysis

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2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.